molecular formula C4H4S<br>C4H4S<br>SCH=CHCH=CH B3422377 Thiophene CAS No. 25233-34-5

Thiophene

Cat. No.: B3422377
CAS No.: 25233-34-5
M. Wt: 84.14 g/mol
InChI Key: YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Description

Thiophene is a volatile, colorless liquid with a molecular formula of C4H4S (CAS 110-02-1) and a molecular weight of 84.14 g/mol . It is a planar five-membered aromatic ring, isomeric with furan and pyrrole, and is characterized by its significant aromaticity and sulfur heteroatom . In research, this compound is a fundamental building block in material science , particularly in developing conducting polymers . Through electropolymerization, this compound units can be linked to form polythiophenes , which become electrically conductive upon oxidation . These polymers are highly valued for their environmental stability and have applications in organic semiconductors, electrochromic devices, organic light-emitting diodes (OLEDs), and sensors . The discovery of processable derivatives like poly(3-alkylthis compound)s (P3ATs) has significantly advanced this field . This compound also serves as a privileged pharmacophore in medicinal chemistry . Its ring system is a key structural component in numerous U.S. FDA-approved drugs and investigational compounds across various therapeutic areas, including as anti-inflammatory agents (e.g., Tiaprofenic acid), antipsychotics (e.g., Olanzapine), antiplatelet drugs (e.g., Clopidogrel and Ticlopidine), and anticancer drugs . The sulfur atom in the this compound ring can influence drug-receptor interactions and is a site for metabolic activity . Researchers utilize this compound as a bio-isostere for phenyl rings to optimize physicochemical properties and binding affinity in drug design . This product is intended for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene
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InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
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InChI Key

YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC=C1
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Molecular Formula

C4H4S, Array
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Related CAS

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4
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DSSTOX Substance ID

DTXSID8026145
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Molecular Weight

84.14 g/mol
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Physical Description

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C
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Flash Point

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none
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Density

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3
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Color/Form

COLORLESS LIQUID

CAS No.

110-02-1
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Melting Point

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of the Thiophene (B33073) Ring

This guide provides a comprehensive overview of the core chemical, physical, and biological properties of the this compound ring. This compound is a five-membered aromatic heterocycle containing a sulfur atom, which is a crucial scaffold in medicinal chemistry and materials science. Its unique electronic structure imparts a distinct profile of reactivity and metabolic behavior that is of paramount importance in the field of drug development.

Molecular Structure and Geometry

This compound (C₄H₄S) is a planar, five-membered heterocyclic compound.[1] The planarity of the ring is a direct consequence of the sp² hybridization of the four carbon atoms and the sulfur atom. One of the lone pairs of electrons on the sulfur atom participates in the π-electron system, contributing to the ring's aromaticity.[2][3] The other lone pair resides in an sp² hybrid orbital in the plane of the ring.[2]

The precise geometry of the this compound ring has been determined through various experimental and computational methods. The internal bond angles deviate from the ideal 108° of a regular pentagon due to the presence of the larger sulfur atom.[1]

Table 1: Molecular Geometry of the this compound Ring

ParameterValueSource(s)
C−S Bond Length~1.70 Å - 1.77 Å[1][4]
Cα−Cβ Bond Length~1.34 Å - 1.37 Å[1]
Cβ−Cβ' Bond Length~1.41 Å - 1.42 Å[1]
C−H Bond Length~1.08 Å[5]
C−S−C Bond Angle~93°[1]
C−C−S Bond Angle~109° - 111°[1][4]
C−C−C Bond Angle~114° - 112°[1][4]

Aromaticity

This compound is considered an aromatic compound, satisfying Hückel's rule with a delocalized system of 6 π-electrons (four from the carbon atoms and two from one of the sulfur atom's lone pairs).[2][6] Its aromaticity is a key determinant of its chemical stability and reactivity, which often resembles that of benzene (B151609).[1][7] However, theoretical calculations and experimental data indicate that its degree of aromaticity is less than that of benzene but greater than that of furan (B31954) and often considered greater than pyrrole.[3][6] The resonance energy is a quantitative measure of this aromatic stability.

Table 2: Comparative Resonance Energies

CompoundResonance Energy (kJ/mol)Source(s)
Benzene150[8]
This compound 117 - 121[9][10]
Pyrrole88 - 92[6][9]
Furan67[6][9]

The order of aromaticity is generally accepted as Benzene > this compound > Pyrrole > Furan.[6][8] This is influenced by the electronegativity of the heteroatom; the less electronegative sulfur in this compound holds its lone pair less tightly, allowing for more effective delocalization into the π-system compared to the more electronegative oxygen in furan.[6]

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a benzene-like odor.[1][11] It has a boiling point very close to that of benzene, which historically made their separation by distillation difficult.[1]

Table 3: Key Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₄S[1][7]
Molar Mass84.14 g/mol [1][2]
AppearanceColorless liquid[1][3]
Density1.051 - 1.065 g/mL at 20-25 °C[1][2]
Melting Point-38 °C[1][2]
Boiling Point84 °C[1][2][3]
Solubility in WaterSlightly soluble / Insoluble
Solubility in Organic SolventsMiscible with alcohol, ether, acetone, benzene[7]
pKa-4.5
Dipole Moment0.5 D

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its derivatives.

Table 4: Spectroscopic Data for this compound

Spectroscopy TypePosition / Vibration ModeChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Source(s)
¹H NMR (in CDCl₃)H-2, H-5 (α-protons)~7.33
H-3, H-4 (β-protons)~7.12
¹³C NMR (in CDCl₃)C-2, C-5 (α-carbons)~125.6
C-3, C-4 (β-carbons)~124.7
FT-IR Aromatic C-H Stretch~3126 - 3098
Ring C=C Stretch~1600 - 1400
C-H In-plane Bend~1200 - 1000
C-S Stretch~808 - 821
C-H Out-of-plane Bend~900 - 700

Chemical Reactivity

Electrophilic Aromatic Substitution (SₑAr)

Due to its electron-rich aromatic system, the hallmark of this compound's reactivity is electrophilic aromatic substitution. It is significantly more reactive than benzene (e.g., 10⁷ times faster in bromination) but generally less reactive than furan or pyrrole.[1][3]

Regioselectivity: Substitution occurs preferentially at the C2 (α) position. This is because the carbocation intermediate (σ-complex) formed by attack at C2 is more stable, with three resonance structures that delocalize the positive charge, including one where the charge is stabilized by the sulfur atom. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures, neither of which places the sulfur atom adjacent to the carbocationic center.

G cluster_c2 Attack at C2 (α-position) - More Stable cluster_c3 Attack at C3 (β-position) - Less Stable c2_initial This compound c2_intermediate σ-complex (3 resonance structures) c2_initial->c2_intermediate + E⁺ c2_product 2-Substituted this compound c2_intermediate->c2_product - H⁺ c2_stability [ High Stability ] c2_intermediate->c2_stability c3_initial This compound c3_intermediate σ-complex (2 resonance structures) c3_initial->c3_intermediate + E⁺ c3_product 3-Substituted this compound c3_intermediate->c3_product - H⁺ c3_stability [ Lower Stability ] c3_intermediate->c3_stability main_node Electrophilic Attack on this compound Ring main_node->c2_initial main_node->c3_initial

Figure 1: Logical relationship for the regioselectivity of electrophilic substitution on the this compound ring.

Common electrophilic substitution reactions include:

  • Halogenation: Occurs readily, even at low temperatures, to give 2-halo and subsequently 2,5-dihalothiophenes.[1][3]

  • Nitration: Requires mild conditions (e.g., acetyl nitrate) to avoid oxidative decomposition.[3]

  • Sulfonation: Reacts readily with cold concentrated sulfuric acid, a property historically used to separate it from benzene.[1]

  • Friedel-Crafts Acylation: Proceeds efficiently to yield 2-acylthiophenes, often using milder Lewis acids like tin tetrachloride (SnCl₄) to prevent polymerization.[3]

Experimental Protocol: Bromination of this compound

This protocol describes the controlled synthesis of 2-bromothis compound (B119243).

  • Reagents and Setup:

    • This compound

    • Bromine (Br₂)

    • 48% Hydrobromic acid (HBr)

    • Diethyl ether

    • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cooled in an ice-salt bath.

  • Procedure:

    • A mixture of this compound, diethyl ether, and 48% HBr is placed in the reaction flask and cooled to between -25 °C and -5 °C.[3]

    • A solution of bromine in 48% HBr is added dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.[3]

    • After the addition is complete, the mixture is stirred for an additional period (e.g., 30-60 minutes) at the same temperature.

    • The reaction is quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the crude 2-bromothis compound is purified by vacuum distillation.

Synthesis of the this compound Ring

Several named reactions are employed for the synthesis of this compound and its derivatives, most of which involve the formation of the C-S bonds.

Paal-Knorr this compound Synthesis

The most common and versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.

G cluster_inputs Reactants cluster_outputs Products diketone 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) reaction Reaction Vessel (Heat) diketone->reaction sulfur_agent Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) sulfur_agent->reaction This compound Substituted this compound reaction->this compound byproduct Byproducts (e.g., H₂S, P₄O₁₀) reaction->byproduct

Figure 2: General experimental workflow for the Paal-Knorr this compound synthesis.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthis compound (B1293386)

This protocol is a representative example of the Paal-Knorr synthesis.

  • Reagents and Setup:

    • 2,5-Hexanedione (a 1,4-dicarbonyl compound)

    • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

    • An inert, high-boiling solvent (e.g., toluene (B28343) or xylene)

    • A round-bottom flask equipped with a reflux condenser and a gas trap (to handle the toxic H₂S byproduct).[6]

  • Procedure:

    • 2,5-Hexanedione is dissolved in the solvent in the reaction flask.

    • The sulfurizing agent (e.g., P₄S₁₀) is added portion-wise to the stirred solution. The reaction is exothermic.

    • Once the addition is complete, the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC). The mechanism involves the initial conversion of the carbonyls to thiocarbonyls, followed by enolization (or thioenolization), cyclization, and dehydration.

    • The reaction mixture is cooled to room temperature and filtered to remove inorganic solids.

    • The filtrate is washed sequentially with water, a dilute base solution (e.g., NaHCO₃) to remove acidic impurities, and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄).

    • The solvent is removed by rotary evaporation, and the resulting crude 2,5-dimethylthis compound is purified by fractional distillation.

Other notable synthetic methods include the Gewald aminothis compound synthesis , the Fiesselmann this compound synthesis , and the Hinsberg synthesis .

Role in Drug Development and Metabolism

The this compound ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a biologically active molecule without significant loss of activity, while potentially modifying physicochemical properties like lipophilicity and metabolic profile.[1] this compound derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2]

Metabolic Bioactivation: A Critical Consideration

A crucial aspect of this compound in drug development is its metabolic fate. The this compound ring can be oxidized by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of highly reactive electrophilic metabolites, such as this compound S-oxides or this compound epoxides. These reactive intermediates can covalently bind to cellular macromolecules like proteins, which can lead to drug-induced toxicity, particularly hepatotoxicity. The diuretic drug tienilic acid was withdrawn from the market due to this mechanism, where its reactive metabolite covalently modified and inactivated the P450 2C9 enzyme, triggering an immune response.

Understanding this bioactivation pathway is essential for designing safer this compound-containing drugs.

G cluster_drug Drug Metabolism in Liver cluster_pathways Bioactivation Pathways cluster_outcomes Cellular Outcomes drug This compound-Containing Drug (e.g., Tienilic Acid, OSI-930) cyp450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) drug->cyp450 + O₂ + NADPH s_oxide Reactive Intermediate: This compound S-Oxide cyp450->s_oxide S-Oxidation epoxide Reactive Intermediate: This compound Epoxide cyp450->epoxide Epoxidation detox Detoxification (e.g., Glutathione Conjugation) s_oxide->detox toxicity Covalent Binding to Proteins (e.g., P450 Enzyme) s_oxide->toxicity epoxide->detox epoxide->toxicity adverse Toxicity / Adverse Drug Reaction (e.g., Hepatotoxicity) toxicity->adverse

Figure 3: Signaling pathway for the metabolic bioactivation of this compound-containing drugs.

References

The Aromaticity and Electronic Structure of Thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073), a five-membered heterocyclic aromatic compound containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from its distinct aromaticity, make it a privileged scaffold in the design of novel therapeutics and organic electronic materials. This technical guide provides an in-depth exploration of the electronic structure and aromatic character of this compound, summarizing key quantitative data and outlining relevant experimental and computational methodologies.

The Aromatic Character of this compound

This compound's aromaticity is a consequence of its cyclic, planar structure with a continuous ring of p-orbitals and the presence of six π-electrons, conforming to Hückel's rule (4n+2, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which delocalizes over the entire ring. This delocalization is responsible for its enhanced stability compared to a hypothetical localized structure and its characteristic reactivity, which is more akin to benzene (B151609) than a typical thioether.

The aromaticity of this compound is often compared to that of its furan (B31954) and pyrrole (B145914) analogues. The order of aromaticity is generally accepted as this compound > pyrrole > furan. This trend can be attributed to the electronegativity of the heteroatom. Oxygen, being the most electronegative, holds its lone pair more tightly, reducing its delocalization into the ring. Sulfur, being less electronegative than nitrogen and oxygen, allows for more effective delocalization of its lone pair, leading to greater aromatic stabilization.[1][2][3] The potential involvement of sulfur's 3d orbitals in the π-system has also been suggested as a contributing factor to this compound's robust aromaticity, allowing for more extensive resonance possibilities compared to furan and pyrrole.[4][5]

Resonance Structures

The delocalization of π-electrons in this compound can be represented by several resonance structures, which illustrate the distribution of electron density around the ring.

Figure 1: Resonance structures of this compound.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is best described by molecular orbital (MO) theory. The four carbon atoms and the sulfur atom are sp² hybridized. Each atom contributes one p-orbital perpendicular to the plane of the ring, which combine to form five π molecular orbitals. The six π-electrons (one from each carbon and two from sulfur) occupy the three bonding molecular orbitals, leaving the two anti-bonding orbitals empty.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding this compound's reactivity and its properties in electronic applications. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter influencing the molecule's electronic and optical properties.

Thiophene_MO_Diagram cluster_axis cluster_AOs Atomic Orbitals (p) cluster_MOs Molecular Orbitals (π) Energy Energy E_up E_up->Energy 4 x C (p) 4 x C (p) LUMO π* (LUMO) 4 x C (p)->LUMO HOMO π (HOMO) 4 x C (p)->HOMO pi2 π 4 x C (p)->pi2 antibonding_higher π* 4 x C (p)->antibonding_higher 1 x S (p) 1 x S (p) 1 x S (p)->LUMO 1 x S (p)->HOMO 1 x S (p)->pi2 pi1 π 1 x S (p)->pi1 1 x S (p)->antibonding_higher LUMO->HOMO  HOMO-LUMO Gap

Figure 2: Qualitative MO diagram for this compound's π system.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure and stability of this compound.

ParameterValueUnitsNotes
Resonance Energy 117 (or 29)kJ/mol (or kcal/mol)A measure of aromatic stability.[2][4][5]
Bond Lengths
C-S~1.70Å[6]
Cα-Cβ~1.34 - 1.37Å[6][7]
Cβ-Cβ'~1.41 - 1.45Å[6][7]
Bond Angles
C-S-C~93°[6]
C-C-S~109 - 111.5°[6]
C-C-C~114°[6]
HOMO-LUMO Gap ~5.23 - 6.2eVExperimental and computational values can vary.[7]

Experimental and Computational Protocols

The characterization of this compound's aromaticity and electronic structure relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To probe the magnetic environment of the nuclei (¹H and ¹³C) and infer electron delocalization (ring current), a hallmark of aromaticity.

    • Methodology:

      • A solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared.

      • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

      • The chemical shifts (δ) of the aromatic protons and carbons are recorded. The downfield chemical shifts of the ring protons compared to non-aromatic alkenes are indicative of a diamagnetic ring current.

      • Advanced techniques like Nucleus-Independent Chemical Shift (NICS) calculations can be correlated with experimental data to quantify aromaticity.[8]

  • X-ray Crystallography:

    • Objective: To determine the precise three-dimensional structure, including bond lengths and angles.

    • Methodology:

      • A single crystal of a this compound derivative (as this compound is a liquid at room temperature) is grown.

      • The crystal is mounted on a diffractometer and irradiated with X-rays.

      • The diffraction pattern is collected and analyzed to solve the crystal structure.

      • The resulting electron density map provides accurate measurements of bond lengths. The observed bond-length equalization (intermediate between single and double bonds) is strong evidence for aromatic delocalization.

  • Rotational Spectroscopy:

    • Objective: To obtain highly precise molecular geometry in the gas phase.

    • Methodology:

      • A gaseous sample of this compound is introduced into a high-vacuum chamber.

      • The sample is subjected to microwave radiation.

      • The absorption of radiation at specific frequencies, corresponding to transitions between rotational energy levels, is measured.

      • By analyzing the rotational spectra of different isotopologues, a very accurate equilibrium structure (re) can be determined.[9]

Computational Methods
  • Density Functional Theory (DFT):

    • Objective: To model the electronic structure, optimize geometry, and calculate various properties like molecular orbital energies (HOMO/LUMO), vibrational frequencies, and magnetic properties (NICS).

    • Methodology:

      • The structure of this compound is built in silico.

      • A functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) are selected.[10]

      • The geometry of the molecule is optimized to find the lowest energy conformation.

      • From the optimized geometry, electronic properties such as HOMO and LUMO energies are calculated.[11][12]

      • NICS calculations can be performed by placing a "ghost" atom at the center of the ring to compute the magnetic shielding, providing a quantitative measure of aromaticity.

Experimental_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_results Data & Analysis cluster_conclusion Conclusion Sample This compound Sample Xray X-ray Crystallography Sample->Xray Rotational Rotational Spectroscopy Sample->Rotational NMR NMR Spectroscopy ChemShifts Chemical Shifts (Ring Current) NMR->ChemShifts BondLengths Bond Lengths/Angles (Planarity) Xray->BondLengths Rotational->BondLengths InSilico In Silico Model DFT DFT Calculation (e.g., B3LYP/6-311G) InSilico->DFT DFT->BondLengths MO_Energies HOMO/LUMO Energies DFT->MO_Energies NICS NICS Values DFT->NICS Conclusion Aromaticity & Electronic Structure Profile ChemShifts->Conclusion BondLengths->Conclusion MO_Energies->Conclusion NICS->Conclusion

Figure 3: Workflow for characterizing this compound's properties.

Conclusion

The aromaticity and electronic structure of this compound are intrinsically linked, defining its chemical behavior and utility. Its robust aromatic character, supported by significant resonance energy and clear experimental evidence, distinguishes it from non-aromatic heterocycles. A thorough understanding of its electronic properties, particularly the frontier molecular orbitals, is paramount for the rational design of this compound-based compounds in drug development and for tuning the optoelectronic properties of novel organic materials. The synergy between advanced experimental techniques and high-level computational methods provides a powerful toolkit for elucidating these fundamental characteristics.

References

Discovery and historical background of thiophene in organic chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073), a five-membered aromatic heterocycle containing a single sulfur atom, represents a cornerstone in the field of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in benzene (B151609) marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the this compound ring to benzene, a concept known as bioisosterism, has made it a privileged scaffold in drug discovery, allowing for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the pivotal experiments, key synthetic methodologies, and its impactful journey from a coal tar contaminant to a critical component in modern pharmaceuticals and materials.

The Serendipitous Discovery of this compound

The history of this compound begins with a failed lecture demonstration in 1882 by the German chemist Viktor Meyer.[1] A common test for the presence of benzene at the time was the "indophenin test," where adding isatin (B1672199) and concentrated sulfuric acid to crude benzene produced a deep blue dye.[2][3] To Meyer's surprise, when he performed the demonstration with highly purified benzene—prepared by the decarboxylation of benzoic acid—the characteristic color reaction failed.[4] This crucial observation led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant present in the crude, coal-tar-derived benzene.[1] This contaminant was the heterocyclic compound he named "this compound," from the Greek words theion (sulfur) and phaino (to shine or appear).[5]

The Logic of Discovery: The Indophenin Test Anomaly

Viktor Meyer's discovery was a classic example of scientific inquiry, where an unexpected result was investigated rather than dismissed. The logical workflow that led to the identification of this compound is outlined below.

A Standard Observation: Crude Benzene + Isatin/H₂SO₄ → Blue Color B Meyer's Lecture Demonstration: Pure Benzene + Isatin/H₂SO₄ → No Reaction A->B Contradiction C Key Insight: The color-forming substance is an impurity in crude benzene, not benzene itself. B->C D Hypothesis: The impurity has properties similar to benzene (e.g., co-distills) but different reactivity. C->D E Experiment: Isolate the impurity from crude benzene. D->E F Result: Isolation of a sulfur-containing compound. E->F G Conclusion: The impurity is a new heterocyclic compound: this compound (C₄H₄S). F->G

Caption: Logical workflow of Viktor Meyer's discovery of this compound.

Data Presentation: Physicochemical Properties

This compound's physical properties bear a remarkable resemblance to those of benzene, which explains why it remained an undetected contaminant for so long. The similar boiling points make separation by simple distillation exceptionally difficult.[2]

PropertyThis compound (C₄H₄S)Benzene (C₆H₆)Reference(s)
Molar Mass 84.14 g/mol 78.11 g/mol [2][6]
Appearance Colorless liquidColorless liquid[2]
Odor Benzene-likeAromatic[2]
Density 1.051 g/mL0.876 g/mL[2]
Boiling Point 84 °C (183 °F)80.1 °C (176.2 °F)[2]
Melting Point -38 °C (-36 °F)5.5 °C (41.9 °F)[2][6]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents[6]

Experimental Protocols: Foundational Experiments

The following protocols are reconstructed based on historical accounts of the key experiments performed by Viktor Meyer and the established mechanism of the indophenin test.

The Indophenin Test for this compound

This qualitative test remains a classic method for detecting the presence of this compound. The reaction is an aromatic electrophilic substitution, where the electron-rich this compound ring attacks the protonated carbonyl group of isatin.[4]

Protocol:

  • Sample Preparation: Place a small amount (e.g., 1-2 mL) of the sample to be tested (e.g., commercial benzene) into a clean, dry test tube.

  • Reagent Addition: Add a few crystals of isatin to the sample.

  • Acidification: Carefully add 1-2 mL of concentrated sulfuric acid down the side of the test tube.

  • Observation: Gently agitate the mixture. The formation of a deep blue to greenish-blue color (indophenin dye) indicates the presence of this compound.

Meyer's Isolation of this compound from Coal Tar Benzene

Meyer exploited the higher reactivity of this compound towards sulfonation to separate it from the less reactive benzene.[2] This difference in reactivity is the chemical basis for the purification of commercial benzene.

Protocol:

  • Extraction: Vigorously agitate a large volume of commercial benzene (e.g., 10 liters) with multiple portions of concentrated sulfuric acid in a large separatory vessel. This compound is preferentially sulfonated to form thiophenesulfonic acid, which dissolves in the sulfuric acid layer.

  • Separation: Allow the layers to separate and drain off the lower sulfuric acid layer, which now contains the thiophenesulfonic acid.

  • Neutralization and Salt Formation: Neutralize the acidic extract with a base, such as lead carbonate (PbCO₃), to precipitate the lead salt of thiophenesulfonic acid.

  • Filtration and Drying: Filter the resulting solid lead thiophenesulfonate and dry it thoroughly.

  • Dry Distillation: Subject the dried lead salt to dry distillation. This process thermally decomposes the salt, liberating volatile this compound.

  • Condensation and Collection: Condense the vapors from the distillation to collect the purified this compound, described by Meyer as a "light, water-clear, mobile liquid."[7]

A Start: Crude Benzene (containing this compound) B Agitate with conc. H₂SO₄ A->B C Separate Layers B->C D Aqueous Layer: Thiophenesulfonic Acid in H₂SO₄ C->D E Organic Layer: Purified Benzene C->E F Neutralize with Lead Carbonate D->F G Precipitate: Lead Thiophenesulfonate F->G H Filter and Dry Solid G->H I Dry Distillation of Salt H->I J Final Product: Pure this compound I->J

Caption: Experimental workflow for the isolation of this compound from benzene.

Meyer's First Synthesis of this compound (1883)

The year after its discovery, Meyer reported the first rational synthesis of this compound, confirming its structure. The method involved the reaction of acetylene (B1199291) with elemental sulfur at high temperatures.[1][3]

Protocol (Conceptual Reconstruction):

  • Apparatus: A heat-resistant tube (e.g., porcelain) is packed with elemental sulfur. The tube is placed in a furnace capable of reaching high temperatures.

  • Reaction: A stream of acetylene gas is passed through the heated tube containing sulfur.

  • Product Collection: The volatile products exiting the tube are passed through a series of condensers to liquefy the crude this compound.

  • Purification: The collected liquid is then purified by fractional distillation to isolate this compound from unreacted starting materials and byproducts.

Historical Timeline and Significance

The discovery of this compound opened a new chapter in heterocyclic chemistry and had a lasting impact on the understanding of aromaticity and the development of pharmaceuticals.

cluster_1800s 19th Century: Discovery and Foundation cluster_1900s 20th Century: Application and Expansion y1882 1882 Viktor Meyer discovers and isolates this compound y1883 1883 Meyer reports first synthesis from C₂H₂ + S y1882->y1883 y1885 1885 Volhard-Erdmann cyclization developed y1883->y1885 y1888 1888 Meyer publishes 'Die Thiophengruppe' monograph y1885->y1888 y1940s 1940s Commercial production accelerates research y1888->y1940s y1950s 1950s Fiesselmann & Gewald develop new syntheses y1940s->y1950s y1970s 1970s Discovery of this compound- based polymers (polythiophenes) y1950s->y1970s y1990s 1990s Rise of major drugs like Clopidogrel (B1663587) and Olanzapine (B1677200) y1970s->y1990s

Caption: Timeline of key milestones in the history of this compound chemistry.

The recognition of this compound as a bioisostere of benzene became a powerful strategy in medicinal chemistry. Replacing a benzene ring with this compound in a drug molecule can alter its metabolic profile, solubility, and receptor binding affinity, often leading to improved therapeutic outcomes. This principle is evident in blockbuster drugs such as the antiplatelet agent clopidogrel (Plavix) and the antipsychotic olanzapine (Zyprexa), cementing the legacy of Viktor Meyer's serendipitous discovery.[6]

References

The Core of Aromaticity: An In-depth Technical Guide to Thiophene's Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a subject of fundamental importance for chemists engaged in the design and synthesis of novel functional molecules. This technical guide provides a comprehensive exploration of the principles governing this compound's reactivity, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Reactivity Profile: A Quantitative Comparison

This compound undergoes electrophilic aromatic substitution more readily than benzene (B151609) but is less reactive than other five-membered heterocycles such as furan (B31954) and pyrrole.[1][2] This heightened reactivity compared to benzene is attributed to the ability of the sulfur atom to stabilize the cationic intermediate, known as the sigma complex or arenium ion, through the delocalization of its lone pair of electrons.[1] The electron-rich nature of the this compound ring makes it a more potent nucleophile for attacking electrophiles.[1]

The order of reactivity in electrophilic aromatic substitution among these heterocycles is generally accepted as: Pyrrole > Furan > this compound > Benzene.[1]

Quantitative comparisons of reaction rates provide a clearer picture of this reactivity hierarchy. For instance, the relative rates of trifluoroacetylation for pyrrole, furan, and this compound highlight these differences starkly. Furthermore, the rate of halogenation of this compound is significantly faster than that of benzene. This compound brominates approximately 10⁷ times faster than benzene.

ReactionAromatic CompoundRelative Rate (vs. Benzene)Reference Compound
TrifluoroacetylationPyrrole5.3 x 10⁷This compound
TrifluoroacetylationFuran1.4 x 10²This compound
TrifluoroacetylationThis compound1This compound
BrominationThis compound~10⁷Benzene
Halogenation (general)This compound~10⁸Benzene

Regioselectivity: The Predominance of α-Substitution

Electrophilic attack on the this compound ring overwhelmingly favors substitution at the 2-position (α-carbon) over the 3-position (β-carbon).[3] This pronounced regioselectivity is a direct consequence of the relative stabilities of the corresponding sigma complex intermediates.

Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at the C3 position yields a less stable intermediate where the positive charge is delocalized over only two carbon atoms and the sulfur atom does not participate as effectively in stabilizing the positive charge through resonance.[3]

The following diagram illustrates the resonance structures of the sigma complexes for C2 and C3 attack:

Caption: Resonance stabilization of sigma complexes.

This high degree of regioselectivity is observed in most electrophilic substitution reactions of this compound.

ReactionConditionsMajor Product(s)Isomer Distribution (2- vs 3-)
NitrationHNO₃ / Acetic Anhydride (B1165640)2-Nitrothis compound (B1581588)>90% 2-isomer
NitrationFuming HNO₃ in Acetic Anhydride/Acetic Acid2-Nitrothis compound85% 2-isomer, 15% 3-isomer
BrominationBromine in Acetic Acid2-Bromothis compoundPredominantly 2-isomer
Friedel-Crafts AcylationAcyl chloride / SnCl₄2-Acylthis compoundHigh selectivity for 2-isomer

Key Electrophilic Aromatic Substitution Reactions: Experimental Protocols

The enhanced reactivity of this compound necessitates the use of milder reaction conditions compared to those typically employed for benzene to avoid polymerization or other side reactions.

Nitration

Direct nitration of this compound with concentrated nitric and sulfuric acids can be explosive and lead to degradation of the substrate.[4] Milder nitrating agents are therefore preferred.

Experimental Protocol: Nitration of this compound with Nitric Acid in Acetic Anhydride

  • Materials: this compound, Fuming Nitric Acid (d=1.5), Acetic Anhydride, Glacial Acetic Acid.

  • Procedure:

    • A solution of fuming nitric acid in glacial acetic acid is prepared and cooled.

    • A solution of this compound in acetic anhydride is prepared separately.

    • The nitric acid solution is added dropwise to the this compound solution while maintaining a low temperature (typically below 10°C) with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

    • The reaction is quenched by pouring the mixture onto crushed ice.

    • The precipitated 2-nitrothis compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Halogenation

Halogenation of this compound is a rapid reaction that can lead to polyhalogenated products if not carefully controlled.

Experimental Protocol: Monobromination of this compound

  • Materials: this compound, Bromine, Acetic Acid.

  • Procedure:

    • This compound is dissolved in glacial acetic acid.

    • A solution of bromine in glacial acetic acid is added dropwise to the this compound solution at a low temperature (e.g., 0-5°C) in the dark.

    • The reaction is typically rapid. The disappearance of the bromine color can indicate the completion of the reaction.

    • The reaction mixture is poured into water.

    • The product, 2-bromothis compound, is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Sulfonation

The high reactivity of this compound towards sulfonation is a well-known characteristic and can even be used to separate it from benzene.[5]

Experimental Protocol: Sulfonation of this compound with Pyridine-Sulfur Trioxide Complex

  • Materials: this compound, Pyridine-sulfur trioxide complex, Pyridine (as solvent).

  • Procedure:

    • This compound is dissolved in dry pyridine.

    • The pyridine-sulfur trioxide complex is added portion-wise to the this compound solution with stirring at room temperature.

    • The reaction mixture is stirred for several hours at room temperature or with gentle heating.

    • The reaction is quenched by the careful addition of water.

    • The resulting this compound-2-sulfonic acid can be isolated as its salt (e.g., by addition of a barium hydroxide (B78521) solution to precipitate barium this compound-2-sulfonate) or used directly in subsequent reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is a highly efficient method for the synthesis of 2-acylthiophenes, which are valuable intermediates. Milder Lewis acids like tin(IV) chloride (SnCl₄) are often preferred over aluminum chloride (AlCl₃) to avoid side reactions.

Experimental Protocol: Acetylation of this compound

  • Materials: this compound, Acetyl chloride, Tin(IV) chloride (SnCl₄), Benzene (as solvent).

  • Procedure:

    • A solution of this compound and acetyl chloride in dry benzene is prepared.

    • The solution is cooled in an ice bath, and a solution of SnCl₄ in benzene is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time.

    • The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with benzene.

    • The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent, and the solvent is removed to give the crude 2-acetylthis compound, which can be purified by distillation under reduced pressure.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on this compound and a typical experimental workflow.

EAS_Mechanism This compound This compound Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) This compound->SigmaComplex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted this compound SigmaComplex->Product Deprotonation Base Base Base->Product ProtonatedBase Protonated Base (HB+)

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Reagents Prepare Solutions of This compound and Electrophile Mixing Combine Reactants under Controlled Temperature Reagents->Mixing Stirring Stir for a Specified Duration Mixing->Stirring Quenching Quench Reaction (e.g., with ice-water) Stirring->Quenching Extraction Extract Product with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying SolventRemoval Remove Solvent Drying->SolventRemoval Purify Purify Product (Distillation/Recrystallization) SolventRemoval->Purify

Caption: A generalized experimental workflow for EAS on this compound.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is a well-established and predictable area of organic chemistry. Its enhanced reactivity compared to benzene and pronounced α-selectivity make it a versatile building block in synthetic chemistry. A thorough understanding of the principles outlined in this guide, including the quantitative aspects of reactivity and the practical considerations of experimental protocols, is essential for researchers and professionals aiming to leverage the unique chemical properties of the this compound ring in the development of novel and functional molecules.

References

An In-depth Technical Guide to the Nomenclature and Derivatives of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the nomenclature of thiophene (B33073) and its derivatives. It is designed to serve as a technical resource, offering detailed information on structural naming conventions, physicochemical properties, key synthetic protocols, and the logical frameworks underpinning these concepts.

Core Principles of this compound Nomenclature

This compound is a five-membered heterocyclic aromatic compound with the chemical formula C₄H₄S.[1][2][3] Its nomenclature is systematic, following rules established by the International Union of Pure and Applied Chemistry (IUPAC), though several common names are also widely accepted.

IUPAC Nomenclature and Ring Numbering

The IUPAC-preferred name for the parent compound is simply This compound .[4][5] According to the Hantzsch-Widman nomenclature system, it can also be named thiole .[4][5] The numbering of the this compound ring is the cornerstone of naming its derivatives. The sulfur atom is assigned position 1, and the carbon atoms are numbered sequentially from 2 to 5. Positions 2 and 5 are chemically equivalent and are referred to as α-positions, while positions 3 and 4 are equivalent and known as β-positions. Electrophilic substitution reactions preferentially occur at the α-position (carbon 2 or 5).[6][7]

The logical flow for naming a substituted this compound compound is outlined in the diagram below.

G start Start: Substituted This compound Compound parent Identify the parent heterocycle: This compound start->parent numbering Number the ring, starting with S as position 1 parent->numbering substituents Identify all substituents and their locants (positions) numbering->substituents alphabetize List substituents alphabetically, preceded by their locants substituents->alphabetize prefix Use prefixes (di, tri, etc.) for multiple identical substituents alphabetize->prefix If applicable name Combine parts: (Prefixes)-(Locants)-(Substituents)this compound alphabetize->name end End: Final IUPAC Name name->end

Figure 1: Logical workflow for the systematic IUPAC naming of this compound derivatives.

Examples of Substituted Thiophenes:

  • 2-Bromothis compound: A bromine atom is located at the C2 position.

  • This compound-3-carboxylic acid: A carboxylic acid group is attached to the C3 position.

  • 2,5-Dichlorothis compound: Chlorine atoms are present at both the C2 and C5 positions.[2]

Fused Ring Systems

When a this compound ring is fused with other rings, the nomenclature becomes more complex. The this compound moiety is often denoted by the prefix "thieno".[8]

  • Benzothis compound: Formed by the fusion of a this compound ring and a benzene (B151609) ring.[2]

  • Thienothis compound: Results from the fusion of two this compound rings. There are several isomers of thienothis compound.[2]

The priority rules for naming fused heterocyclic systems determine which ring is considered the parent component.[9] Generally, a nitrogen-containing ring has priority over one with oxygen or sulfur.[9] For the prefix, the terminal 'e' of the component's name is changed to 'o', leading to the abbreviated form "thieno" from this compound.[8]

Key this compound Derivatives and Their Properties

This compound derivatives are crucial building blocks in pharmaceuticals and agrochemicals.[2] The benzene ring in a biologically active compound can often be replaced by a this compound ring without a loss of activity, a concept known as bioisosterism.[2][10] This has led to the development of numerous this compound-containing drugs, including anti-inflammatory agents, antibiotics, and anticancer therapies.[10][11][12]

Physicochemical Data

The physicochemical properties of this compound derivatives, such as pKa, lipophilicity (logP), and aqueous solubility, are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogPAqueous Solubility
This compound C₄H₄S84.14-38[1][13]84[1][13]-4.5[13]1.81[13]Insoluble[13]
2-Thiophenecarboxylic acid C₅H₄O₂S128.15125-127[13]260[13]3.49 (at 25°C)[13]1.57[13]80 g/L (at 20°C)[13]
2-Acetylthis compound (B1664040) C₆H₆OS126.1810-11[13]214[13]Not Available1.18[13]Slightly Soluble
Benzothis compound C₈H₆S134.2032[13]221[13]Not Available3.12[13]Not Available

Experimental Protocol: Synthesis of 2-Acetylthis compound

2-Acetylthis compound is a key intermediate used to produce this compound-2-carboxylic acid and this compound-2-acetic acid.[2][14] A common and reliable method for its synthesis is the Friedel-Crafts acylation of this compound using acetyl chloride with stannic chloride as a catalyst.[15] Aluminum chloride is a less suitable catalyst as it can induce polymerization of the this compound.[15]

Detailed Methodology

This protocol is adapted from the procedure reported by Johnson and May.[15]

Materials:

  • This compound (16.8 g, 0.2 mole)

  • Acetyl chloride (15.6 g, 0.2 mole)

  • Dry benzene (200 cc)

  • Freshly distilled stannic chloride (52 g, 0.2 mole)

  • Concentrated hydrochloric acid

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a 500-cc three-necked, round-bottomed flask equipped with a liquid-sealed stirrer, dropping funnel, thermometer, and calcium chloride tube, combine 16.8 g of this compound, 15.6 g of acetyl chloride, and 200 cc of dry benzene.[15]

  • Catalyst Addition: Cool the solution to 0°C. While stirring efficiently, add 52 g of stannic chloride dropwise over approximately 40 minutes.[15]

  • Reaction: After the addition is complete, remove the cooling bath and continue to stir the mixture for an additional hour.[15]

  • Hydrolysis: Hydrolyze the resulting addition product by slowly adding a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.[15]

  • Extraction: Separate the yellow benzene layer, wash it with 25 cc of water, and then dry it over 5-10 g of anhydrous calcium chloride.[15]

  • Purification: Distill the benzene and any unreacted this compound using a short fractionating column. The residual liquid is then distilled under reduced pressure. The 2-acetylthis compound product is collected at 89–91°C/9 mm.[15] The expected yield is 20–21 g.[15]

The workflow for this synthesis is visualized below.

G start Start: Combine Reactants (this compound, Acetyl Chloride, Benzene) cool Cool mixture to 0°C start->cool add_catalyst Dropwise addition of Stannic Chloride (SnCl₄) cool->add_catalyst react Stir for 1 hour at room temperature add_catalyst->react hydrolyze Hydrolyze with HCl/Water mixture react->hydrolyze extract Separate organic layer, wash with water, and dry hydrolyze->extract distill1 Distill off solvent (Benzene) and unreacted this compound extract->distill1 distill2 Vacuum distill residue to purify product distill1->distill2 end End: Pure 2-Acetylthis compound distill2->end

Figure 2: Experimental workflow for the synthesis of 2-acetylthis compound via Friedel-Crafts acylation.

Role in Drug Development and Signaling Pathways

The this compound scaffold is a "privileged pharmacophore" in medicinal chemistry.[11] As of a recent analysis, 26 FDA-approved drugs contain a this compound nucleus, targeting a wide range of conditions including inflammation, cancer, and glaucoma.[11] In oncology, this compound-based drugs often function by inhibiting key enzymes in signaling pathways, such as kinases, or by disrupting cellular processes like tubulin polymerization.[11][16]

The metabolism of this compound-containing drugs is a critical consideration, as it can lead to the formation of reactive metabolites like this compound S-oxides, which may be responsible for drug-induced toxicity.[17]

A conceptual diagram illustrating the inhibitory action of a this compound-based drug on a generic kinase signaling pathway is shown below.

G cluster_0 cluster_1 cluster_2 ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pathway Downstream Signaling Cascade (e.g., MAPK/ERK) receptor->pathway Activates atp ATP atp->receptor Phosphorylates drug This compound-Based Kinase Inhibitor drug->receptor Inhibits (Competitive Binding) response Cellular Response (Proliferation, Survival) pathway->response Leads to

Figure 3: Conceptual diagram of a this compound derivative inhibiting a receptor tyrosine kinase pathway.

References

Thiophene: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a single sulfur atom, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic tractability, and ability to modulate the activity of a wide range of biological targets have led to its incorporation into numerous approved therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its properties, synthesis, and extensive applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Bioisosterism

The success of the this compound ring in drug design can be largely attributed to its role as a bioisostere of the phenyl ring.[1] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to comparable biological activities. The this compound ring is similar in size to a benzene (B151609) ring but possesses distinct electronic properties due to the presence of the sulfur atom.[1]

Key physicochemical properties of the this compound moiety include:

  • Aromaticity and Electron-Rich Nature: The this compound ring is aromatic, with the lone pairs of electrons on the sulfur atom contributing to the π-electron system, making it electron-rich.[1] This property influences its ability to participate in various non-covalent interactions with biological targets.

  • Lipophilicity: this compound is a lipophilic moiety, a property that can be fine-tuned by the introduction of various substituents. This is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Dipole Moment: The presence of the sulfur atom imparts a dipole moment to the this compound ring, which can influence its interaction with polar residues in a biological target.

  • Metabolic Stability: The this compound ring can undergo metabolic transformations, primarily through cytochrome P450-dependent oxidation to form this compound S-oxides and this compound epoxides.[2][3] These reactive metabolites can sometimes be associated with toxicity.[2][3][4]

Table 1: Comparison of Physicochemical Properties of Benzene and this compound

PropertyBenzeneThis compound
Molecular Weight ( g/mol )78.1184.14[5]
Boiling Point (°C)80.184[6]
Melting Point (°C)5.5-38[5]
Density (g/mL)0.8761.051[7]
Aromaticity (REPE, kcal/mol)3629-33
Water SolubilityInsolubleInsoluble[5]

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound ring is a significant advantage for medicinal chemists. Several classical and modern synthetic methods are available to construct and functionalize the this compound scaffold.

Classical Synthetic Methods
  • Paal-Knorr this compound Synthesis: This is a widely used method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][8]

  • Gewald Aminothis compound Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield 2-aminothiophenes.[5][8]

  • Volhard–Erdmann Cyclization: This method involves the cyclization of disodium (B8443419) succinate (B1194679) or other 1,4-difunctional compounds with phosphorus heptasulfide.[5]

Modern Synthetic Methods

Modern synthetic approaches often focus on improving efficiency, substrate scope, and sustainability. These include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings) which allow for the facile introduction of diverse substituents onto the this compound ring.

This compound in Drug Discovery and Development

The versatility of the this compound scaffold is evident in the wide array of biological activities exhibited by its derivatives. This compound-containing compounds have been developed as anti-inflammatory, anticancer, antimicrobial, antiviral, cardiovascular, and central nervous system (CNS) active agents.[6][9][10][11][12]

Anti-inflammatory Agents

This compound-based compounds are prominent in the development of anti-inflammatory drugs, primarily targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][12][13][14][15][16]

Table 2: this compound-Containing Anti-inflammatory Drugs

Drug NameTargetTherapeutic Use
Tiaprofenic acid COXNon-steroidal anti-inflammatory drug (NSAID)[5][12][13]
Suprofen COXNSAID[5]
Tenoxicam COXNSAID[5]
Zileuton 5-LOXAnti-asthmatic[5][12][13]
Anticancer Agents

The this compound scaffold is present in several anticancer drugs that target various components of cell signaling pathways, such as protein kinases.[1][5][11]

Table 3: this compound-Containing Anticancer Drugs

Drug NameTargetMechanism of Action
Raltitrexed Thymidylate synthaseAntimetabolite[5]
Olmutinib EGFRKinase inhibitor[17]
OSI-930 Kit, KDR, CSF-1RKinase inhibitor[5]
Antiplatelet Agents

This compound derivatives are crucial in the development of antiplatelet drugs, which are vital in the prevention and treatment of cardiovascular diseases.

Table 4: this compound-Containing Antiplatelet Drugs

Drug NameTargetMechanism of Action
Clopidogrel P2Y₁₂ receptorPlatelet aggregation inhibitor[5]
Prasugrel P2Y₁₂ receptorPlatelet aggregation inhibitor[5]
Ticlopidine P2Y₁₂ receptorPlatelet aggregation inhibitor[5]
Other Therapeutic Areas

The application of this compound extends to a multitude of other therapeutic areas, highlighting its privileged nature.

Table 5: this compound-Containing Drugs in Various Therapeutic Areas

Drug NameTherapeutic AreaMechanism of Action
Olanzapine AntipsychoticDopamine and serotonin (B10506) receptor antagonist[5]
Duloxetine AntidepressantSerotonin-norepinephrine reuptake inhibitor[17][18]
Dorzolamide Anti-glaucomaCarbonic anhydrase inhibitor[5]
Cefoxitin Antibioticβ-lactam antibiotic[5]
Tiotropium COPDMuscarinic receptor antagonist[5]

Experimental Protocols

General Procedure for Paal-Knorr this compound Synthesis

Objective: To synthesize a 2,5-disubstituted this compound from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Lawesson's reagent (0.5 eq) or Phosphorus pentasulfide (0.5 eq)

  • Anhydrous toluene (B28343) or xylene

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1,4-dicarbonyl compound in anhydrous toluene, add Lawesson's reagent or phosphorus pentasulfide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

General Protocol for COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a this compound derivative against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Reference inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the reference inhibitor.

  • In a microplate, add the assay buffer, the COX-2 enzyme, and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at the same temperature.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_Identification Target Identification and Validation Hit_Generation Hit Generation (e.g., HTS, FBDD) Target_Identification->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization In_vitro_Testing In vitro Pharmacology and Toxicology Lead_Optimization->In_vitro_Testing In_vivo_Testing In vivo Efficacy and Safety In_vitro_Testing->In_vivo_Testing Phase_I Phase I (Safety) In_vivo_Testing->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III FDA_Review FDA Review and Approval Phase_III->FDA_Review NDA Submission COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxane->Homeostasis

References

The Thiophene Moiety: A Cornerstone in the Synthesis of FDA-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for the phenyl ring have made it a recurring motif in a multitude of clinically successful drugs.[1][2] This technical guide delves into the pivotal role of the this compound moiety in the synthesis of several key FDA-approved drugs, providing a detailed examination of synthetic routes, experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in drug discovery and development.

This guide will explore the synthesis of five prominent this compound-containing drugs: the antipsychotic Olanzapine , the antiplatelet agent Clopidogrel , the long-acting anticholinergic Tiotropium (B1237716) Bromide , the 5-lipoxygenase inhibitor Zileuton , and the anticancer agent Raltitrexed . For each, we will dissect the synthetic strategies employed to construct the molecule, with a particular focus on the introduction and manipulation of the this compound core.

Olanzapine: A Thienobenzodiazepine Synthesis

Olanzapine, an atypical antipsychotic, features a thieno[2,3-b][1][2]benzodiazepine core. Its synthesis is a multistep process that culminates in the formation of this key heterocyclic system.

Synthetic Pathway and Experimental Protocols

The synthesis of Olanzapine typically commences from 2-amino-5-methylthis compound-3-carbonitrile, which undergoes a series of reactions to build the benzodiazepine (B76468) ring. A common route involves the condensation of this this compound derivative with a suitable aminobenzene precursor.

General Synthetic Workflow for Olanzapine:

G cluster_0 Synthesis of Thienobenzodiazepine Intermediate cluster_1 Final Assembly of Olanzapine A 2-Amino-5-methylthis compound- 3-carbonitrile C N-(5-methyl-3-cyano-2-thienyl)- 2-nitroaniline A->C Nucleophilic Aromatic Substitution B 2-Fluoronitrobenzene B->C D 4-Amino-2-methyl-10H-thieno[2,3-b] [1,5]benzodiazepine C->D Reductive Cyclization E N-Methylpiperazine F Olanzapine D->F Condensation E->F G cluster_0 Intermediate Synthesis cluster_1 Cyclization and Final Product Formation A (S)-2-Chlorophenylglycine methyl ester C Methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino) (2-chlorophenyl)acetate A->C N-Alkylation B 2-(2-Thienyl)ethanol derivative B->C D Formaldehyde E Clopidogrel C->E Pictet-Spengler Reaction D->E F Clopidogrel Bisulfate E->F Salt Formation G cluster_0 Esterification cluster_1 Quaternization A Scopine (B3395896) C Scopine ester of di-(2-thienyl)glycolic acid A->C Transesterification B Methyl di-(2-thienyl)glycolate B->C D Methyl bromide E Tiotropium Bromide C->E N-Methylation D->E G cluster_0 Intermediate Synthesis cluster_1 Final Product Formation A 2-Acetylbenzo[b]this compound B 1-(Benzo[b]thiophen-2-yl)ethanol A->B Reduction C Acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester B->C Esterification D Ammonia E Zileuton C->E Aminolysis D->E G A 2-Amino-5-(bromomethyl)this compound derivative C Raltitrexed A->C Coupling B N-(4-((2-methyl-4-oxo-3,4-dihydroquinazolin -6-yl)methyl)amino)benzoyl)-L-glutamic acid B->C

References

Thiophene vs. Benzene: A Comprehensive Physicochemical and Bioisosteric Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a critical process to optimize pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a fundamental strategy in this endeavor. Among the most significant bioisosteric pairs is the substitution of a benzene (B151609) ring with a thiophene (B33073) ring. This technical guide provides a detailed, data-driven comparison of the physicochemical properties of this compound and benzene, outlines experimental protocols for their determination, and explores their differential impacts on metabolic pathways, offering valuable insights for drug discovery and development.

Core Physicochemical Properties: A Comparative Overview

The substitution of a carbon-carbon double bond in benzene with a sulfur atom in this compound leads to notable differences in electronic distribution, polarity, and metabolic stability. These variations can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following table summarizes the key physicochemical properties of this compound and benzene.

PropertyThis compoundBenzeneReference
Molecular Formula C₄H₄SC₆H₆[1][2]
Molar Mass ( g/mol ) 84.1478.11[3][4]
Melting Point (°C) -385.5[3][5]
Boiling Point (°C) 8480.1[3][5]
Density (g/cm³ at 20°C) 1.06490.879[3]
logP (Octanol-Water Partition Coefficient) 1.812.13[4][6]
Aqueous Solubility InsolubleInsoluble[4][6]
Dipole Moment (Debye) ~0.530[7]
Aromaticity Aromatic, but less so than benzene.Aromatic.[8]

Experimental Protocols for Physicochemical Property Determination

Accurate measurement of physicochemical properties is crucial for understanding and predicting the behavior of drug candidates. The following sections detail standard experimental methodologies for determining the key properties of this compound and benzene.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.[2] Impurities typically depress the melting point and broaden the melting range.[2]

Methodology: Capillary Method [9][10]

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer aligned with the closed end of the capillary tube.[9] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heated block).[2][9]

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[5] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[9] The melting point is reported as the range T1-T2.[9]

  • Safety Precautions: Safety goggles must be worn.[10] Handle hot apparatus with care.[10]

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3]

Methodology: Siwoloboff Method (Small Scale) [11][12]

  • Sample Preparation: A few milliliters of the liquid (this compound or benzene) are placed in a small test tube (fusion tube).[12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an aluminum block or a Thiele tube).[12]

  • Heating and Observation: The apparatus is heated gently.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3] The heating is stopped, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

  • Safety Precautions: this compound and benzene are flammable liquids.[3][13] Heating should be performed in a well-ventilated fume hood, away from open flames.[3]

Determination of Density

Principle: Density is the mass of a substance per unit volume.[14]

Methodology: Pycnometer or Graduated Cylinder Method [1][4]

  • Mass Measurement: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an electronic balance.[14]

  • Volume Measurement: A known volume of the liquid (this compound or benzene) is added to the pycnometer or graduated cylinder. The volume is read from the meniscus.[14]

  • Mass of Liquid: The combined mass of the container and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty container.[14]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[1] Multiple measurements should be performed to ensure accuracy.[14]

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of a compound's lipophilicity.[15]

Methodology: Shake-Flask Method

  • Preparation of Phases: A solution of the compound (this compound or benzene) is prepared in either n-octanol or water.

  • Partitioning: Equal volumes of the n-octanol and water phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are allowed to separate. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gas chromatography.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Experimental Determination of Aromaticity

Principle: Aromaticity confers extra stability to a molecule. This stability can be quantified by measuring the heat of hydrogenation. The heat of hydrogenation of an aromatic compound is significantly less than what would be expected for a corresponding hypothetical non-aromatic cyclic polyene.[16]

Methodology: Calorimetry of Hydrogenation [17][18]

  • Calorimeter Setup: A high-precision calorimeter is used to measure the heat evolved during the hydrogenation reaction.

  • Reaction Setup: A known amount of the compound (benzene or this compound) is dissolved in a suitable solvent (e.g., acetic acid) in the calorimeter. A hydrogenation catalyst (e.g., platinum oxide) is added.

  • Hydrogenation: A known amount of hydrogen gas is introduced into the reaction vessel under controlled pressure and temperature. The hydrogenation reaction is initiated.

  • Temperature Measurement: The change in temperature of the calorimeter is precisely measured as the reaction proceeds to completion.

  • Calculation of Heat of Hydrogenation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the compound hydrogenated. The experimental value is then compared to the theoretical value for a non-aromatic analogue to determine the resonance energy, which is a quantitative measure of aromaticity.[16]

Metabolic Pathways: A Comparative Look at Bioisosteres

The substitution of a benzene ring with a this compound ring can significantly alter the metabolic fate of a drug. This is exemplified by the non-steroidal anti-inflammatory drugs (NSAIDs) piroxicam (B610120) (benzene-containing) and its this compound bioisostere, lornoxicam (B1675139).

Metabolic Pathway of Lornoxicam and Piroxicam

Lornoxicam is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to its main inactive metabolite, 5'-hydroxy-lornoxicam.[11][19] Similarly, piroxicam is also metabolized by CYP2C9 to an inactive 5'-hydroxypiroxicam (B1141874) metabolite.[10][20] While the primary metabolic pathway is the same, the presence of the this compound ring in lornoxicam can influence the rate and extent of metabolism.

metabolic_pathways cluster_lornoxicam Lornoxicam (this compound-containing) cluster_piroxicam Piroxicam (Benzene-containing) lornoxicam Lornoxicam metabolite_l 5'-hydroxy-lornoxicam (inactive) lornoxicam->metabolite_l CYP2C9 piroxicam Piroxicam metabolite_p 5'-hydroxypiroxicam (inactive) piroxicam->metabolite_p CYP2C9

Comparative metabolic pathways of lornoxicam and piroxicam.

Experimental Workflow for Bioisosteric Replacement Analysis

A systematic workflow is essential for evaluating the impact of bioisosteric replacements in drug discovery. The following diagram illustrates a typical workflow for comparing a benzene-containing lead compound with its this compound analogue.

bioisostere_workflow start Lead Compound (Benzene-containing) synthesis Synthesize this compound Analogue start->synthesis physchem Physicochemical Profiling (Solubility, logP, pKa) synthesis->physchem invitro In Vitro Assays (Potency, Selectivity) synthesis->invitro adme In Vitro ADME (Metabolic Stability, Permeability) synthesis->adme decision Compare Profiles & Make Decision physchem->decision invitro->decision adme->decision invivo In Vivo Studies (Pharmacokinetics, Efficacy) end Optimized Candidate invivo->end decision->start Re-design decision->invivo Promising Profile

Workflow for comparative analysis of benzene vs. This compound bioisosteres.

Conclusion

The choice between a benzene and a this compound ring in drug design is a nuanced decision that requires a thorough understanding of their respective physicochemical properties and metabolic liabilities. While this compound can offer advantages in terms of modulating polarity and improving metabolic stability, its impact on biological activity is target-dependent. A systematic, data-driven approach, as outlined in this guide, is crucial for making informed decisions in the optimization of lead compounds. By carefully considering the comparative data and employing rigorous experimental evaluation, researchers can effectively leverage the unique properties of both this compound and benzene to design safer and more efficacious therapeutics.

References

Unveiling the Bioisosteric Dance: A Technical Guide to Thiophene and Benzene Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate ballet of medicinal chemistry, the strategic substitution of molecular fragments is a cornerstone of drug design. Among the most pivotal of these exchanges is the bioisosteric replacement of the ubiquitous benzene (B151609) ring with its heterocyclic counterpart, the thiophene (B33073) ring. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of this critical bioisosteric relationship, providing a wealth of quantitative data, detailed experimental protocols, and insightful visualizations to inform and guide the next generation of therapeutic innovation.

The principle of bioisosterism, the exchange of atoms or groups of atoms that retain similar physicochemical properties, allows for the fine-tuning of a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.[1] The substitution of a benzene ring with a this compound ring, a classic example of this principle, can induce significant alterations in a molecule's electronic distribution, lipophilicity, and susceptibility to metabolism, thereby profoundly influencing its journey through the body and its interaction with its biological target.[2]

A Tale of Two Rings: Comparative Physicochemical Properties

The seemingly subtle difference between a carbon-carbon double bond in benzene and a sulfur atom in this compound gives rise to distinct physicochemical characteristics. These differences can be leveraged by medicinal chemists to overcome challenges encountered during drug development.

PropertyBenzeneThis compoundImplications in Drug Design
Molecular Weight ( g/mol ) 78.1184.14[3]Minimal impact on overall molecular size.
Boiling Point (°C) 80.184[3]Similar volatilities, indicating comparable intermolecular forces.[2]
Dipole Moment (Debye) 0~0.53The inherent dipole of this compound can lead to different interactions with polar residues in a binding pocket compared to the nonpolar benzene.[2]
Aromaticity HighAromatic, but to a lesser extent than benzene.[3]The difference in aromaticity can influence π-π stacking interactions with aromatic amino acid residues in the target protein.
LogP (Octanol-Water) 2.131.81This compound is generally slightly less lipophilic than benzene, which can translate to improved aqueous solubility for drug candidates.
pKa ~43~33The C-H bonds of this compound are more acidic than those of benzene, which can influence metabolic pathways and interactions with metabolic enzymes.

The Metabolic Maze: Navigating Stability and Toxicity

A primary driver for the benzene-to-thiophene switch is the modulation of a compound's metabolic fate. Benzene rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can be a major route of drug clearance but also a source of potentially toxic reactive metabolites.[2]

This compound rings, while also subject to metabolism, can offer a different metabolic profile. In many instances, the sulfur atom can render the ring more resistant to oxidative metabolism, leading to a lower intrinsic clearance and a longer in vivo half-life.[2] However, the metabolism of this compound is not without its own challenges. Oxidation of the this compound ring can lead to the formation of reactive this compound S-oxides and epoxides, which have been implicated in drug-induced toxicity.[2] Therefore, a careful evaluation of the metabolic pathways of both the benzene and this compound analogs is crucial.

ParameterBenzene AnalogThis compound AnalogImplications in Drug Design
CYP450 Metabolism Prone to oxidation.Often more resistant to oxidation, but can form reactive metabolites (S-oxides, epoxides).[2]This compound substitution can improve metabolic stability but requires careful toxicological assessment.
Intrinsic Clearance (CLint) VariesGenerally lower.[2]A lower intrinsic clearance often correlates with improved bioavailability and a longer duration of action.

The Target Tango: Impact on Biological Activity

The effect of replacing a benzene ring with a this compound ring on a molecule's biological activity is highly dependent on the specific drug target and the nature of the binding interactions. In some cases, the this compound ring can maintain or even enhance potency, while in others, it can be detrimental. This context-dependent outcome underscores the importance of empirical testing in drug discovery.

Here, we examine three case studies of well-established drugs and the potential impact of a this compound-for-benzene substitution.

Case Study 1: Celecoxib (B62257) (COX-2 Inhibitor)

Celecoxib, a selective COX-2 inhibitor, features two phenyl rings. The sulfonamide-substituted phenyl ring is critical for its selectivity. While direct this compound isosteres of celecoxib are not marketed, numerous studies have explored such analogs.

CompoundTargetIC50
Celecoxib COX-2~40 nM[2]
This compound Analog (Representative) COX-2Varies; can be comparable to or less potent than celecoxib.

The following diagram illustrates the simplified signaling pathway of COX-2 and the point of inhibition by celecoxib.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Simplified COX-2 signaling pathway inhibited by Celecoxib.
Case Study 2: Erlotinib (EGFR Inhibitor)

Erlotinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Its quinazoline (B50416) core is substituted with a phenyl-ethynyl group.

CompoundTargetIC50
Erlotinib EGFR~2 nM[4]
This compound Analog (Hypothetical) EGFRVaries; dependent on the specific this compound substitution pattern.

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cell proliferation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Erlotinib Erlotinib Erlotinib->Dimerization

Simplified EGFR signaling pathway inhibited by Erlotinib.
Case Study 3: Lapatinib (EGFR/HER2 Inhibitor)

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. It contains a substituted benzylamine (B48309) moiety.

CompoundTargetIC50
Lapatinib EGFR~10.8 nM
HER2~9.2 nM
This compound Analog (Hypothetical) EGFR/HER2Varies; dependent on the specific this compound substitution pattern.

The following diagram illustrates the general workflow for a bioisosteric replacement strategy.

Bioisosteric_Workflow Lead_Compound Lead Compound (with Benzene Ring) Hypothesis Hypothesis: Improve Properties Lead_Compound->Hypothesis Synthesis Synthesis of This compound Analog Hypothesis->Synthesis Screening In Vitro Screening (Activity, Metabolism) Synthesis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Synthesis

References

The Occurrence and Isolation of Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) derivatives, a class of sulfur-containing heterocyclic compounds, are significant natural products, predominantly found in the plant kingdom, particularly within the Asteraceae family. These compounds have garnered considerable attention from the scientific community due to their wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives and detailed methodologies for their isolation and characterization, tailored for professionals in research and drug development.

Natural Occurrence of this compound Derivatives

This compound and its derivatives are characteristic secondary metabolites in various genera of the Asteraceae family.[1][2][3] Notable plant sources include Tagetes (marigolds), Echinops (globe thistles), Artemisia, Pluchea, and Porophyllum.[1][2][3] These compounds are also found, albeit less commonly, in other plant families and even in some fungi and marine organisms.[1]

The biosynthesis of these compounds is believed to start from fatty acids, leading to the formation of polyacetylenes, which are the precursors to thiophenes.[1] The structural diversity of naturally occurring thiophenes ranges from simple monothiophenes to more complex bi-, ter-, and quaterthiophenes.

Isolation of this compound Derivatives: Experimental Protocols

The isolation of this compound derivatives from natural sources typically involves extraction, followed by various chromatographic purification steps. The specific protocol can vary depending on the plant material and the target compounds. Below are detailed experimental protocols for the isolation of thiophenes from two prominent source genera: Tagetes and Echinops.

Protocol 1: Ultrasonic-Assisted Extraction and HPLC Purification of Thiophenes from Tagetes erecta Roots

This protocol is optimized for the extraction and quantification of this compound derivatives from the roots of Tagetes erecta.[2]

I. Plant Material Preparation:

  • Obtain fresh roots of Tagetes erecta.

  • Wash the roots thoroughly with tap water to remove soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

II. Ultrasonic-Assisted Extraction:

  • Weigh 5 g of the dried root powder and place it in a 100 mL flask.

  • Add 50 mL of 95% ethanol (B145695) to the flask.

  • Place the flask in an ultrasonic bath.

  • Perform sonication for 2 hours at room temperature.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

III. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

  • Analytical HPLC:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is used. The gradient program is as follows: start with 30% B, linearly increase to 100% B over 60 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: Photodiode Array (PDA) detector at 340 nm.

    • Injection Volume: 10 µL of the dissolved crude extract (in methanol).

  • Preparative HPLC:

    • For purification of individual thiophenes, a preparative HPLC system with a larger dimension C18 column (e.g., 250 mm × 21.2 mm, 5 µm) is used.

    • The mobile phase and gradient conditions are adapted from the analytical method, with an increased flow rate (e.g., 7.0 mL/min).

    • Fractions are collected based on the retention times of the target peaks observed in the analytical chromatogram.

    • The collected fractions are then concentrated to yield the purified this compound derivatives.

Protocol 2: Maceration Extraction and Column Chromatography Purification of Thiophenes from Echinops grijisii Roots

This protocol outlines a classical approach for the isolation of thiophenes from the roots of Echinops grijisii.[3][4][5]

I. Plant Material Preparation:

  • Collect and air-dry the roots of Echinops grijisii.

  • Grind the dried roots into a coarse powder.

II. Maceration Extraction:

  • Soak the powdered root material in 95% ethanol at room temperature for a period of 7-14 days, with occasional shaking.

  • Filter the extract and concentrate it under vacuum to yield the crude ethanol extract.

III. Solvent Partitioning and Column Chromatography:

  • Suspend the crude ethanol extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297). The thiophenes are typically found in the less polar fractions (petroleum ether and dichloromethane).

  • Concentrate the desired fraction (e.g., dichloromethane fraction).

  • Subject the concentrated fraction to column chromatography on silica (B1680970) gel (300-400 mesh).

  • Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 and gradually increasing the polarity to 1:1).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Combine fractions containing similar compounds.

IV. Preparative HPLC:

  • Further purify the combined fractions using preparative HPLC.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 or 40:60).

  • Collect the peaks corresponding to individual thiophenes and concentrate them to obtain the pure compounds.

Data Presentation

Quantitative Yields of Thiophenes from Tagetes patula
Compound ClassExtraction Yield (%)Recovery Ratio (%)
Total Thiophenes78-
α-Terthis compound-90

Data obtained from gas chromatography analysis of extracts from dried inflorescences of Tagetes patula.[6]

HPLC Retention Times of Thiophenes from Echinops grijisii
Compound NumberRetention Time (tR, min)Mobile Phase (CH3CN:H2O)
2 29.550:50
3 17.550:50
4 23.540:60
5 27.540:60
6 30.440:60
7 33.140:60
Echinothiophenegenol (1) 34.250:50

Data from preparative HPLC of fractions from the ethanol extract of Echinops grijisii roots.[5]

Spectroscopic Data for Echinothiophenegenol from Echinops grijisii
Data TypeValues
IR (KBr, cm⁻¹) 3436, 1697, 1467
¹H NMR (600 MHz, DMSO-d6, δ ppm) See original publication for detailed assignments
¹³C NMR (125 MHz, DMSO-d6, δ ppm) See original publication for detailed assignments
HRESI-MS (m/z) 331.0643 [M-H]⁻ (calcd. 331.0640)

Spectroscopic data for a new this compound, echinothiophenegenol, isolated from Echinops grijisii.[5]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (e.g., Tagetes or Echinops roots) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (e.g., Ultrasonic or Maceration with Ethanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Solvent Partitioning / Column Chromatography (Silica Gel, Petroleum Ether/EtOAc gradient) crude_extract->fractionation fractions Fractions fractionation->fractions prep_hplc Preparative HPLC (C18, Acetonitrile/Water) fractions->prep_hplc pure_compounds Pure this compound Derivatives prep_hplc->pure_compounds analysis Structural Elucidation (NMR, MS, etc.) pure_compounds->analysis

Caption: Generalized workflow for the isolation and purification of this compound derivatives from plant sources.

Biosynthetic Pathway of Thiophenes

biosynthetic_pathway fatty_acids Fatty Acids polyacetylenes Polyacetylenes fatty_acids->polyacetylenes Desaturation & Elongation sulfur_addition Sulfur Addition & Cyclization polyacetylenes->sulfur_addition monothiophenes Monothiophenes sulfur_addition->monothiophenes oligomerization Oxidative Coupling monothiophenes->oligomerization bithiophenes Bithiophenes oligomerization->bithiophenes terthiophenes Terthiophenes oligomerization->terthiophenes bithiophenes->oligomerization Further Coupling

Caption: Simplified biosynthetic pathway of this compound derivatives in the Asteraceae family.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence and isolation of this compound derivatives, with a focus on practical, detailed methodologies for researchers. The provided protocols for extraction and purification from Tagetes and Echinops, along with the tabulated quantitative data and visual workflows, serve as a valuable resource for the scientific community. The diverse biological activities of these compounds underscore their potential for drug discovery and development, making efficient and well-documented isolation procedures essential for advancing research in this field.

References

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis is a powerful and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. This one-pot procedure involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or another active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst.[1][2][3] The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide array of pharmacologically active compounds and functional materials.[4][5][6]

This document provides a detailed, step-by-step protocol for the Gewald synthesis, a summary of reaction parameters from various studies, and a visual representation of the experimental workflow.

I. General Reaction Scheme

The overall transformation of the Gewald synthesis can be represented as follows:

  • Reactants: A carbonyl compound, an active methylene nitrile, and elemental sulfur.

  • Catalyst: A base, typically a secondary amine like morpholine (B109124) or piperidine, but others can be used.[4]

  • Product: A polysubstituted 2-aminothis compound.

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothis compound product.[2][3]

II. Experimental Protocol: A General Procedure

This protocol describes a representative example of the Gewald synthesis using a ketone, an active methylene nitrile, elemental sulfur, and a base in a suitable solvent.

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate)

  • Elemental sulfur (powder)

  • Base (e.g., morpholine or piperidine)

  • Solvent (e.g., ethanol (B145695), methanol, or dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.0-1.2 eq).[4]

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) to the flask to create a stirrable mixture. Subsequently, add the basic catalyst (e.g., morpholine, typically in catalytic to stoichiometric amounts).[4][7]

  • Reaction Execution: Heat the reaction mixture to a specified temperature (often reflux) and stir for the required duration.[5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexanes).[6]

  • Characterization: The structure and purity of the synthesized 2-aminothis compound can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

III. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Gewald synthesis of various 2-aminothiophenes as reported in the literature. This data is intended to provide a comparative overview of different synthetic approaches.

Carbonyl CompoundActive Methylene NitrileCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneMalononitrilePiperidinium borate (B1201080) (20)Ethanol/Water (9:1)10020 min96[4]
Ketones/AldehydesMalononitrileZnO/nanoclinoptilolite (0.05 g)-1004 h30-76[6]
KetonesMalononitrile/Ethyl cyanoacetateNaAlO₂EthanolReflux10 h26-94[6]
KetonesMalononitrile/Ethyl cyanoacetateTriethylamineWaterRoom Temp-75-98[6]
KetonesMalononitrile/Ethyl cyanoacetateL-proline----[6]
Ethyl acetoacetateMalononitrileNone-Ball-milling (750 rpm)30 min~97[10]
p-NitroacetophenoneEthyl cyanoacetateMorpholine (catalytic)Solvent-freeHeat-assisted ball milling--[7]

Note: The table presents a selection of data to illustrate the range of conditions and yields. For specific substrates and detailed conditions, please refer to the cited literature.

IV. Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of a typical Gewald synthesis experiment.

Gewald_Synthesis_Workflow reagents 1. Reagent Preparation - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base Catalyst - Solvent setup 2. Reaction Setup - Combine reactants in a round-bottom flask reagents->setup Add to flask reaction 3. Reaction - Heat and stir the mixture (e.g., under reflux) setup->reaction Heat & Stir monitoring 4. Monitoring - Track reaction progress using TLC reaction->monitoring Sample periodically workup 5. Work-up - Cool the reaction mixture - Isolate crude product (filtration or evaporation) reaction->workup Upon completion monitoring->reaction Continue if incomplete purification 6. Purification - Recrystallize the crude product workup->purification Crude product characterization 7. Characterization - NMR, IR, Mass Spectrometry purification->characterization Purified product

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.

This protocol and the accompanying data provide a comprehensive guide for researchers interested in utilizing the Gewald reaction for the synthesis of 2-aminothiophenes. The versatility of this reaction allows for the generation of a diverse library of compounds with potential applications in drug discovery and materials science.

References

Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Paal-Knorr thiophene (B33073) synthesis is a powerful and versatile method for the synthesis of substituted thiophenes, which are key structural motifs in numerous pharmaceutical compounds. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the this compound ring.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the Paal-Knorr this compound synthesis. The information is intended for researchers, scientists, and drug development professionals who are looking to utilize this reaction in their work.

Core Concepts and Applications

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, allowing for the preparation of furans, pyrroles, and thiophenes from 1,4-diketones.[2] The this compound synthesis variant is highly valued for its ability to generate polysubstituted thiophenes, which are prevalent in many medicinally important molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The reaction relies on the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source, which often also acts as a dehydrating agent to drive the reaction to completion.[1][3] The most commonly employed sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][4]

A significant advancement in the Paal-Knorr this compound synthesis is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields.[1][5] This makes it a highly efficient method for generating libraries of this compound derivatives for drug discovery.[1]

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr this compound synthesis is believed to proceed through the initial conversion of the 1,4-dicarbonyl to a thioketone intermediate by the sulfurizing agent.[1][2] This is followed by tautomerization to an enethiol, intramolecular nucleophilic attack, and subsequent dehydration to form the aromatic this compound ring.[6]

Detailed Mechanism:

The reaction can be broken down into four key stages:[6]

  • Formation of the Thiocarbonyl: One of the carbonyl groups of the 1,4-dicarbonyl compound reacts with the sulfurizing agent (e.g., P₄S₁₀) to form a thiocarbonyl intermediate.

  • Formation of the Enethiol: The thiocarbonyl intermediate tautomerizes to form the more stable enethiol.

  • Cyclization: The thiol group of the enethiol acts as a nucleophile and attacks the remaining carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration to eliminate a molecule of water, resulting in the formation of the aromatic this compound ring.

Paal_Knorr_Thiophene_Mechanism start 1,4-Dicarbonyl thioketone Thioketone Intermediate start->thioketone + P₄S₁₀ or Lawesson's Reagent enethiol Enethiol Intermediate thioketone->enethiol Tautomerization cyclic_intermediate Cyclic Hemithioacetal enethiol->cyclic_intermediate Intramolecular Cyclization This compound This compound Product cyclic_intermediate->this compound - H₂O (Dehydration)

Figure 1: Simplified workflow of the Paal-Knorr this compound synthesis mechanism.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Paal-Knorr this compound synthesis under different conditions.

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dioneP₄S₁₀Toluene (B28343)1102 h85[1]
1,4-Diphenylbutane-1,4-dioneP₄S₁₀Dioxane1003 h78[1]
1-Phenylpentane-1,4-dioneP₄S₁₀Xylene1401.5 h82[1]
Hexane-2,5-dioneLawesson's ReagentTolueneMicrowave (150W)10 min92[1]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentAcetonitrileMicrowave (150W)15 min88[1]
1-Phenylpentane-1,4-dioneLawesson's ReagentTolueneMicrowave (150W)12 min90[1]

Experimental Protocols

Safety Precaution: The Paal-Knorr this compound synthesis often generates toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct.[3][7] All experimental procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Conventional Heating with Phosphorus Pentasulfide

This protocol is a general procedure for the synthesis of thiophenes using conventional heating and phosphorus pentasulfide as the sulfurizing agent.[1]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add phosphorus pentasulfide (0.5 eq) to the solution in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis using Lawesson's Reagent

This protocol describes a general procedure for the rapid synthesis of thiophenes using microwave irradiation and Lawesson's reagent.[1]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Lawesson's reagent (0.5 eq)

  • Anhydrous toluene (or acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, acetonitrile).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 150 °C for 10-15 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by column chromatography on silica gel.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start 1. Mix 1,4-dicarbonyl and P₄S₁₀ in solvent conv_react 2. Heat to reflux conv_start->conv_react conv_workup 3. Quench, extract, and dry conv_react->conv_workup conv_purify 4. Purify by column chromatography conv_workup->conv_purify end_node This compound Product conv_purify->end_node mw_start 1. Mix 1,4-dicarbonyl and Lawesson's reagent in solvent mw_react 2. Irradiate in microwave reactor mw_start->mw_react mw_purify 3. Purify by column chromatography mw_react->mw_purify mw_purify->end_node start_node Start start_node->conv_start start_node->mw_start

Figure 2: Generalized experimental workflows for Paal-Knorr this compound synthesis.

References

Application Notes and Protocols: Fiesselmann Thiophene Synthesis for 3-Hydroxy-2-Carboxythiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fiesselmann thiophene (B33073) synthesis is a versatile and reliable method for the preparation of substituted 3-hydroxy-2-carboxythiophenes. This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[1][2][3] The resulting this compound derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents.[1][3]

Applications in Drug Development

This compound-containing compounds have emerged as crucial pharmacophores in modern drug discovery due to their diverse biological activities. The 3-hydroxy-2-carboxythis compound core, accessible through the Fiesselmann synthesis, is a key building block for a range of potent enzyme inhibitors and receptor antagonists.

Kinase Inhibition:

A significant application of Fiesselmann synthesis products is in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound derivatives have been successfully developed as inhibitors of several key kinases:

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory cytokine production.[4][5] this compound-based molecules have been synthesized and identified as potent p38 MAP kinase inhibitors, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[1][3][6]

  • Tyrosine Kinase Inhibitors: Tyrosine kinases are another critical class of enzymes involved in cell growth, differentiation, and survival. The Fiesselmann synthesis has been employed to create precursors for tyrosine kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1][3]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and anti-tumor properties.

Other Therapeutic Targets:

Beyond kinase inhibition, this compound derivatives are being explored for a multitude of other therapeutic applications, including:

  • Antiallergy agents[1][3]

  • Antileishmanial and antifungal agents[1][3]

The following diagram illustrates a general workflow for the development of kinase inhibitors, a common application for compounds derived from the Fiesselmann synthesis.

A general workflow for kinase inhibitor drug development.

The following diagram illustrates the conceptual inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

VEGFR2_Inhibition cluster_1 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Phosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Derivative (Inhibitor) This compound->P_VEGFR2 Inhibits

Conceptual diagram of VEGFR-2 signaling inhibition.

Experimental Protocols

The following protocols provide a general framework for the Fiesselmann synthesis. Researchers should optimize conditions based on the specific substrates and desired products.

Protocol 1: General Synthesis of Alkyl 3-Hydroxythis compound-2-carboxylates

This protocol is a generalized procedure based on the principles of the Fiesselmann synthesis.

Materials:

  • α,β-acetylenic ester (e.g., methyl propiolate)

  • Alkyl thioglycolate (e.g., methyl thioglycolate)

  • Base (e.g., potassium tert-butoxide, sodium methoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), methanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the α,β-acetylenic ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the alkyl thioglycolate (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl 3-hydroxythis compound-2-carboxylate.

Protocol 2: Synthesis of Aryl-Substituted Methyl 3-Hydroxythieno[3,2-b]this compound-2-carboxylates

This protocol is adapted from the work of Demina et al. (2019) for the synthesis of a more complex this compound system, illustrating a practical application of the Fiesselmann reaction.

Materials:

  • Aryl-substituted methyl 3-chlorothis compound-2-carboxylate

  • Methyl thioglycolate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of the respective aryl-substituted methyl 3-chlorothis compound-2-carboxylate (1.0 mmol) and methyl thioglycolate (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL) is stirred under an argon atmosphere.

  • Potassium tert-butoxide (2.2 mmol, 2.2 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into water (50 mL) and acidified with 10% aqueous HCl to a pH of 3-4.

  • The resulting precipitate is filtered off, washed with water, and dried in air.

  • The crude product is recrystallized from a suitable solvent (e.g., toluene/ethanol 1:1) to yield the pure product.

Data Presentation

The following table summarizes the yields for the synthesis of various aryl-substituted methyl 3-hydroxythieno[3,2-b]this compound-2-carboxylates, as reported by Demina et al. (2019). This data demonstrates the synthetic utility of the Fiesselmann reaction for creating a library of substituted thiophenes.

Entry Aryl Substituent (Ar) Yield (%)
1Phenyl75
24-Methylphenyl78
34-Methoxyphenyl72
44-Fluorophenyl68
54-Chlorophenyl70
64-Bromophenyl65
7Thiophen-2-yl55
8Furan-2-yl41

Reaction Workflow

The following diagram outlines the general workflow for the Fiesselmann this compound synthesis.

Fiesselmann_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Combine α,β-Acetylenic Ester & Alkyl Thioglycolate in Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Cooling Cool to 0 °C Inert_Atmosphere->Cooling Base_Addition Slow Addition of Base Cooling->Base_Addition Stirring Stir at Room Temperature (Monitor by TLC) Base_Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure 3-Hydroxy-2-carboxythis compound Purification->Final_Product

General experimental workflow for the Fiesselmann synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions in the Functionalization of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of bromothiophenes, a critical transformation in the synthesis of novel compounds for pharmaceutical and materials science applications. Thiophene (B33073) derivatives are key structural motifs in a wide range of biologically active molecules.[1][2][3] The protocols and data presented herein offer a robust starting point for researchers engaged in the synthesis of functionalized thiophenes.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide.[1][4] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of many boronic acid reagents.[3][5] In the context of this compound chemistry, the Suzuki coupling allows for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents onto the this compound ring, starting from readily available bromothis compound precursors.

General Reaction Scheme

The general transformation involves the coupling of a bromothis compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Reaction:

Where:

  • R-Thiophene-Br : A brominated this compound substrate.

  • R'-B(OH)₂ : An organoboronic acid.

  • Pd catalyst : A palladium(0) or palladium(II) complex, often with phosphine (B1218219) ligands.

  • Base : An inorganic base such as a carbonate or phosphate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki cross-coupling of various bromothiophenes. This data serves as a guide for reaction optimization.

Table 1: Suzuki Coupling of Monobromothiophenes

Bromothis compound SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromothis compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (6:1)9012High[6]
2-Bromo-5-(2-ethylhexyl)this compoundArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-10012-24Varies[4]
2-Bromo-5-(2-nitro-vinyl)-thiopheneArylboronic acidPd(PPh₃)₄ (2-5)K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-100VariesVaries[1]
3-Bromothis compoundArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux12Varies[4]
2-Bromothis compoundAnilineboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2)Kolliphor EL/H₂ORT0.25up to 98[7][8]

Table 2: Suzuki Coupling of Dibromothiophenes

Dibromothis compound SubstrateArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
2,5-Dibromo-3-methylthis compoundArylboronic acid (1.1)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Mono-substituted27-63[2]
2,5-Dibromo-3-methylthis compoundArylboronic acid (2.2)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Di-substituted27-63[2]
4,5-Dibromothis compound-2-carboxaldehydeBoronic acid (1.1)Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (6:1)9012Mono-substitutedGood[6]
4,5-Dibromothis compound-2-carboxaldehydeBoronic acid (1.5)Pd(PPh₃)₄ (5)K₂CO₃ (2.2)Dioxane/H₂O (6:1)9012Di-substitutedGood[6]
2,5-Dibromo-3-hexylthis compoundArylboronic acid (2.5)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90VariesDi-substitutedModerate to Good[5]

Experimental Protocols

Below are two detailed protocols for the Suzuki cross-coupling of bromothiophenes. Protocol 1 is a general method using a common catalyst, while Protocol 2 offers an alternative for catalyst systems that may provide improved reactivity or milder conditions.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely applicable and effective method for the coupling of a variety of bromothiophenes.

Materials:

  • Bromothis compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane (B91453) and Water (typically a 4:1 to 10:1 ratio)[1]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add the bromothis compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1][9]

  • Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (1-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[4][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether and wash with water and brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired functionalized this compound.[1][4]

Protocol 2: Alternative Suzuki Coupling using other Palladium Catalysts

Different palladium catalysts and ligands can be employed, which may offer advantages in terms of reactivity, reaction temperature, and substrate scope.

Materials:

  • Bromothis compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%) with a phosphine ligand (e.g., SPhos, XPhos) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a ligand.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF), often with water.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Follow the general setup as described in Protocol 1, using the alternative palladium catalyst, ligand, and base.

  • Reaction Conditions: Reaction temperatures may vary. Some modern catalyst systems are effective at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Optimization of the temperature may be required.

  • Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol 1.[4]

Visualizations

The following diagrams illustrate the key aspects of the Suzuki cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Bromothis compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat and Stir (e.g., 80-100 °C) reagents->reaction monitor Monitor Reaction (TLC or GC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Reaction_Parameters Reaction_Outcome Reaction Outcome (Yield, Selectivity) Catalyst Catalyst System - Pd Source - Ligand Catalyst->Reaction_Outcome Base Base - Type (e.g., K₂CO₃, K₃PO₄) - Strength Base->Reaction_Outcome Solvent Solvent System - Polarity - Aqueous/Organic Ratio Solvent->Reaction_Outcome Temperature Reaction Temperature Temperature->Reaction_Outcome Substrates Substrates - Steric Hindrance - Electronic Effects Substrates->Reaction_Outcome

Caption: Key parameters influencing the outcome of Suzuki cross-coupling reactions.

References

Application Note: Stille Coupling Protocol for Synthesizing Thiophene-Containing Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-containing oligomers and polymers are a critical class of materials in the fields of organic electronics, optoelectronics, and medicinal chemistry.[1][2] Their unique conductive and optical properties make them ideal for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[3] The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of these conjugated systems, offering tolerance to a wide variety of functional groups and generally mild reaction conditions.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or triflate, proving particularly efficient for creating the sp²–sp² linkages that define conjugated backbones.[6][7]

This application note provides a detailed protocol for the Stille coupling reaction tailored for the synthesis of this compound-containing oligomers, including reaction setup, optimization strategies, and purification techniques.

Reaction Mechanism

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) complex. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a brominated this compound), inserting itself into the carbon-halide bond to form a Pd(II) complex.[4][6]

  • Transmetalation: The organic group from the organostannane reagent (e.g., a stannylated this compound) is transferred to the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond.[6] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Stille_Mechanism Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_intermediate1 L₂Pd(II)(R¹)X pd0->pd2_intermediate1 Oxidative Addition r1x R¹-X (this compound-Halide) r1x->pd2_intermediate1 r2sn R²-SnR₃ (this compound-Stannane) r2sn->pd2_intermediate1 product R¹-R² (this compound Oligomer) snx X-SnR₃ pd2_intermediate1->snx pd2_intermediate2 L₂Pd(II)(R¹)(R²) pd2_intermediate1->pd2_intermediate2 Transmetalation pd2_intermediate2->pd0 Reductive Elimination pd2_intermediate2->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

This section outlines a general procedure for the synthesis of a This compound (B33073) oligomer by coupling a dibrominated this compound with a distannylated this compound.

2.1 Materials and Reagents

  • Monomers: 2,5-Dibromothis compound derivative, 2,5-Bis(trimethylstannyl)this compound derivative

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[6]

  • Ligand (if using Pd₂(dba)₃): Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃].[8]

  • Solvent: Anhydrous, degassed toluene (B28343) or N,N-Dimethylformamide (DMF).[9]

  • Other: Anhydrous methanol (B129727), hexane (B92381), chloroform (B151607), silica (B1680970) gel, celite.

  • Inert Gas: High-purity Argon or Nitrogen.

2.2 General Reaction Workflow

Workflow A 1. Preparation B Flame-dry glassware. Purify and degas all reagents and solvents. A->B C 2. Reaction Setup B->C D Add monomers and solvent to flask under inert gas. Subject to freeze-pump-thaw cycles. C->D E 3. Polymerization D->E F Add catalyst/ligand under positive inert gas pressure. Heat reaction mixture (e.g., 100-120°C) for 24-48h. E->F G 4. Workup F->G H Cool to room temperature. Precipitate crude polymer in methanol. Collect solid by filtration. G->H I 5. Purification H->I J Soxhlet extraction (Methanol, Hexane, Chloroform). Final precipitation and drying under vacuum. I->J

Caption: General experimental workflow for Stille polycondensation.

2.3 Detailed Step-by-Step Procedure

  • Preparation: Flame-dry all glassware (e.g., Schlenk flask, condenser) under vacuum and allow to cool under an inert atmosphere (Argon). Ensure all monomers are purified immediately before use by recrystallization or column chromatography.[9]

  • Reagent Addition: To the Schlenk flask, add the dibromothis compound monomer (1.0 eq), the bis(trimethylstannyl)this compound monomer (1.0 eq), and the ligand (e.g., P(o-tol)₃, 8 mol %) if required.

  • Solvent Addition and Degassing: Add anhydrous, degassed toluene via cannula (concentration ~0.1 M).[8] Thoroughly degas the resulting solution by subjecting it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[9]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %).[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir vigorously. The reaction mixture may become more viscous as the oligomer/polymer forms. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times typically range from 24 to 48 hours.[8][9]

  • Workup: After cooling to room temperature, pour the viscous solution slowly into a beaker of vigorously stirring methanol to precipitate the crude product.[9]

  • Initial Purification: Collect the solid by filtration. To remove toxic tin by-products, wash the crude material with a saturated aqueous solution of potassium fluoride (B91410) (KF) or filter it through a plug of silica gel.[4]

  • Soxhlet Extraction: Purify the oligomer further using Soxhlet extraction.[9] Sequentially wash with methanol (to remove catalyst byproducts), hexane (to remove low molecular weight oligomers), and finally extract the desired product with a suitable solvent like chloroform or chlorobenzene.[9]

  • Final Product Isolation: Precipitate the purified oligomer from the chloroform solution into methanol again. Collect the final product by filtration and dry under high vacuum to a constant weight.[9]

Data Presentation: Reaction Conditions and Optimization

The success of the Stille coupling is highly dependent on several parameters. Optimizing these factors is crucial for achieving high yields and desired molecular weights.

Table 1: Key Parameters for Stille Coupling of Thiophenes

ParameterCommon ChoicesPurpose & Considerations
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandThe Pd(0) species is the active catalyst. Pd₂(dba)₃ is more air-stable than Pd(PPh₃)₄.[6] Catalyst loading is typically 1-5 mol %.
Ligand PPh₃, P(o-tol)₃, AsPh₃Electron-rich, bulky phosphine (B1218219) ligands can accelerate the reaction.[10]
Halide (R-X) Bromides, IodidesIodides are generally more reactive than bromides, allowing for milder conditions.[7]
Stannane (R-SnR'₃) Trimethylstannyl, TributylstannylOrganostannanes are air and moisture stable but highly toxic. Careful handling and purification are required.[4][7]
Solvent Toluene, DMF, DioxaneMust be anhydrous and thoroughly degassed to prevent catalyst deactivation.[9]
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also promote side reactions like homocoupling.[9]
Additives CuI, CsF, LiClCuI can accelerate the transmetalation step. LiCl can facilitate the reaction by forming a more reactive organostannane.[4]

Table 2: Representative Stille Coupling Conditions for this compound Oligomers

EntryThis compound HalideThis compound StannaneCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
12,5-Dibromothis compound2,5-Bis(trimethylstannyl)this compoundPd(PPh₃)₄Toluene11024>90
25-Bromo-2,2'-bithis compound5'-(trimethylstannyl)-2,2'-bithis compoundPd₂(dba)₃ / P(o-tol)₃Toluene10012~85
32-Bromothis compound2-(Tributylstannyl)this compoundPdCl₂(PPh₃)₂DMF9016~80
42,5-Diiodothis compound2,5-Bis(tributylstannyl)this compoundPd(PPh₃)₄Dioxane10018>95

Note: Data in Table 2 is a synthesized representation based on typical outcomes reported in the literature. Actual yields will vary based on specific substrates and precise conditions.

Troubleshooting and Optimization

Optimizing the reaction is key to obtaining high-quality this compound-containing oligomers.

Caption: Factors influencing the outcome of Stille coupling reactions.

  • Problem: Low Yield/Incomplete Reaction.

    • Solution: Ensure all reagents and solvents are strictly anhydrous and oxygen-free, as the Pd(0) catalyst is sensitive to oxygen.[9] Monomer purity is critical; purify all starting materials immediately before use.[9] Consider using a more reactive halide (I > Br > Cl) or adding CuI to accelerate the reaction.

  • Problem: Low Molecular Weight.

    • Solution: As polymer chains grow, they may precipitate, halting further growth.[9] Ensure the chosen solvent maintains solubility at the reaction temperature. A stepwise heating protocol can sometimes increase molecular weight.[9] Precise 1:1 stoichiometry of the reacting functional groups is essential for achieving high molecular weights.

  • Problem: Homocoupling Side Products.

    • Solution: This common side reaction can sometimes be minimized by optimizing the catalyst system and carefully controlling the reaction temperature.[4][9] Using a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to Pd(II) precursors.[9]

  • Problem: Difficulty Removing Tin Byproducts.

    • Solution: Tin impurities are toxic and can quench fluorescence in optoelectronic materials. Purification is critical. Methods include repeated precipitation, washing with aqueous KF solution, or extensive column chromatography.[4] Soxhlet extraction is highly effective for polymers.[9]

References

Application Notes and Protocols for Electrochemical Polymerization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of thiophene (B33073) derivatives. This powerful technique allows for the synthesis of conductive and biocompatible polythis compound films with tunable properties, making them highly suitable for a range of applications, including drug delivery, biosensors, and neural interfaces.

Introduction to Electrochemical Polymerization of Thiophenes

Electrochemical polymerization is a versatile method for synthesizing conjugated polymers directly onto a conductive substrate, which acts as the working electrode in an electrochemical cell.[1] The process involves the oxidation of this compound monomers to form radical cations, which then couple to form polymer chains.[2] The resulting polymer film's properties, such as thickness, morphology, conductivity, and electroactivity, are highly dependent on the chosen electrochemical method and the experimental parameters.[3] Key factors influencing the final polymer include the monomer structure, solvent, electrolyte, temperature, and the applied potential or current.[3]

The primary electrochemical techniques employed for the polymerization of this compound derivatives are:

  • Potentiodynamic Method (Cyclic Voltammetry): Involves cycling the potential of the working electrode between defined limits. This method allows for the simultaneous polymerization and characterization of the polymer film, as the growth can be monitored by the increase in current with each cycle.[4] It often results in uniform and well-adherent films.[4]

  • Potentiostatic Method (Chronoamperometry): A constant potential is applied to the working electrode. This technique is useful for achieving a specific oxidation state of the polymer and can lead to rapid film growth.[5]

  • Galvanostatic Method (Chronopotentiometry): A constant current is applied, and the potential of the working electrode is monitored over time. This method provides excellent control over the thickness of the polymer film.

Data Presentation: Comparative Analysis of Polymerization Parameters

The following tables summarize quantitative data from various studies on the electrochemical polymerization of different this compound derivatives, offering a comparative look at the experimental conditions and resulting polymer characteristics.

Table 1: Potentiodynamic Polymerization of this compound Derivatives

This compound DerivativeMonomer Conc. (M)ElectrolyteSolventPotential Range (V vs. Ref)Scan Rate (V/s)Resulting Polymer PropertiesReference(s)
This compound0.20.1 M LiClO4Acetonitrile (B52724)-0.2 to 2.00.1Uniform blue oxidative film[4]
2,2'-Bithis compound0.10.1 M LiClO4Acetonitrile-0.2 to 1.50.1Polymerization occurs around 1.0 V[4]
3-Methylthis compound (B123197)0.05 - 0.40.1 M LiClO4Acetonitrile-0.2 to 1.4 (or higher)Not SpecifiedFaster polymerization at higher up-switch potentials[5]
This compound with 0.1% 2,2'-Bithis compoundNot Specified0.1 M LiClO4Acetonitrile-0.2 to 1.8Not SpecifiedLowers the required polymerization potential[5]

Table 2: Potentiostatic Polymerization of this compound Derivatives

This compound DerivativeMonomer Conc. (M)ElectrolyteSolventApplied Potential (V vs. Ref)Polymerization TimeResulting Polymer PropertiesReference(s)
3-n-Pentylthis compoundNot SpecifiedNot SpecifiedAcetonitrile1.35 vs. SCE20 minSoluble polymer with Mn ~1,400 and Mw ~1,800[5]
3,4-Ethylenedioxythis compound (EDOT)0.011 g/L reduced graphene oxideAqueous1.05Not SpecifiedUniformly porous and open surface morphology[6]
Aniline and this compound (Copolymerization)Not SpecifiedLithium Perchlorate (B79767)Acetonitrile1.4 - 1.9Not SpecifiedBetter solubility than homopolymers[7]

Table 3: Galvanostatic Polymerization of this compound Derivatives

| this compound Derivative | Monomer Conc. (M) | Electrolyte | Solvent | Applied Current Density (mA/cm²) | Resulting Polymer Properties | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 0.2 | 500 mM KPF6 | Acetonitrile | 3.98 | Low charge transfer resistance (~12 Ω) |[8] | | 3-Methylthis compound | 0.6 | 0.2 M LiClO4 | Acetonitrile | 0.4 - 1.2 | Homogeneous film formation |[9] |

Experimental Protocols

The following are detailed protocols for the electrochemical polymerization of common this compound derivatives using the three main techniques.

Protocol 1: Potentiodynamic Polymerization of 3,4-Ethylenedioxythis compound (EDOT)

This protocol describes the synthesis of a poly(3,4-ethylenedioxythis compound) (PEDOT) film on an indium tin oxide (ITO) coated glass electrode.

Materials:

  • 3,4-ethylenedioxythis compound (EDOT) monomer

  • Lithium perchlorate (LiClO4)

  • Acetonitrile (anhydrous)

  • ITO-coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slide by sonicating in acetone (B3395972) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.[4]

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO4 in anhydrous acetonitrile. Add the EDOT monomer to this solution to a final concentration of 0.01 M.[6]

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Polymerization: Perform cyclic voltammetry by scanning the potential from -0.8 V to 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A progressive increase in the peak currents will be observed, indicating the deposition of the PEDOT film.

  • Post-Polymerization Treatment: After polymerization, rinse the PEDOT-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte. The film can then be dried under a nitrogen stream.

Protocol 2: Potentiostatic Polymerization of 3-Methylthis compound

This protocol details the synthesis of a poly(3-methylthis compound) (P3MT) film using a constant potential.

Materials:

  • 3-Methylthis compound monomer

  • Tetrabutylammonium perchlorate (TBAP)

  • Acetonitrile (anhydrous)

  • Platinum or gold disc electrode (working electrode)

  • Platinum wire (counter electrode)

  • Ag/Ag+ or SCE (reference electrode)

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol, and finally dry it.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. Add 3-methylthis compound to a final concentration of 0.1 M.

  • Electrochemical Cell Assembly: Set up the three-electrode cell as described in Protocol 1.

  • Polymerization: Apply a constant potential of 1.38 V (vs. SCE) to the working electrode for a specified time (e.g., 10-30 minutes), depending on the desired film thickness.[9]

  • Post-Polymerization Treatment: After the deposition, gently rinse the P3MT-coated electrode with fresh acetonitrile and dry it.

Protocol 3: Galvanostatic Polymerization of this compound

This protocol outlines the synthesis of a polythis compound (PTh) film using a constant current.

Materials:

  • This compound monomer

  • Potassium hexafluorophosphate (B91526) (KPF6)

  • Acetonitrile (anhydrous)

  • Glassy carbon or platinum electrode (working electrode)

  • Platinum wire (counter electrode)

  • SCE (reference electrode)

  • Galvanostat

Procedure:

  • Electrode Preparation: Prepare the working electrode as described in Protocol 2.

  • Electrolyte Solution Preparation: Prepare a solution of 200 mM this compound and 500 mM KPF6 in acetonitrile.[8]

  • Electrochemical Cell Assembly: Assemble the three-electrode cell.

  • Polymerization: Apply a constant current density of 3.98 mA/cm² to the working electrode.[8] The potential will rise and then plateau as the film grows. The total charge passed determines the film thickness.

  • Post-Polymerization Treatment: Rinse the resulting PTh film with acetonitrile to remove residual reactants and dry it.

Visualizations

General Mechanism of this compound Electropolymerization

The following diagram illustrates the generally accepted mechanism for the electrochemical polymerization of this compound derivatives.

G Monomer This compound Monomer RadicalCation Radical Cation (Oxidation at Electrode) Monomer->RadicalCation -e⁻ DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation + Monomer Dimer Neutral Dimer (Deprotonation) DimerRadicalCation->Dimer -2H⁺, -e⁻ Oligomer Oligomer/Polymer Chain Dimer->Oligomer + Radical Cation (Chain Propagation) PolymerFilm Deposited Polymer Film (Insoluble) Oligomer->PolymerFilm

Caption: General mechanism of this compound electropolymerization.

Experimental Workflow for Electrochemical Polymerization

This diagram outlines the typical workflow for conducting an electrochemical polymerization experiment.

G cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_post Post-Polymerization Phase Prep_Electrode 1. Prepare Working Electrode Prep_Solution 2. Prepare Monomer & Electrolyte Solution Prep_Electrode->Prep_Solution Assemble_Cell 3. Assemble 3-Electrode Cell Prep_Solution->Assemble_Cell Choose_Method 4. Select Method (Potentiodynamic, Potentiostatic, or Galvanostatic) Assemble_Cell->Choose_Method Run_Experiment 5. Apply Potential/Current & Monitor Choose_Method->Run_Experiment Rinse_Dry 6. Rinse & Dry Polymer Film Run_Experiment->Rinse_Dry Characterize 7. Characterize Film (e.g., CV, SEM, Spectroscopy) Rinse_Dry->Characterize

Caption: Experimental workflow for electrochemical polymerization.

Logic Diagram for Drug Delivery Application

This diagram illustrates the logical relationship for a drug-eluting conductive polymer film, where electrical stimulation triggers drug release.

G Start Drug-Loaded Conductive Polymer (e.g., PEDOT) Stimulation Apply Electrical Stimulation (Potential/Current) Start->Stimulation Redox Polymer Undergoes Redox State Change (Oxidation/Reduction) Stimulation->Redox Conformation Conformational Change & Swelling/Shrinking Redox->Conformation Release Drug Release (Diffusion or Expulsion) Conformation->Release End Therapeutic Effect Release->End

Caption: Logic diagram for electrically stimulated drug release.

References

Application Notes and Protocols for the Synthesis of Poly(3-alkylthiophene)s (P3ATs) in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers that have garnered significant attention in the field of organic electronics. Their excellent solubility, processability, and tunable electronic properties make them ideal candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of P3AT-based devices is highly dependent on the polymer's molecular weight, polydispersity, and, most critically, its regioregularity—the consistency of the head-to-tail (HT) coupling of the alkylthis compound monomer units. This document provides detailed protocols for the synthesis of P3ATs via several established methods, a comparative analysis of the resulting polymer properties, and an overview of standard characterization techniques.

I. Synthesis Methodologies

Several synthetic routes have been developed to produce P3ATs with varying degrees of control over their structural and electronic properties. The choice of method often depends on the desired polymer characteristics and the available laboratory resources. Here, we detail four prominent methods: Grignard Metathesis (GRIM) Polymerization, the McCullough Method, the Rieke Method, and Oxidative Polymerization.

A. Grignard Metathesis (GRIM) Polymerization

The GRIM method is a widely used chain-growth polymerization that allows for the synthesis of highly regioregular P3ATs with controlled molecular weights and narrow polydispersity indices (PDIs).[1][2]

Experimental Protocol: Synthesis of Poly(3-hexylthis compound) (P3HT)

  • Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dibromo-3-hexylthis compound (B54134) (1.0 eq).

  • Grignard Metathesis: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. To this solution, add tert-butylmagnesium chloride (1.0 eq) dropwise at room temperature. The mixture is then typically refluxed for 2 hours to ensure the formation of the Grignard reagent.

  • Polymerization: After cooling the reaction mixture to room temperature, a solution of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) catalyst in THF is added. The amount of catalyst can be varied to control the molecular weight of the resulting polymer. The reaction is stirred at room temperature for a specified time, typically 1-2 hours.

  • Termination and Precipitation: The polymerization is quenched by the addition of methanol (B129727). The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction. The polymer is sequentially washed with methanol, hexane, and finally extracted with chloroform (B151607) or chlorobenzene (B131634) to obtain the purified P3HT. The chloroform/chlorobenzene fraction is then concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum.

GRIM_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Monomer 2,5-dibromo-3-hexylthis compound Grignard_Formation This compound (B33073) Grignard Monomer->Grignard_Formation Grignard Metathesis (Reflux, 2h) Grignard_Reagent t-BuMgCl in THF Grignard_Reagent->Grignard_Formation Catalyst Ni(dppp)Cl2 in THF Polymerization Polymerization Mixture Catalyst->Polymerization Methanol_Quench Methanol Quenching Quenched Mixture Methanol_Quench->Quenching Methanol_Precipitate Methanol Precipitation Crude P3HT Methanol_Precipitate->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Final_Polymer Purified P3HT Soxhlet->Final_Polymer Grignard_Formation->Polymerization Catalyst Addition (RT, 1-2h) Polymerization->Quenching Termination Quenching->Precipitation Precipitation->Soxhlet Purification

GRIM Polymerization Workflow
B. McCullough Method

The McCullough method is a historically significant route to producing highly regioregular P3ATs. It involves the regioselective metalation of 2-bromo-3-alkylthis compound at the 5-position, followed by a nickel-catalyzed cross-coupling polymerization.

Experimental Protocol: Synthesis of Poly(3-butylthis compound) (P3BT)

  • Lithiated Intermediate Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-3-butylthis compound (B128449) (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.0 eq) dropwise and stir the mixture at this temperature for 1-2 hours.

  • Transmetalation: To the cooled solution, add a solution of anhydrous magnesium bromide etherate (MgBr₂·OEt₂) (1.0 eq) in THF and allow the mixture to slowly warm to room temperature.

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture and stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding methanol. Precipitate the polymer by pouring the mixture into a large volume of methanol.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and chloroform. The chloroform fraction contains the purified P3BT. Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.

McCullough_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Monomer 2-bromo-3-butylthis compound Lithiation Lithiated Intermediate Monomer->Lithiation Metalation (-78 °C, 1-2h) LDA LDA in THF LDA->Lithiation MgBr2 MgBr2*OEt2 in THF Transmetalation Grignard Intermediate MgBr2->Transmetalation Catalyst Ni(dppp)Cl2 Polymerization Polymerization Mixture Catalyst->Polymerization Methanol_Quench Methanol Quenching Quenched Mixture Methanol_Quench->Quenching Methanol_Precipitate Methanol Precipitation Crude P3BT Methanol_Precipitate->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Final_Polymer Purified P3BT Soxhlet->Final_Polymer Lithiation->Transmetalation Transmetalation (Warm to RT) Transmetalation->Polymerization Catalyst Addition (RT, 12-24h) Polymerization->Quenching Termination Quenching->Precipitation Precipitation->Soxhlet Purification

McCullough Method Workflow
C. Rieke Method

The Rieke method utilizes highly reactive "Rieke zinc" to form an organozinc intermediate, which then undergoes nickel- or palladium-catalyzed polymerization to yield regioregular P3ATs.[3]

Experimental Protocol: Synthesis of Poly(3-octylthis compound) (P3OT)

  • Preparation of Rieke Zinc: In a flame-dried flask under an inert atmosphere, anhydrous zinc chloride (ZnCl₂) is reduced with lithium metal in the presence of a catalytic amount of naphthalene (B1677914) in anhydrous THF. This produces a highly reactive black slurry of Rieke zinc.

  • Organozinc Formation: To the freshly prepared Rieke zinc suspension, a solution of 2,5-dibromo-3-octylthis compound (B143100) (1.0 eq) in THF is added at room temperature. The mixture is stirred for 1-2 hours to form the organozinc intermediate.

  • Polymerization: A catalytic amount of Ni(dppe)Cl₂ or Pd(dppe)Cl₂ is added to the reaction mixture, which is then stirred at room temperature or gently heated for several hours.

  • Termination and Purification: The reaction is terminated by the addition of methanol. The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction as described in the previous methods.

Rieke_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification ZnCl2 Anhydrous ZnCl2 Rieke_Zinc Rieke Zinc Slurry ZnCl2->Rieke_Zinc Reduction Li Lithium Metal Li->Rieke_Zinc Naphthalene Naphthalene (cat.) Naphthalene->Rieke_Zinc Monomer 2,5-dibromo-3-octylthis compound Organozinc_Formation Organozinc Intermediate Monomer->Organozinc_Formation Organozinc Formation (RT, 1-2h) Catalyst Ni(dppe)Cl2 or Pd(dppe)Cl2 Polymerization Polymerization Mixture Catalyst->Polymerization Methanol_Quench Methanol Quenching Quenched Mixture Methanol_Quench->Quenching Methanol_Precipitate Methanol Precipitation Crude P3OT Methanol_Precipitate->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Final_Polymer Purified P3OT Soxhlet->Final_Polymer Rieke_Zinc->Organozinc_Formation Organozinc_Formation->Polymerization Catalyst Addition (RT or heat) Polymerization->Quenching Termination Quenching->Precipitation Precipitation->Soxhlet Purification

Rieke Method Workflow
D. Oxidative Polymerization

Oxidative polymerization is a simpler and more cost-effective method for synthesizing P3ATs, although it generally yields polymers with lower regioregularity compared to the cross-coupling methods.[4] Ferric chloride (FeCl₃) is a commonly used oxidizing agent.[5]

Experimental Protocol: Synthesis of Poly(3-hexylthis compound) (P3HT)

  • Reaction Setup: In a round-bottom flask, dissolve 3-hexylthis compound (B156222) (1.0 eq) in an anhydrous solvent such as chloroform or chlorobenzene under a nitrogen atmosphere.

  • Oxidant Addition: In a separate flask, prepare a suspension of anhydrous ferric chloride (FeCl₃) (typically 2.5-4.0 eq) in the same solvent. Add the FeCl₃ suspension dropwise to the stirred monomer solution at 0 °C or room temperature.

  • Polymerization: After the addition is complete, allow the reaction to stir at room temperature for a period of 2 to 24 hours. The reaction mixture will turn dark and viscous.

  • Termination and Purification: Quench the polymerization by pouring the reaction mixture into a large volume of methanol. The polymer will precipitate. Collect the crude polymer by filtration and wash it thoroughly with methanol to remove any remaining FeCl₃ and oligomers. Further purification can be achieved by Soxhlet extraction with methanol and hexane, followed by extraction of the polymer with chloroform. The polymer is then reprecipitated from the chloroform solution into methanol, filtered, and dried under vacuum.

Oxidative_Polymerization_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Monomer 3-hexylthis compound Polymerization Polymerization Mixture Monomer->Polymerization Oxidant Addition (0 °C to RT, 2-24h) Solvent Anhydrous Chloroform Solvent->Polymerization Oxidant FeCl3 in Chloroform Oxidant->Polymerization Methanol_Quench Methanol Quenching Quenched Mixture Methanol_Quench->Quenching Methanol_Precipitate Methanol Precipitation Crude P3HT Methanol_Precipitate->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) Final_Polymer Purified P3HT Soxhlet->Final_Polymer Polymerization->Quenching Termination Quenching->Precipitation Precipitation->Soxhlet Purification

Oxidative Polymerization Workflow

II. Data Presentation: Comparative Analysis of P3AT Synthesis Methods

The choice of synthetic method has a profound impact on the properties of the resulting P3AT. The following table summarizes typical quantitative data for P3HT synthesized by the different methods described above.

Synthesis MethodAlkyl GroupTypical Mₙ (kDa)Typical PDITypical Regioregularity (% HT)Reference(s)
GRIM Hexyl (C6)10 - 701.2 - 1.6> 95%[6][7]
Butyl (C4)11 - 23~1.5> 95%[6]
Octyl (C8)12 - 721.3 - 1.5> 95%[6]
McCullough Hexyl (C6)15 - 501.5 - 2.0> 98%[8]
Rieke Hexyl (C6)10 - 401.6 - 2.5> 98%[9]
Oxidative (FeCl₃) Hexyl (C6)5 - 801.8 - 4.070 - 90%[10][11]

III. Characterization Protocols

Proper characterization of the synthesized P3ATs is crucial to ensure the desired material properties for device fabrication.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary technique used to determine the regioregularity of P3ATs.[12] The chemical shift of the α-methylene protons on the alkyl side chain is sensitive to the coupling of the this compound rings. In a head-to-tail (HT) linkage, these protons typically appear as a triplet around 2.8 ppm in CDCl₃. Head-to-head (HH) and tail-to-tail (TT) linkages result in different chemical shifts, allowing for the quantification of the HT content.

Protocol for ¹H NMR Analysis:

  • Dissolve a small amount of the purified P3AT in deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the area of the α-methylene proton signals corresponding to the four possible triad (B1167595) structures (HT-HT, HT-HH, TT-HT, TT-HH).

  • Calculate the percentage of HT linkages using the relative integrations of these signals.

B. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymers.[13][14]

Protocol for GPC Analysis:

  • Dissolve the P3AT sample in a suitable solvent, such as tetrahydrofuran (THF) or chlorobenzene, at a known concentration.

  • The analysis is typically performed at an elevated temperature (e.g., 40 °C) to ensure complete dissolution and prevent aggregation.

  • Use a set of polystyrene standards for calibration.

  • Inject the polymer solution into the GPC system and record the chromatogram.

  • Calculate Mₙ, Mₙ, and PDI using the calibration curve.

C. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the P3ATs.[10] In solution, P3ATs typically show a broad absorption peak corresponding to the π-π* transition of the conjugated backbone. In the solid state (thin film), the formation of ordered, aggregated structures often leads to a red-shift in the absorption spectrum and the appearance of vibronic shoulders, indicating increased interchain interactions.[15]

Protocol for UV-Vis Analysis:

  • Solution: Prepare a dilute solution of the P3AT in a suitable solvent (e.g., chloroform, chlorobenzene). Record the absorption spectrum.

  • Thin Film: Prepare a thin film of the P3AT on a transparent substrate (e.g., glass or quartz) by spin-coating, drop-casting, or other deposition techniques. Record the absorption spectrum of the film.

  • Compare the absorption maxima (λₘₐₓ) and spectral features of the solution and thin film to assess the degree of aggregation and ordering in the solid state.

Conclusion

The synthesis of high-quality P3ATs is a critical first step in the fabrication of high-performance organic electronic devices. The choice of synthetic method allows for the tuning of key polymer properties such as regioregularity, molecular weight, and polydispersity. The GRIM, McCullough, and Rieke methods offer excellent control over regioregularity, which is paramount for achieving high charge carrier mobility. Oxidative polymerization, while simpler and more economical, generally results in less regular polymers. The protocols and comparative data presented in this document are intended to serve as a comprehensive guide for researchers in the selection and execution of the most appropriate synthetic strategy for their specific application needs. Careful characterization of the synthesized polymers using the described techniques is essential to ensure the desired material quality and to establish structure-property relationships that will ultimately drive the advancement of organic electronics.

References

Application of Thiophene Derivatives in Organic Field-Effect Transistors (OFETs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of thiophene (B33073) derivatives in Organic Field-Effect Transistors (OFETs). This compound-based materials are at the forefront of organic electronics research due to their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through synthetic modification.[1] These attributes make them highly promising for applications in flexible displays, sensors, and RFID tags. This guide offers a summary of performance data for various this compound derivatives, detailed experimental protocols for device fabrication and characterization, and visualizations to illustrate key processes and relationships.

Performance Data of this compound-Based OFETs

The performance of OFETs is primarily evaluated by their charge carrier mobility (μ), which dictates the switching speed, and the on/off current ratio (Ion/Ioff), indicating the device's ability to differentiate between the "on" and "off" states.[2] The following table summarizes the performance of OFETs fabricated from different classes of this compound-based organic semiconductors.

Class of this compound DerivativeSpecific Compound ExampleHole Mobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Deposition MethodReference
Fused Thiophenes 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]this compound (2,6-DADTT)up to 1.2610⁶ - 10⁸Single Crystal[3]
Benzothieno[2,3-b]this compound (BTT) derivatives0.46> 10⁷---[4]
Naphthodithieno[3,2-b]this compound (NDTT) derivativesup to 0.22---Thermal Annealing[5]
Phenylacetylene-substituted Dithieno[3,2-b:2',3'-d]this compound0.15~10⁶Solution Shearing[6]
Oligothiophenes 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithis compound (DHFTTF)up to 0.12up to 10⁵Vacuum Evaporation[7]
α,α'-dihexylsexithis compound (DH6T)0.05up to 10⁶---[7]
This compound-based Polymers Poly(3-hexylthis compound) (P3HT)7.21 × 10⁻²~10⁴---[8]
PDPPF-DTT (Diketopyrrolopyrrole-Dithienothis compound)---------[9]

Experimental Protocols

The following sections detail standardized procedures for the synthesis of this compound derivatives and the fabrication and characterization of solution-processed, bottom-gate, top-contact (BGTC) OFETs.

Synthesis of this compound Derivatives

The synthesis of this compound-based organic semiconductors often involves cross-coupling reactions to extend the conjugated system. Common methods include Suzuki and Stille coupling reactions.[7]

Example: Suzuki Coupling for Oligofluorene-Thiophene Derivatives [7]

  • Preparation of Boronic Ester: Synthesize the substituted 2-hexylfluorene pinacolato boronic ester via a direct cross-coupling reaction between the corresponding bromofluorene and bis(pinacolato)diboron.

  • Coupling Reaction: React the boronic ester with the desired dibromo-substituted mono-, bi-, or terthis compound unit in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene (B28343)/water).

  • Purification: After the reaction is complete, extract the product with an organic solvent, wash with water, and dry. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired oligomer.

  • Characterization: Confirm the chemical structure of the synthesized compound using techniques such as ¹H NMR, mass spectrometry, and elemental analysis.

OFET Fabrication

The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET device.

Materials and Equipment:

  • Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Organic semiconductor (this compound derivative)

  • Solvents for cleaning (acetone, isopropanol) and semiconductor solution (chloroform, chlorobenzene, etc.)[2]

  • Self-assembled monolayer (SAM) precursor (e.g., octadecyltrichlorosilane (B89594) - OTS)[2]

  • Anhydrous toluene

  • Nitrogen gas source

  • Oxygen plasma cleaner

  • Spin-coater

  • Hotplate

  • Thermal evaporator

  • Shadow mask for source/drain electrodes

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues and to create a hydrophilic surface.[2]

  • Dielectric Surface Modification (OTS Treatment):

    • Prepare a 10 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes.[2]

    • Rinse the substrates thoroughly with toluene to remove any excess OTS.

    • Bake the substrates at 120°C for 10 minutes to promote the formation of a dense self-assembled monolayer.[2] This treatment renders the surface hydrophobic, which improves the molecular ordering of the subsequently deposited organic semiconductor.

  • Semiconductor Deposition (Spin-Coating):

    • Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.[2]

    • Deposit the solution onto the OTS-treated substrate using a spin-coater. A typical spin-coating program is 1500-3000 rpm for 60 seconds.[2]

    • Anneal the spin-coated film on a hotplate. The annealing temperature and time are specific to the semiconductor used (typically 100-150°C for 30-60 minutes) and are crucial for improving the crystallinity and morphology of the film.[2]

  • Source/Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width definition over the semiconductor film.

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask using a thermal evaporator under high vacuum.

OFET Characterization

The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics.

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Protocol:

  • Output Characteristics:

    • Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

    • This measurement provides information about the operating regimes (linear and saturation) of the transistor.

  • Transfer Characteristics:

    • Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) to ensure operation in the saturation regime.[2]

    • From the transfer curve, the key performance metrics can be extracted:

      • On/Off Ratio: The ratio of the maximum to the minimum drain current.[2]

      • Field-Effect Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[2]

      • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of solution-processed this compound-based OFETs.

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA, O2 Plasma) OTS_Treatment Dielectric Surface Modification (OTS SAM) Cleaning->OTS_Treatment Deposition Semiconductor Deposition (Spin-Coating) OTS_Treatment->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Electrode Deposition (Thermal Evaporation) Annealing->Electrodes Measurement Electrical Measurement (Output & Transfer Curves) Electrodes->Measurement Analysis Performance Analysis (Mobility, On/Off Ratio) Measurement->Analysis

Workflow for OFET fabrication and characterization.
Structure-Performance Relationship

The molecular structure of this compound derivatives significantly influences their performance in OFETs. This diagram illustrates the key relationships.

Structure_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance OFET Performance Conjugation π-Conjugation Length Energy_Levels HOMO/LUMO Energy Levels Conjugation->Energy_Levels Packing Intermolecular Packing (e.g., π-π stacking) Morphology Thin-Film Morphology & Crystallinity Packing->Morphology Substituents Side-Chain Engineering Substituents->Packing Substituents->Morphology Mobility Charge Carrier Mobility (μ) Energy_Levels->Mobility affects charge injection Morphology->Mobility affects charge transport Stability Device Stability Morphology->Stability OnOff On/Off Ratio Mobility->OnOff

Relationship between molecular structure and OFET performance.

References

Designing Thiophene-Based Polymers for Organic Photovoltaic Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and characterization of thiophene-based polymers for use in organic photovoltaic (OPV) solar cells. It aims to serve as a comprehensive guide for researchers in the field of organic electronics and materials science.

Introduction to this compound-Based Polymers in OPVs

This compound-based conjugated polymers are a cornerstone of organic photovoltaic research due to their excellent light-harvesting capabilities, tunable electronic properties, and good charge transport characteristics.[1][2] Their structural versatility allows for precise control over the polymer's electronic energy levels (HOMO and LUMO), bandgap, and morphology in the solid state, all of which are critical factors in determining solar cell performance.[3] The combination of This compound (B33073) units with other aromatic moieties in a donor-acceptor (D-A) copolymer architecture has been a particularly successful strategy for achieving high power conversion efficiencies (PCEs).[4]

The fundamental operation of an organic solar cell involves several key steps: (i) light absorption and exciton (B1674681) formation in the active layer, (ii) exciton diffusion to a donor-acceptor interface, (iii) exciton dissociation into free charge carriers (holes and electrons), and (iv) charge transport to and collection at the respective electrodes.[5] Efficient OPV devices rely on a bulk heterojunction (BHJ) morphology, where the this compound-based donor polymer is intimately mixed with an electron acceptor material, typically a fullerene derivative or a non-fullerene acceptor (NFA).

Design Principles for High-Performance this compound-Based Polymers

The rational design of this compound-based polymers is crucial for maximizing OPV device performance. Key design considerations include:

  • Tuning the Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor polymer dictate the open-circuit voltage (Voc) and the efficiency of charge transfer to the acceptor. A deep HOMO level is desirable for achieving a high Voc.[6][7] Attaching electron-withdrawing groups to the polymer backbone is a common strategy to lower the HOMO energy level.[3]

  • Bandgap Engineering: The polymer's bandgap determines the portion of the solar spectrum that can be absorbed. A low bandgap allows for broader light absorption, leading to a higher short-circuit current density (Jsc). This is often achieved by creating D-A copolymers.

  • Enhancing Charge Carrier Mobility: High hole mobility is essential for efficient charge transport to the anode. Regioregular polymers, such as head-to-tail coupled poly(3-hexylthis compound) (P3HT), exhibit higher crystallinity and mobility.[8]

  • Solubility and Processability: The addition of flexible alkyl side chains to the this compound ring is a common method to ensure good solubility in organic solvents, which is necessary for solution-based fabrication techniques like spin-coating.[9]

Data Presentation: Properties of this compound-Based Polymers

The following tables summarize key properties and OPV device performance metrics for a selection of this compound-based polymers.

Table 1: Electrochemical and Optical Properties of Selected this compound-Based Polymers

Polymer/MoleculeHOMO (eV)LUMO (eV)Optical Bandgap (eV)
7 -5.10-3.421.68
8 -5.01-3.361.65
6 -5.13-3.381.75
10 -4.98-3.381.60
P(Qx8O-T) -5.43-3.521.91
P(Qx8O-Se) -5.40-3.711.69

Data compiled from multiple sources.[5][7]

Table 2: Photovoltaic Performance of Selected this compound-Based Polymer Solar Cells

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
7 PC71BM0.745.71341.44
8 PC71BM0.613.61310.75
6 PC71BM0.96--2.87
11 PC71BM0.579.67502.19
P3 PC71BM0.807.6543.3
PTVT-T BTP-eC90.85022.1771.1313.41
PTVT-T (with BT additive) BTP-eC9-27.3578.8317.75
P(Qx8O-T) P(NDIDEG-T)~0.8--2.27

Data compiled from multiple sources.[5][10][11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and fabrication of OPV devices using this compound-based polymers.

Polymer Synthesis: Stille Coupling Polymerization

Stille coupling is a versatile method for synthesizing conjugated polymers.[6][13] This protocol provides a general procedure for the polymerization of a distannylated this compound derivative with a dibrominated comonomer.

Protocol:

  • Monomer Preparation: Synthesize or procure the desired stannylated and halogenated this compound-based monomers.

  • Reaction Setup: In a nitrogen-filled glovebox, add the equimolar amounts of the distannylated monomer and the dibrominated comonomer to a flame-dried Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%), to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (B28343) or chlorobenzene (B131634) via syringe.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred methanol (B129727) to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform (B151607) or chlorobenzene.

  • Final Precipitation and Drying: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol. Collect the purified polymer by filtration and dry it under a vacuum.[9]

Polymer Characterization

4.2.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

  • Protocol:

    • Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent like chloroform or tetrahydrofuran (B95107) (THF).

    • Filter the solution through a 0.2 µm PTFE filter.

    • Inject the solution into a GPC system equipped with a refractive index or UV-Vis detector.

    • Use a set of polystyrene standards for calibration.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

4.2.2. Electrochemical Characterization (Cyclic Voltammetry - CV)

  • Objective: To determine the HOMO and LUMO energy levels of the polymer.[5][8]

  • Protocol:

    • Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon or platinum).

    • Use a three-electrode setup with the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Use an electrolyte solution such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile.

    • Record the cyclic voltammogram by scanning the potential.

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 5.1]

      • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 5.1] (Note: It is best practice to reference against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple).

4.2.3. Optical Characterization (UV-Visible Spectroscopy)

  • Objective: To determine the absorption spectrum and optical bandgap of the polymer.

  • Protocol:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

    • Record the UV-Vis absorption spectrum.

    • Prepare a thin film of the polymer by spin-coating onto a quartz substrate.

    • Record the UV-Vis absorption spectrum of the thin film.

    • Determine the absorption onset (λ_onset) from the thin-film spectrum.

    • Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

OPV Device Fabrication

This protocol describes the fabrication of a conventional bulk heterojunction solar cell.[9]

Protocol:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen stream.

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered solution of poly(3,4-ethylenedioxythis compound):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the film at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.[9]

  • Active Layer Deposition:

    • Prepare a blend solution of the this compound-based donor polymer and an acceptor (e.g., PC71BM) in a suitable solvent like chlorobenzene or chloroform. A common weight ratio is 1:1.5.

    • Stir the solution overnight, possibly at a slightly elevated temperature (40-60 °C).[9]

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox to achieve a desired thickness (typically 80-200 nm).

    • Anneal the active layer at an optimized temperature (e.g., 80-150 °C) to improve the morphology.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator under high vacuum (<10⁻⁶ Torr). Deposit a thin layer of a low work function metal or bilayer, such as Ca/Al or LiF/Al, through a shadow mask to define the device's active area.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from air and moisture.

Device Characterization

Protocol:

  • Current-Voltage (J-V) Measurement:

    • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G illumination).

    • Measure the current density as a function of voltage.

    • From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the ratio of collected charge carriers to incident photons at various wavelengths.

    • The integral of the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.

Visualizations

OPV_Mechanism Sun Sunlight (Photons) ActiveLayer Active Layer (this compound Polymer:Acceptor) Sun->ActiveLayer 1. Absorption Exciton Exciton (Bound e⁻-h⁺ pair) ActiveLayer->Exciton 2. Exciton Formation Charges Free Charges (e⁻ and h⁺) Exciton->Charges 3. Dissociation at D-A Interface Anode Anode (ITO) Charges->Anode 4a. Hole Transport Cathode Cathode (Al) Charges->Cathode 4b. Electron Transport Load External Load Anode->Load Load->Cathode

Caption: Mechanism of an organic photovoltaic (OPV) solar cell.

Polymer_Design_Workflow cluster_design Molecular Design cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing Monomer_Design Monomer Design (Donor/Acceptor Units) Side_Chain Side-Chain Engineering (Solubility, Morphology) Monomer_Design->Side_Chain Polymerization Polymerization (e.g., Stille Coupling) Monomer_Design->Polymerization Purification Purification (Soxhlet, Precipitation) Polymerization->Purification Structural Structural (NMR, GPC) Purification->Structural Optical Optical (UV-Vis) Structural->Optical Electrochemical Electrochemical (CV) Optical->Electrochemical Device_Fab Device Fabrication (Spin Coating) Electrochemical->Device_Fab Device_Test Device Testing (J-V, EQE) Device_Fab->Device_Test Device_Test->Monomer_Design Feedback Loop

Caption: Workflow for designing and testing this compound-based polymers.

Device_Fabrication_Flow cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Final Steps ITO_Cleaning 1. ITO Substrate Cleaning (Sonication) UV_Ozone 2. UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL 3. Spin Coat PEDOT:PSS (HTL) UV_Ozone->HTL Active_Layer 4. Spin Coat Polymer:Acceptor Blend HTL->Active_Layer Cathode 5. Thermal Evaporation of Cathode (e.g., LiF/Al) Active_Layer->Cathode Encapsulation 6. Encapsulation Cathode->Encapsulation Characterization 7. J-V and EQE Measurement Encapsulation->Characterization

Caption: Step-by-step workflow for OPV device fabrication.

References

Application Notes: Thophene Derivatives as Versatile Fluorescent Probes for Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives have emerged as a significant class of heterocyclic compounds in the development of fluorescent chemosensors.[1][2] Their exceptional photophysical properties, combined with the ease of synthetic modification, allow for the design of probes with high selectivity and sensitivity for a wide range of metal ions and anions.[1][2] These fluorescent probes are invaluable tools in various fields, including environmental monitoring, biological imaging, and clinical diagnostics, offering a cost-effective and efficient alternative to traditional analytical techniques.[1]

The core principle behind this compound-based fluorescent ion detection lies in the interaction between the this compound derivative (the probe) and the target ion. This interaction modulates the photophysical properties of the probe, leading to a detectable change in its fluorescence signal. The primary mechanisms governing this change include:

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the probe's fluorescence intensity is significantly enhanced.[1] This is often due to the rigidification of the molecular structure, which reduces non-radiative decay pathways.

  • Chelation-Enhanced Fluorescence Quenching (CHEQ): The formation of a complex with a metal ion leads to a decrease or complete quenching of the fluorescence signal.[1][3] This can be caused by processes such as paramagnetic quenching or photoinduced electron transfer (PET).[3]

  • Intramolecular Charge Transfer (ICT): The binding of an ion can alter the electron-donating or -accepting properties within the probe molecule, leading to a shift in the emission wavelength.[1] This ratiometric sensing, which relies on the ratio of fluorescence intensities at two different wavelengths, offers a more robust detection method that is less susceptible to environmental factors.[4][5]

Applications in Ion Detection

This compound-based fluorescent probes have been successfully employed for the detection of a diverse array of cations and anions.

Cation Detection:

  • Mercury (Hg²⁺): Probes have been designed for the selective recognition of highly toxic Hg²⁺ ions, often displaying a "turn-off" fluorescence response.[1] For instance, a Schiff base probe derived from this compound can induce an immediate color change and fluorescence quenching upon interaction with Hg²⁺.[1]

  • Zinc (Zn²⁺): As an essential trace element in biological systems, the detection of Zn²⁺ is of great importance. This compound derivatives have been developed as "turn-on" fluorescent sensors for Zn²⁺, enabling applications in live cell imaging.[6][7][8]

  • Aluminum (Al³⁺): this compound-based chemosensors have been synthesized to selectively detect Al³⁺, often through a CHEF mechanism, resulting in a "turn-on" fluorescence response.[1]

  • Copper (Cu²⁺): Due to its paramagnetic nature, Cu²⁺ often quenches the fluorescence of probes, making it a target for "turn-off" sensors.[9]

  • Other Cations: this compound derivatives have also been tailored to detect other cations such as Pb²⁺, Cr³⁺, and Cd²⁺.[1][4][5]

Anion Detection:

  • Cyanide (CN⁻): The high toxicity of cyanide necessitates sensitive and selective detection methods. This compound-based probes have been developed to detect CN⁻, sometimes through a fluorescence enhancement mechanism.[6][7][8] Dicyanovinyl-substituted thiophenes can act as colorimetric and fluorescent chemosensors for cyanide through a nucleophilic addition reaction that disrupts the ICT process.[10]

  • Other Anions: this compound-based systems have also been explored for the recognition of other anions like fluoride (B91410) (F⁻) and iodide (I⁻).[1]

Quantitative Data Summary

The following tables summarize the performance of selected this compound-based fluorescent probes for ion detection.

Table 1: this compound-Based Fluorescent Probes for Cation Detection

Probe Name/DescriptionTarget IonDetection LimitSolvent SystemSignaling MechanismReference
(E)-3-(((2-mercaptophenyl)imino)methyl)pyridin-2-ol (PMP)Hg²⁺5.2 x 10⁻⁸ MDMSO:H₂O (6:4, v/v)CHEQ ("Turn-off")[11][12]
This compound-based Schiff base 11Hg²⁺Not specifiedCH₃OH/H₂O (8:2, v/v)ICT[1]
DHADCZn²⁺2.55 µMBis-tris buffer (pH 7.0)CHEF ("Turn-on")[6][8]
Phenanthroline-thiophene chemosensor 20Zn²⁺Not specifiedEthanol/water (9:1, v/v)ICT and CHEF[1]
This compound appended pyrazoline 2Al³⁺Not specifiedHEPES buffer (pH 7.2)CHEQ ("Turn-off")[1]
Diethyl aminophenol-thiophene chemosensor 1Al³⁺Not specifiedBis-tris buffer (pH 7.0)CHEF ("Turn-on")[1]
This compound-appended benzothiazole (B30560) L1Cu²⁺1.06 x 10⁻⁷ MTHFColorimetric[4]
PTZ-SCNCu²⁺1.0461 x 10⁻⁸ MAcetonitrileCHEQ ("Turn-off")[9]
This compound-appended benzothiazole L2Cd²⁺2.25 nMTHF:waterRatiometric[4]

Table 2: this compound-Based Fluorescent Probes for Anion Detection

Probe Name/DescriptionTarget IonDetection LimitSolvent SystemSignaling MechanismReference
DHADCCN⁻Not specifiedBis-tris buffer (pH 7.0)Fluorescence enhancement[6][8]
This compound dicyanovinyl derivative 1CN⁻Not specifiedACN and ACN/H₂O (8:2)ICT disruption[10]

Experimental Protocols

Protocol 1: General Procedure for Ion Detection using a this compound-Based Fluorescent Probe

This protocol provides a general framework. Specific parameters such as probe concentration, solvent, and incubation time should be optimized based on the specific probe and target ion.

Materials:

  • This compound-based fluorescent probe

  • Stock solution of the target ion

  • Stock solutions of potential interfering ions

  • Appropriate solvent (e.g., DMSO, acetonitrile, ethanol, water, buffer solution)

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound-based probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target ion (e.g., 10 mM) in deionized water or the appropriate buffer.

    • Prepare stock solutions of other ions to be tested for interference at the same concentration.

  • Fluorescence Measurements:

    • In a cuvette, add the appropriate solvent or buffer.

    • Add a specific volume of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence spectrum of the probe alone (this is the baseline).

    • Incrementally add small aliquots of the target ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to incubate for a specified time (e.g., 1-5 minutes) to allow for complex formation.

    • Record the fluorescence spectrum after each addition.

    • Observe the changes in fluorescence intensity or the shift in the emission wavelength.

  • Selectivity Test:

    • To test the selectivity of the probe, repeat the fluorescence measurement procedure with various other ions instead of the target ion.

    • A significant fluorescence change should only be observed in the presence of the target ion.

  • Competition Test:

    • To a solution of the probe and the target ion (which shows a fluorescence response), add a potential interfering ion.

    • If the fluorescence signal remains largely unchanged, it indicates that the probe is selective for the target ion even in the presence of other ions.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus ion concentration at low concentrations.

Protocol 2: Live Cell Imaging of Intracellular Ions

This protocol outlines the general steps for using a cell-permeable this compound-based fluorescent probe to visualize intracellular ions.

Materials:

  • Cell-permeable this compound-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Solution of the target ion (e.g., ZnCl₂)

  • A chelator for the target ion (e.g., EDTA for Zn²⁺) - for control experiments

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable probe in DMSO.

    • Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the old medium from the cells and wash them with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow the probe to enter the cells.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe. A faint fluorescence may be visible, representing the basal level of the target ion.

  • Ion Detection:

    • To visualize an increase in the intracellular ion concentration, treat the probe-loaded cells with a solution of the target ion (e.g., 50 µM ZnCl₂) for a short period (e.g., 15-30 minutes).

    • Image the cells again. A significant increase in fluorescence intensity should be observed in the cells.

  • Control Experiment:

    • To confirm that the fluorescence change is due to the target ion, treat the cells (after ion treatment) with a chelator for that ion (e.g., 100 µM EDTA).

    • A decrease in fluorescence intensity should be observed as the chelator removes the ion from the probe.

Visualizations

Signaling_Pathways cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_CHEQ Chelation-Enhanced Fluorescence Quenching (CHEQ) cluster_ICT Intramolecular Charge Transfer (ICT) - Ratiometric Probe_CHEF This compound Probe (Low Fluorescence) Complex_CHEF Probe-Ion Complex (High Fluorescence) Probe_CHEF->Complex_CHEF + Ion Ion_CHEF Target Ion Probe_CHEQ This compound Probe (High Fluorescence) Complex_CHEQ Probe-Ion Complex (Low/No Fluorescence) Probe_CHEQ->Complex_CHEQ + Ion Ion_CHEQ Target Ion Probe_ICT This compound Probe (Emission at λ1) Complex_ICT Probe-Ion Complex (Emission at λ2) Probe_ICT->Complex_ICT + Ion Ion_ICT Target Ion

Caption: Signaling mechanisms of this compound-based fluorescent probes.

Experimental_Workflow start Start prep Prepare Probe and Ion Stock Solutions start->prep measure_blank Measure Fluorescence of Probe Alone prep->measure_blank add_ion Add Target Ion measure_blank->add_ion incubate Incubate add_ion->incubate measure_signal Measure Fluorescence of Probe + Ion incubate->measure_signal analyze Analyze Data (Intensity/Wavelength Shift) measure_signal->analyze end End analyze->end

Caption: General experimental workflow for ion detection.

Logical_Relationship Probe This compound Derivative Properties Tunable Photophysical Properties Probe->Properties Synthesis Facile Synthetic Modification Probe->Synthesis Interaction Selective Interaction with Ion Properties->Interaction Synthesis->Interaction Signal Change in Fluorescence Signal Interaction->Signal Application Ion Detection Application Signal->Application

Caption: Key relationships in probe design and application.

References

Application Notes and Protocols for Thiophene-Based Potentiometric Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of potentiometric biosensors utilizing thiophene-based compounds. The unique electronic properties and versatility of This compound (B33073) derivatives make them excellent candidates for creating sensitive and selective biosensing platforms.[1][2]

Introduction to this compound-Based Potentiometric Biosensors

This compound and its derivatives, particularly conducting polymers like polythis compound, are increasingly used in the fabrication of biosensors due to their stability, conductivity, and the ease with which they can be functionalized.[2][3] In potentiometric biosensors, a biological recognition event is translated into a change in electrical potential. This compound-based materials serve as effective transducers in this process, converting a biochemical signal into a measurable electronic signal.[4] These biosensors are valuable tools for a wide range of applications, including clinical diagnostics and pharmaceutical analysis.[2][5]

The general principle involves the immobilization of a bioreceptor (e.g., an enzyme) onto a functionalized polythis compound film coated on an electrode. The interaction of the target analyte with the bioreceptor induces a change in the local ion concentration, which is then detected as a change in the potential of the electrode.

Key Applications and Performance Data

This compound-based potentiometric biosensors have been successfully developed for the detection of various analytes. The performance characteristics of these biosensors are summarized in the table below.

AnalyteBioreceptorThis compound-Based MaterialLinear RangeLimit of DetectionResponse TimeReference
Urea (B33335)UreasePoly(3-hexylthis compound-co-3-thiopheneacetic acid) (P(3HT-co-3TAA))Up to ~5 mMNot Specified< 1 min (half-time)[4][6]
GlucoseGlucose Oxidase (GOx)Poly(2,5-di(2-thienyl)thieno[3,2-b]this compound) with Graphene Oxide1.0–10 mM0.036 mM~200 s[7][8]
Creatinine (B1669602)Benzo(b)this compound-2-carboxaldehyde (BTCA)Benzo(b)this compound-2-carboxaldehyde functionalized surface0–1.2 mg/dL0.56 mg/dLNot Specified[9]
Hydrogen Peroxide (H₂O₂)Horseradish Peroxidase (HRP)Poly(Th-AP-TAA)Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of this compound-based potentiometric biosensors.

Protocol for Synthesis of a Functionalized this compound Copolymer

This protocol describes the chemical synthesis of poly(3-hexylthis compound-co-3-thiopheneacetic acid) (P(3HT-co-3TAA)), a copolymer suitable for enzyme immobilization.[4]

Materials:

Procedure:

  • Dissolve 3-hexylthis compound (1.34 g, 8.0 mmol) and MTA (1.24 g, 8.0 mmol) in 20 mL of CHCl₃.

  • Add FeCl₃ (5.19 g, 32 mmol) to the solution and stir for 24 hours at 0 °C under a nitrogen atmosphere.

  • Pour the solution into 100 mL of methanol and let it stand for 1 hour to allow for precipitation.

  • Filter the solution to collect the solid precipitate.

  • Remove any remaining FeCl₃ by washing the solid with methanol in a Soxhlet extractor for 8 hours.

  • Dry the resulting P(3HT-co-3TAA) copolymer.

Protocol for Electrode Fabrication and Enzyme Immobilization

This protocol details the fabrication of a urea biosensor by spin-coating the synthesized copolymer onto an electrode and subsequently immobilizing urease.[4][6]

Materials:

  • P(3HT-co-3TAA) copolymer

  • Chloroform

  • Indium tin oxide (ITO) glass electrodes

  • TRIS-HCl buffer (50 mM, pH 7.0)

  • Urease

  • 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • Dissolve 0.10 g of P(3HT-co-3TAA) in 5 mL of chloroform.

  • Spin-coat the solution onto an ITO glass electrode (20 mm x 15 mm).

  • Dry the coated electrode in an oven at 60 °C under reduced pressure for 24 hours.

  • Prepare a solution of urease (1 mg/mL) in 50 mM TRIS-HCl buffer (pH 7.0).

  • Immerse the P(3HT-co-3TAA)-coated electrode into the urease solution.

  • Slowly add EDC (0.0573 g, 0.3 mmol) and NHS (0.0693 g, 0.6 mmol) to the buffer solution.

  • Stir the solution for 3 hours to facilitate the covalent attachment of urease to the copolymer film.

  • Rinse the resulting enzyme-functionalized electrode (Urs/P(3HT-co-3TAA)/ITO) with buffer solution to remove any unbound enzyme.

Protocol for Potentiometric Measurement of Urea

This protocol outlines the procedure for measuring urea concentration using the fabricated biosensor.[4]

Materials:

  • Fabricated Urs/P(3HT-co-3TAA)/ITO working electrode

  • Platinum (Pt) counter electrode

  • Silver/silver chloride (Ag/AgCl) reference electrode

  • 1.0 M Potassium chloride (KCl) solution

  • 1.0 M Urea stock solution

  • Stir plate

Procedure:

  • Set up a three-electrode electrochemical cell with the fabricated working electrode, a Pt counter electrode, and an Ag/AgCl reference electrode.

  • Immerse the electrodes in 40 mL of 1.0 M KCl solution and stir slowly.

  • Measure the rest potential until a stable reading is obtained for 5 minutes.

  • Add 40 µL of 1.0 M urea solution to the electrolyte to achieve a urea concentration of 0.99 mM.

  • Record the rest potential every minute for 10 minutes.

  • Repeat the measurement for subsequently higher concentrations of urea (e.g., 2.99 mM, 3.98 mM, 4.97 mM, etc.) by adding aliquots of the urea stock solution.

  • Plot the stable potential readings against the logarithm of the urea concentration to obtain a calibration curve.

Diagrams and Workflows

Synthesis and Functionalization Pathway

The following diagram illustrates the synthesis of the P(3HT-co-3TAA) copolymer and its subsequent functionalization with the enzyme urease via carbodiimide coupling.

G cluster_synthesis Copolymer Synthesis cluster_functionalization Enzyme Immobilization Monomer1 3-hexylthis compound FeCl3 FeCl3 (Catalyst) Monomer1->FeCl3 Monomer2 3-thiopheneacetic acid Monomer2->FeCl3 Polymer P(3HT-co-3TAA) FeCl3->Polymer Polymerization Copolymer P(3HT-co-3TAA) Film Polymer->Copolymer Electrode Coating EDC_NHS EDC/NHS Copolymer->EDC_NHS Activation of -COOH Urease Urease Enzyme EDC_NHS->Urease Coupling to -NH2 Functionalized_Electrode Urease-Functionalized Electrode Urease->Functionalized_Electrode

Caption: Synthesis of P(3HT-co-3TAA) and subsequent urease immobilization.

Potentiometric Sensing Workflow

This diagram outlines the workflow for potentiometric detection of an analyte using an enzyme-functionalized this compound-based biosensor.

G cluster_preparation Sensor Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Start Start: Fabricated Biosensor Equilibration Equilibrate Sensor in Buffer Start->Equilibration Add_Analyte Introduce Analyte (e.g., Urea) Equilibration->Add_Analyte Enzymatic_Reaction Enzymatic Reaction at Electrode Surface Add_Analyte->Enzymatic_Reaction Ion_Change Change in Local Ion Concentration Enzymatic_Reaction->Ion_Change Potential_Shift Shift in Electrode Potential Ion_Change->Potential_Shift Data_Acquisition Record Potential vs. Reference Electrode Potential_Shift->Data_Acquisition Calibration Plot Potential vs. log[Analyte] Data_Acquisition->Calibration Quantification Determine Unknown Concentration Calibration->Quantification End End Quantification->End

Caption: Workflow for potentiometric biosensing of an analyte.

Signaling Pathway for a Urea Biosensor

This diagram illustrates the signaling pathway for a potentiometric urea biosensor based on urease immobilized on a this compound copolymer.

G Urea Urea in Sample Urease Immobilized Urease Urea->Urease Reaction Urea + 2H₂O + H⁺ → 2NH₄⁺ + HCO₃⁻ Urease->Reaction NH4 Increase in local NH₄⁺ concentration Reaction->NH4 Potential_Change Change in Electrode Surface Potential NH4->Potential_Change Signal Potentiometric Signal (ΔE) Potential_Change->Signal

Caption: Signaling pathway for a potentiometric urea biosensor.

References

Application Notes: Synthesis and Evaluation of Thiophene-Containing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene (B33073) and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Among these, their application as anti-inflammatory agents is particularly noteworthy.[3] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine, Tiaprofenic acid, and Tenidap, feature a this compound ring, highlighting the importance of this moiety in the development of anti-inflammatory therapeutics.[1][4] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[4][5] The aromaticity and lipophilicity of the this compound ring are thought to enhance membrane permeability, contributing to their efficacy.[2]

Mechanism of Action

The anti-inflammatory effects of this compound-containing drugs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary targets are the COX enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[4][6] Many this compound derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]

Beyond COX inhibition, some this compound derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes, which are also potent inflammatory mediators.[4] Furthermore, the anti-inflammatory activity of certain this compound compounds is linked to the modulation of intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][5] By inhibiting these signaling cascades, this compound derivatives can effectively suppress the inflammatory response at multiple levels.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or by the percentage of inhibition in cellular or in vivo models. The following tables summarize the reported activities of several this compound-containing compounds.

Table 1: In Vitro COX Inhibition by this compound Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) This compound-3-carboxamide (B1338676) VIIaCOX-20.2967.2[8]
Celecoxib (Reference)COX-20.4233.8[8]
Diclofenac Sodium (Reference)COX-2-1.80[8]
This compound Pyrazole Hybrid 21COX-20.67-[2]
2-phenyl-4,5,6,7-tetrahydro[b]benzothis compound 29a-dCOX-20.31–1.40-[2]
This compound Pyrazole Hybrid PYZ10COX-20.0000283-[9]
This compound Pyrazole Hybrid PYZ11COX-20.0002272-[9]

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundAssayDose% InhibitionReference
Compound 15Carrageenan-induced paw edema50 mg/kg58.46[7]
Indomethacin (Reference)Carrageenan-induced paw edema-47.73[7]
Compound 16Carrageenan-induced paw edema-48.94[7]
Compound 17Carrageenan-induced paw edema-47.00[7]
Diclofenac Sodium (Reference)Carrageenan-induced paw edema--[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-containing drug, Tinoridine, and a standard in vivo assay for evaluating anti-inflammatory activity.

Protocol 1: Synthesis of Tinoridine via Gewald Reaction

Tinoridine (ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) can be synthesized using the Gewald reaction, a one-pot, multi-component reaction to form a polysubstituted 2-aminothis compound.[10]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent such as DMF or ethanol.[10]

  • Addition of Catalyst: To the solution, add a catalytic amount of a base, such as triethylamine or morpholine.[10]

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature, typically between 50-80°C, for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, Tinoridine.[10]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a widely used and standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[3][10]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (e.g., Tinoridine)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group, and one or more test compound groups.[10]

  • Drug Administration: Administer the test compound and the standard drug orally at predetermined doses. The control group receives only the vehicle.[10]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[10]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound-containing anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound Drug This compound Drug This compound Drug->IKK inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription induces Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates This compound Drug This compound Drug This compound Drug->MAPK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: MAPK Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of novel this compound-containing anti-inflammatory drugs.

G Start Start Synthesis Synthesis of this compound Derivatives (e.g., Gewald Reaction) Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification In Vitro Screening In Vitro Anti-inflammatory Screening (COX/LOX Inhibition Assays) Purification->In Vitro Screening In Vivo Testing In Vivo Efficacy Testing (Carrageenan-induced Paw Edema) In Vitro Screening->In Vivo Testing Data Analysis Data Analysis and SAR Studies In Vivo Testing->Data Analysis Lead Optimization Lead Compound Optimization Data Analysis->Lead Optimization End End Data Analysis->End Identify Lead Compound Lead Optimization->Synthesis Iterative Improvement

Caption: Drug Discovery Workflow.

References

Using functionalized thiophenes in the fabrication of organic light-emitting diodes (OLEDs).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Functionalized Thiophenes in Organic Light-Emitting Diodes (OLEDs)

Introduction

Functionalized thiophenes are a versatile class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of organic electronics.[1][2] Their inherent properties, such as good chemical stability, high charge carrier mobility, and tunable electronic characteristics through molecular design, make them ideal candidates for various roles within Organic Light-Emitting Diode (OLED) architectures.[3][4] Thiophene (B33073) derivatives can be engineered to serve as hole transport materials (HTMs), emissive layer (EML) materials, or electron transport materials (ETMs), significantly enhancing device efficiency, brightness, and operational stability.[1][3] This document provides an overview of their applications, performance data for selected compounds, and detailed protocols for the fabrication of this compound-based OLEDs.

The basic structure of a multi-layer OLED consists of several organic layers sandwiched between two electrodes.[5][6] When a voltage is applied, the anode injects holes and the cathode injects electrons. These charges migrate through their respective transport layers to the emissive layer, where they recombine to form excitons. The radiative decay of these excitons produces light.[7]

cluster_OLED General OLED Structure cluster_arrows Cathode Cathode EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Light Light Emission EML->Light HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass/Plastic)

Caption: A diagram illustrating the typical multi-layer structure of an OLED.

Data Presentation: Performance of Functionalized Thiophenes

The performance of an OLED is quantified by several key metrics, including External Quantum Efficiency (EQE), Current Efficiency (cd/A), Power Efficiency (lm/W), and maximum brightness (cd/m²). The following tables summarize the performance of various functionalized this compound derivatives reported in the literature.

Table 1: this compound Derivatives as Emissive Layer (EML) Materials

Compound/Material NameEmission Color (λEL)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Brightness (cd/m²)Reference
Th-BNGreen (512 nm)34.6122.9134.3-[8]
DMB-TT-TPA (8)Green (520 nm)4.6110.66.70-[9]
Triazine-Thiophene CPNBlue (CIE: 0.17, 0.19)2.32.8-2541[10]
Fluorene-Thiophene-BT Core (Cmpd 3)Orange0.770.51-2888[11]

Table 2: this compound Derivatives as Hole Transport Layer (HTL) Materials

Compound/Material NameRole in DeviceHole Mobility (cm²/Vs)Device PCE (%)Device VOC (V)Device JSC (mA/cm²)Reference
X1 (Anthracene-Thiophene)HTM in Perovskite Solar Cell2.8 x 10-417.541.0522.14[12]
X2 (Anthracene-Thiophene)HTM in Perovskite Solar Cell3.1 x 10-419.011.0922.98[12]
FDT-based HTMHTM in Perovskite Solar Cell->20.0 (with additives)--[13]

Note: Data for this compound-based HTMs is more commonly reported in the context of Perovskite Solar Cells (PSCs), but the principles of hole transport are transferable to OLEDs.

Experimental Protocols

Protocol 1: General Synthesis of a D-π-A Type this compound Emitter

This protocol outlines a generalized synthesis for a Donor-π-Acceptor (D-π-A) type molecule, such as DMB-TT-TPA, using common cross-coupling reactions.[9] The synthesis involves linking donor (e.g., triphenylamine) and acceptor (e.g., dimesitylboron) moieties through a this compound-based π-conjugated linker.

Materials:

  • This compound-based π-linker with appropriate leaving groups (e.g., bromine atoms)

  • Donor molecule with a boronic acid or stannane (B1208499) group

  • Acceptor molecule with a boronic acid or stannane group

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Anhydrous solvents (e.g., Toluene (B28343), THF)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure (Suzuki Coupling Example):

  • Step 1: First Coupling (Donor Attachment): a. In a Schlenk flask under an inert atmosphere, dissolve the dibrominated this compound π-linker (1 eq.), the donor-boronic acid (1.1 eq.), and the palladium catalyst (0.05 eq.) in a mixture of toluene and aqueous Na₂CO₃ (2M). b. Degas the mixture by three freeze-pump-thaw cycles. c. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours until TLC/GC-MS indicates the consumption of the starting material. d. Cool the reaction to room temperature, perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane), and dry the organic phase over MgSO₄. e. Purify the resulting mono-substituted intermediate by column chromatography.

  • Step 2: Second Coupling (Acceptor Attachment): a. Repeat the Suzuki coupling procedure using the purified intermediate from Step 1 (1 eq.) and the acceptor-boronic acid (1.1 eq.). b. Follow the same reaction, workup, and purification steps as described above.

  • Step 3: Characterization: a. Confirm the structure of the final D-π-A product using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Characterize photophysical properties using UV-Vis and photoluminescence spectroscopy.[9]

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a standard multi-layer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.[14]

start Start sub_clean 1. Substrate Cleaning (Detergent, DI Water, IPA, Acetone in Sonicator) start->sub_clean plasma 2. Plasma Treatment (Oxygen Plasma to increase work function) sub_clean->plasma hil_htl 3. HIL/HTL Deposition (Spin-coat PEDOT:PSS) plasma->hil_htl anneal1 4. Annealing (Hotplate at 120-150°C to remove solvent) hil_htl->anneal1 glovebox Transfer to Glovebox anneal1->glovebox eml 5. Emissive Layer Deposition (Spin-coat functionalized this compound solution) glovebox->eml anneal2 6. Annealing (Hotplate at 60-80°C) eml->anneal2 evap 7. Cathode Deposition (Thermal Evaporation of LiF/Al) anneal2->evap encap 8. Encapsulation (UV-curable epoxy and glass slide) evap->encap test 9. Device Testing (IVL Characterization) encap->test end End test->end

Caption: Workflow for the fabrication of a solution-processed OLED device.

Materials & Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Detergent (e.g., Hellmanex III), Deionized (DI) water, Isopropyl alcohol (IPA), Acetone

  • Ultrasonic bath, Plasma cleaner

  • Hole Injection/Transport Layer solution: PEDOT:PSS (e.g., AI 4083)[14]

  • Emissive Layer solution: Functionalized this compound dissolved in an appropriate solvent (e.g., Toluene, Chlorobenzene) at a concentration of 10-15 mg/mL[14]

  • Syringe filters (PES for PEDOT:PSS, PTFE for EML solution)

  • Nitrogen-filled glovebox equipped with a spin coater and thermal evaporator

  • Shadow mask for cathode deposition

  • Encapsulation materials: UV-curable epoxy, glass coverslips

  • Source measure unit (SMU) and photodetector for testing

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in detergent solution, DI water, acetone, and IPA for 15 minutes each. b. Dry the substrates using a nitrogen gun. c. Treat the substrates with oxygen plasma for 5-10 minutes to clean the surface and increase the ITO work function.

  • HIL/HTL Deposition: a. Filter the PEDOT:PSS solution through a 0.45 µm PES filter. b. Transfer the substrates to the spin coater. c. Spin-coat the PEDOT:PSS at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[14] d. Anneal the substrates on a hotplate at 140 °C for 10-15 minutes in air.

  • Emissive Layer Deposition (inside a glovebox): a. Prepare the functionalized this compound solution and filter it through a 0.45 µm PTFE filter. b. Transfer the annealed substrates into a nitrogen-filled glovebox. c. Spin-coat the emissive layer solution onto the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds to achieve ~80 nm thickness).[14] d. Anneal the device on a hotplate inside the glovebox at a moderate temperature (e.g., 70 °C) for 10 minutes to remove residual solvent.

  • Cathode Deposition: a. Place the substrates in the thermal evaporator's holder inside the glovebox. b. Place a shadow mask over the substrates to define the cathode area. c. Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr). d. Sequentially deposit a thin layer of an electron injection material (e.g., 1 nm of Lithium Fluoride, LiF) followed by a thicker layer of a metal cathode (e.g., 100 nm of Aluminum, Al).

  • Encapsulation and Testing: a. Remove the completed devices from the evaporator within the glovebox. b. Apply UV-curable epoxy around the active area and place a glass coverslip on top to prevent oxygen and moisture ingress. c. Cure the epoxy with a UV lamp. d. The device is now ready for testing. Connect the anode (ITO) and cathode (Al) to a source measure unit to record current-voltage-luminance (IVL) characteristics.

Logical Pathway: Charge Recombination in an OLED

The fundamental process of light emission in an OLED relies on the injection, transport, and recombination of charge carriers. Functionalized thiophenes play a critical role in facilitating the efficient transport of these charges to the emissive layer where light is generated.

cluster_OLED Charge Injection & Recombination Pathway Anode Anode HTL Hole Transport Layer (e.g., this compound-based) Hole Hole (h+) Anode->Hole Injection EML Emissive Layer (e.g., this compound-based) HTL->EML Transport ETL Electron Transport Layer Exciton Exciton (h+ / e- pair) EML->Exciton Recombination ETL->EML Transport Cathode Cathode Electron Electron (e-) Cathode->Electron Injection Photon Photon (Light) Exciton->Photon Radiative Decay

Caption: Logical flow of charge carrier recombination to produce light in an OLED.

References

Application Notes and Protocols for Direct C-H Arylation of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the direct C-H arylation of thiophenes, a powerful and atom-economical method for synthesizing valuable arylthiophene compounds. These molecules are key building blocks in organic electronics, materials science, and medicinal chemistry. The following sections offer an overview of the technique, a comparison of common catalytic systems, step-by-step experimental procedures, and visualizations to aid in understanding the workflow and underlying principles.

Introduction to Direct C-H Arylation of Thiophenes

Direct C-H arylation is a transformative cross-coupling strategy that circumvents the need for pre-functionalization of the This compound (B33073) ring (e.g., through halogenation or organometallic reagent formation). This approach forms a carbon-carbon bond directly between a C-H bond on the this compound and an aryl halide or equivalent. The primary advantages of this method over traditional cross-coupling reactions like Suzuki or Stille couplings include:

  • Increased Atom Economy: Reduces the formation of stoichiometric byproducts, leading to less waste.[1][2]

  • Step Economy: Simplifies synthetic routes by eliminating steps for pre-activating the this compound substrate.[3][4]

  • Cost-Effectiveness: Avoids the use of often expensive and sensitive organometallic reagents.[3]

Palladium-based catalysts are most commonly employed for this transformation, typically involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. The reaction generally shows a strong preference for arylation at the more acidic α-positions (C2 and C5) of the this compound ring due to the mechanism of C-H activation.[1][3][5]

Visualization of Key Concepts

General Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed direct C-H arylation of this compound with an aryl halide, proceeding via a Concerted Metalation-Deprotonation (CMD) pathway.

G pd_complex pd_complex substrate substrate intermediate intermediate product product pd0 Pd(0)L_n pd_ii_ox Ar-Pd(II)-X pd0->pd_ii_ox Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->pd_ii_ox cmd_complex [Ar-Pd(II)(this compound)] Complex pd_ii_ox->cmd_complex Coordination This compound This compound This compound->cmd_complex thienyl_pd Ar-Pd(II)-Thienyl cmd_complex->thienyl_pd C-H Activation (CMD) hx H-X cmd_complex->hx + Base thienyl_pd->pd0 Reductive Elimination product_out Aryl-Thiophene thienyl_pd->product_out base Base

Caption: Proposed catalytic cycle for Direct C-H Arylation.

General Experimental Workflow

This diagram outlines the typical laboratory procedure for setting up a direct C-H arylation reaction.

G start_node start_node process_node process_node end_node end_node A Charge Schlenk Tube B Add Pd Catalyst, Base, & Additive A->B C Add this compound Derivative & Aryl Halide B->C D Add Anhydrous Solvent C->D E Degas the Mixture (e.g., N2 bubbling) D->E F Heat to Reaction Temp under Inert Atmosphere E->F G Monitor Reaction (TLC, GC/MS) F->G H Cool to RT & Quench G->H I Aqueous Workup (Extraction) H->I J Dry & Concentrate I->J K Purify Product (Column Chromatography) J->K L Characterize Product K->L

Caption: Standard laboratory workflow for direct arylation.

Comparative Data of Catalytic Systems

The selection of the catalyst, base, solvent, and additives is crucial for achieving high yields and selectivity. The table below summarizes conditions and outcomes for different palladium-based systems.

Catalyst SystemAryl HalideThis compound SubstrateBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Protocol 1: Pd(OAc)₂ (0.2 mol%)4-BromobenzonitrileThis compound (8 equiv.)K₂CO₃PivOHDMAc1302480[1]
Protocol 1: Pd(OAc)₂ (0.2 mol%)4-BromoacetophenoneThis compound (8 equiv.)K₂CO₃PivOHDMAc1302482[1]
Protocol 2: Bis(alkoxo)Pd Complex (0.2 mol%)4-Bromotoluene2-Hexylthis compoundK₂CO₃PivOHDMAc1001295[3][5]
Protocol 2: Bis(alkoxo)Pd Complex (0.2 mol%)1-Bromo-4-nitrobenzeneThis compoundK₂CO₃PivOHDMAc1001293[3][5]
Protocol 3: Pd NNC-Pincer Complex (100 ppm)4-BromoanisoleThis compoundK₂CO₃PivOHDMAc1502091[6]
Protocol 3: Pd NNC-Pincer Complex (25 ppm)4-Bromobenzonitrile2-Methylthis compoundK₂CO₃PivOHDMAc1502099[6]

Detailed Experimental Protocols

Protocol 1: Phosphine-Free Arylation using Palladium Acetate (B1210297)

This protocol describes a simple and effective method using a commercially available, air-stable palladium precursor without the need for phosphine (B1218219) ligands. It is particularly suitable for the C2-arylation of unsubstituted this compound.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), dried

  • Pivalic acid (PivOH)

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • This compound

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 0.2 mol%), K₂CO₃ (2 mmol), and pivalic acid (0.3 mmol).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Through a septum, add anhydrous DMAc (3 mL), followed by this compound (8 mmol) and the aryl bromide (1 mmol).

  • Place the sealed reaction vessel in a preheated oil bath at 130 °C.

  • Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-arylthis compound.

Protocol 2: Highly Efficient Arylation with a Bis(alkoxo)palladium Complex

This method utilizes a specific phosphine-free bis(alkoxo)palladium complex that allows for very low catalyst loadings (0.1-0.2 mol%) and is effective for a wide range of substituted thiophenes and aryl bromides.[3][5]

Materials:

  • Bis(alkoxo)palladium complex (Cat. I as described in J. Org. Chem. 2014, 79, 2890-2897)

  • Potassium carbonate (K₂CO₃), dried

  • Pivalic acid (PivOH)

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound derivative (e.g., 2-hexylthis compound)

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the bis(alkoxo)palladium complex (0.002 mmol, 0.2 mol%), K₂CO₃ (2 mmol), and pivalic acid (0.3 mmol).

  • Add the this compound derivative (1.2 mmol) and the aryl bromide (1 mmol).

  • Add anhydrous DMAc (2 mL) via syringe.

  • Seal the tube tightly and immerse it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • Upon cooling to room temperature, perform an aqueous workup as described in Protocol 1.

  • Purify the residue by silica gel chromatography to yield the desired α-arylated this compound.[3]

Protocol 3: Arylation with a Palladium NNC-Pincer Complex at PPM-Level Loading

This protocol is ideal for applications where minimizing metal contamination is critical, employing a highly active NNC-pincer palladium complex that is effective at parts-per-million (ppm) loadings.[6]

Materials:

  • Chlorido[(2-phenyl-κ-C²)-9-phenyl-1,10-phenanthroline-κ²-N,N′]palladium(II) NNC-pincer complex

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound derivative

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • Charge a Schlenk tube containing a magnetic stirrer bar with the this compound derivative (2 mmol), the aryl bromide (1 mmol), K₂CO₃ (0.5 mmol), and pivalic acid (0.3 mmol).[6]

  • Prepare a stock solution of the Pd-NNC-pincer complex in anhydrous DMAc (e.g., 0.5 mM).

  • Add the required volume of the catalyst stock solution (e.g., 100 μL for 5 x 10⁻⁵ mmol Pd, 50 ppm) to the Schlenk tube, followed by additional anhydrous DMAc to bring the total volume to 2 mL.[6]

  • Degas the resulting mixture and then stir vigorously at 150 °C under a nitrogen atmosphere for 20 hours.[6]

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash three times with water.[6]

  • Dry the organic layer with Na₂SO₄, concentrate in vacuo, and purify the product by silica gel chromatography.[6]

References

Troubleshooting & Optimization

How to minimize homocoupling side reactions in Suzuki coupling of thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions during the Suzuki-Miyaura coupling of thiophene (B33073) derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues related to homocoupling in a question-and-answer format, offering specific, actionable solutions.

Q1: I am observing a significant amount of homocoupling product (a dimer of my this compound boronic acid/ester). What is the most common cause?

The most frequent cause of homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid or ester molecules.[1][3] This process is especially problematic when using Pd(II) precatalysts, as the in situ reduction to the active Pd(0) species can be promoted by the homocoupling of the organoboron reagent.[1][4]

Q2: How can I effectively remove oxygen from my reaction?

Rigorous degassing of your solvents, reagents, and reaction vessel is critical.[1] Standard procedures include:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from solvents. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.

  • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[5] A subsurface sparge is more effective.[5]

  • Inert Atmosphere: Ensure the entire reaction is set up and runs under a positive pressure of a dry, inert atmosphere (e.g., using a nitrogen or argon-filled balloon or a Schlenk line).

Q3: Does the choice of palladium catalyst influence the rate of homocoupling?

Yes, the palladium source is a key factor.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require in situ reduction to the active Pd(0) catalyst. This reduction step can consume the boronic acid or phosphine (B1218219) ligand, generating Pd(0) but also promoting homocoupling as a side reaction.[1][4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Starting directly with a Pd(0) source can mitigate the homocoupling that occurs during the catalyst activation phase.[1][2] However, be aware that these reagents can degrade over time, especially if not stored properly under an inert atmosphere.[1]

  • Modern Precatalysts (e.g., Buchwald precatalysts): These systems are designed to form the active Pd(0) catalyst more reliably and efficiently, which can help suppress side reactions.[1]

Logical Troubleshooting Workflow

Use the following diagram to diagnose and address the root cause of excessive homocoupling in your reaction.

Troubleshooting Workflow for this compound Homocoupling start High Homocoupling Observed degas Is degassing rigorous? start->degas improve_degas Improve Degassing: - Use Freeze-Pump-Thaw (3x) - Subsurface N2/Ar Sparge >30 min degas->improve_degas No / Unsure pd_source What is the Pd source? degas->pd_source Yes use_pd0 Switch to Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a modern precatalyst. pd_source->use_pd0 Using Pd(II) check_boron Consider Boron Reagent Stability pd_source->check_boron Using Pd(0) use_stable_boron Use more stable boronate: - Pinacol (B44631) Esters (BPin) - MIDA Boronates - Potassium Aryltrifluoroborates (BF3K) check_boron->use_stable_boron Using unstable boronic acid optimize Further Optimization: - Screen Ligands (e.g., bulky, e--rich) - Screen Bases (e.g., K3PO4, K2CO3) - Adjust Temperature & Water Content check_boron->optimize Using stable ester/salt

Troubleshooting workflow for minimizing this compound homocoupling.

Q4: My this compound boronic acid seems unstable. Could this be contributing to the problem?

Absolutely. This compound boronic acids are known to be less stable than many aryl boronic acids and can be susceptible to protodeboronation (hydrolysis back to the parent this compound) and homocoupling, especially under protic conditions or at elevated temperatures.[6][7][8]

Solution: Consider using more stable this compound-boron derivatives:

  • Pinacol Esters (Th-BPin): Generally more robust than the corresponding boronic acids.[1]

  • Potassium Thienyltrifluoroborates (Th-BF₃K): These salts are crystalline, air-stable solids and are less prone to protodeboronation.[6] They release the boronic acid slowly under the reaction conditions.

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable derivatives that can be used for controlled, slow release of the boronic acid.[1]

Q5: How do the base and solvent system affect homocoupling?

The choice of base and solvent is crucial and often interdependent.

  • Base: The base is required to activate the boronic acid for transmetalation. Common inorganic bases like K₃PO₄, K₂CO₃, and KOH are effective.[9][10] The optimal base can be substrate-dependent, and screening may be necessary. Insufficient base can stall the reaction, while an overly strong base might promote side reactions.

  • Solvent: Solvents must be thoroughly degassed.[1] While anhydrous conditions are often used, the presence of some water can be beneficial or even necessary, particularly for the solubility of inorganic bases and for facilitating the catalytic cycle with certain substrates like heteroaryl chlorides.[11][12][13] However, excessive water can lead to protodeboronation of the boronic acid.[11] A common solvent system is a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water.[9][10]

Comparative Data on Reaction Conditions

The following tables summarize quantitative data from literature, illustrating how different reaction parameters can influence the outcome of Suzuki couplings involving thiophenes.

Table 1: Effect of Base on the Yield of a Di-substituted this compound

This table shows the impact of different inorganic bases on the reaction yield. All other parameters (catalyst, solvent, temperature) were kept constant.

EntryBase (4 eq.)Yield (%)
1KOH95
2K₃PO₄92
3K₂CO₃88
4Na₂CO₃85
5Cs₂CO₃80
Data adapted from a study on the synthesis of 2,5-diisopropenylthis compound.[9] The reaction used Pd(PPh₃)₄ in a 1,4-dioxane/water solvent system.

Table 2: Influence of Water Content and Temperature on Coupling Yield

This table demonstrates the interplay between temperature and water concentration in the solvent for the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.

EntrySolvent (Dioxane)Temperature (°C)Yield (%)
1"Dry"100~55
2"Wet" (as purchased)100~70
320% Water100~85
420% Water80~65
520% Water65~40
Data interpreted from a study on Suzuki-Miyaura cross-coupling with PyFluor.[13] "Dry" dioxane was dried over molecular sieves.

Illustrative Reaction Pathway

The following diagram illustrates the desired catalytic cycle versus the competing homocoupling pathway, which is often promoted by oxygen.

Suzuki Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L2 pd2_oa Th-Pd(II)L2-X pd0->pd2_oa Oxidative Addition (+ Th-X) oxygen O2 (Oxygen) pd2_tm Th-Pd(II)L2-Ar pd2_oa->pd2_tm Transmetalation (+ Ar-B(OR)2) pd2_tm->pd0 Reductive Elimination product Th-Ar (Desired Product) pd2_tm->product pd2_ox Pd(II) Species pd2_di_th Th-Pd(II)L2-Th pd2_ox->pd2_di_th 2x Transmetalation (+ 2x Th-B(OR)2) homo_product Th-Th (Homocoupling Product) pd2_di_th->homo_product pd0_from_homo Pd(0)L2 pd2_di_th->pd0_from_homo Reductive Elimination oxygen->pd2_ox Oxidizes Pd(0) to Pd(II)

Mechanism of Suzuki Coupling vs. Oxygen-Induced Homocoupling.

Example Experimental Protocol: Minimizing Homocoupling

This general protocol incorporates best practices to suppress homocoupling side reactions when coupling a this compound boronic ester with an aryl bromide.

Materials:

  • This compound-2-pinacol boronic ester (1.0 eq.)

  • Aryl bromide (1.2 eq.)

  • Pd(PPh₃)₄ (1.5 mol%)

  • KOH (4.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool under a positive pressure of Argon.

  • Solvent Degassing: In a separate flask, degas a 3:1 mixture of 1,4-dioxane and water by bubbling Argon through the solution for at least 40 minutes.

  • Reagent Addition: Under a positive flow of Argon, add KOH (4.0 eq.) and Pd(PPh₃)₄ (1.5 mol%) to the reaction flask.

  • Solvent Transfer: Transfer a portion of the degassed solvent mixture to the reaction flask via cannula to dissolve the base and suspend the catalyst.

  • Substrate Addition: Add the aryl bromide (1.2 eq.) and the this compound-2-pinacol boronic ester (1.0 eq.) to the flask, followed by the remaining degassed solvent to achieve the desired concentration (e.g., 0.2 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously under the inert Argon atmosphere for the required time (monitor by TLC or LC-MS, typically 12-24 hours).[9]

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is adapted from the synthesis of 2,5-di(prop-1-en-2-yl)-thiophene and incorporates best practices for an inert atmosphere.[9]

References

Troubleshooting low yields in the Fiesselmann synthesis of thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fiesselmann synthesis of thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of substituted thiophenes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.

Troubleshooting Guide: Low Yields and Reaction Failures

Low yields in the Fiesselmann synthesis can arise from a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: No or very low conversion of starting materials to the desired thiophene (B33073).

Possible Causes and Solutions:

  • Inactive Base: The choice and quality of the base are critical for the initial deprotonation of the thioglycolic acid derivative and subsequent cyclization steps.

    • Solution: Ensure the base is fresh and anhydrous. If using a solid base like potassium carbonate or cesium carbonate, ensure it is finely powdered and has been properly stored to prevent moisture absorption. For alkoxide bases like sodium ethoxide, it is often best to prepare them fresh.

  • Poor Quality Starting Materials: Impurities in the α,β-acetylenic ester or the thioglycolic acid derivative can interfere with the reaction.

    • Solution: Purify the starting materials before use. Acetylenic esters can often be distilled, and thioglycolic acid derivatives can be purified by distillation or recrystallization. Ensure the starting materials have not degraded during storage.

  • Insufficient Reaction Temperature or Time: The reaction may be proceeding too slowly under the current conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique. Similarly, extending the reaction time may be necessary for complete conversion.

  • Reversibility of the Initial Michael Addition: The initial addition of the thiol to the activated alkyne is a reversible step. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.

    • Solution: Using a stronger base can sometimes promote the irreversible cyclization step. Additionally, ensuring an appropriate solvent that facilitates the reaction progress is important.

Problem 2: Formation of multiple products and a complex reaction mixture.

Possible Causes and Solutions:

  • Side Reactions: Several side reactions can compete with the desired this compound formation, leading to a mixture of products. A common side product is the thioacetal, formed from the addition of two equivalents of the thioglycolic acid derivative to the alkyne, especially in the absence of an alcohol.[1] Another possibility is the formation of allenoates.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the α,β-acetylenic ester may help to minimize the formation of the thioacetal. The choice of base can also influence the reaction pathway. For instance, in some variations, potassium carbonate was found to be ineffective, while potassium tert-butoxide promoted the desired condensation.[2]

  • Decomposition of Starting Materials or Products: The reaction conditions may be too harsh, leading to the decomposition of either the reactants or the desired this compound product.

    • Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. The use of milder bases should also be considered.

Problem 3: Difficulty in isolating and purifying the product.

Possible Causes and Solutions:

  • Formation of Emulsions During Workup: The presence of both organic and aqueous phases, along with various salts and byproducts, can lead to the formation of stable emulsions.

    • Solution: Adding a saturated solution of sodium chloride (brine) during the aqueous workup can help to break emulsions. Allowing the mixture to stand for an extended period or gentle centrifugation can also be effective.

  • Co-elution of Impurities During Chromatography: The desired product may have a similar polarity to one or more of the byproducts, making purification by column chromatography challenging.

    • Solution: Experiment with different solvent systems for chromatography. Sometimes, a multi-step purification process involving recrystallization followed by chromatography can be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fiesselmann synthesis?

A1: The Fiesselmann synthesis proceeds through a series of base-catalyzed steps. First, the base deprotonates the thioglycolic acid derivative, which then acts as a nucleophile and attacks the α,β-acetylenic ester in a Michael addition. A second Michael addition of another equivalent of the deprotonated thioglycolic acid derivative can occur, followed by an intramolecular cyclization (Dieckmann condensation). Finally, elimination of a molecule of the thioglycolic acid derivative and subsequent tautomerization leads to the formation of the aromatic 3-hydroxy-2-thiophenecarboxylate.[1]

Q2: How does the choice of base affect the reaction yield?

A2: The base plays a crucial role in the Fiesselmann synthesis, and its strength and stoichiometry can significantly impact the yield. A study on the synthesis of this compound trifluoroborate salts, a variation of the Fiesselmann synthesis, showed that increasing the equivalents of cesium carbonate or potassium carbonate improved the yield. However, potassium carbonate was found to be ineffective in some other variations, where a stronger base like potassium tert-butoxide was required to achieve good yields.[2]

Q3: What are some common variations of the Fiesselmann synthesis?

A3: A notable variation developed by Lissavetzky starts from a cyclic β-ketoester and thioglycolic acid.[1] In the presence of an alcohol, a monoadduct is the main product, while in its absence, a thioacetal is formed.[1] Another variation involves using substrates with a nitrile group instead of an ester, which leads to the formation of 3-aminothiophenes.[1]

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of a this compound trifluoroborate salt, a derivative of the Fiesselmann synthesis. This data highlights the impact of the base and its stoichiometry on the reaction yield.

EntryThiol (equiv)Base (equiv)AdditiveYield (%)
11.0Cs₂CO₃ (1)MgSO₄50
21.1Cs₂CO₃ (2)MgSO₄50
31.1K₂CO₃ (2)MgSO₄40

Data adapted from a study on the synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts.[2]

Experimental Protocols

General Procedure for the Fiesselmann Synthesis of 3-Hydroxy-2-thiophenecarboxylates

The following is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the α,β-acetylenic ester in a suitable anhydrous solvent (e.g., methanol, ethanol, or acetonitrile), add the thioglycolic acid derivative at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the reaction mixture in an ice bath and slowly add the base (e.g., sodium ethoxide, potassium carbonate).

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common issues in the Fiesselmann synthesis.

G cluster_start Start: Low Yield cluster_analysis Initial Analysis cluster_sm_issues Troubleshooting Starting Material Issues cluster_side_reactions Troubleshooting Side Reactions start Low or No Product tlc Analyze Reaction Mixture by TLC start->tlc sm_present Starting Material Predominates tlc->sm_present multiple_spots Multiple Products/Streaking tlc->multiple_spots sm_present->multiple_spots No check_base Check Base Activity/Quality sm_present->check_base Yes adjust_stoichiometry Adjust Reactant Stoichiometry multiple_spots->adjust_stoichiometry Yes check_sm_purity Verify Starting Material Purity check_base->check_sm_purity optimize_conditions Optimize Reaction Conditions (Temp/Time) check_sm_purity->optimize_conditions change_base Consider a Different Base adjust_stoichiometry->change_base lower_temp Lower Reaction Temperature change_base->lower_temp

Caption: Troubleshooting workflow for low yields.

G cluster_start Start: Purification Issues cluster_problem Problem Identification cluster_emulsion_solutions Emulsion Solutions cluster_coelution_solutions Co-elution Solutions start Difficulty in Purification emulsion Emulsion During Workup start->emulsion coelution Co-elution in Chromatography start->coelution brine Add Brine emulsion->brine Yes solvent_system Change Chromatography Solvent System coelution->solvent_system Yes centrifuge Centrifugation brine->centrifuge recrystallize Recrystallize Before Chromatography solvent_system->recrystallize

Caption: Troubleshooting purification issues.

References

Optimizing monomer to oxidant ratio in oxidative polymerization of thiophene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative polymerization of thiophene (B33073), with a specific focus on optimizing the monomer-to-oxidant ratio.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of monomer to oxidant used in the oxidative polymerization of this compound?

The molar ratio of oxidant to monomer is a critical parameter that requires careful optimization. For the commonly used oxidant iron(III) chloride (FeCl₃), the molar ratio of oxidant to monomer typically ranges from 0.1:1 to 10:1.[1] More specifically, many procedures use between 2.3 and 4 molar equivalents of FeCl₃ relative to the this compound monomer.[2] While a minimum of two equivalents of a one-electron oxidant is theoretically required for each monomer-monomer coupling, an excess is often used because the growing polymer can also undergo oxidation that doesn't contribute to chain growth.[3]

Q2: Why is the monomer-to-oxidant ratio so important for the final polymer properties?

The monomer-to-oxidant ratio significantly influences several key properties of the resulting polythis compound, including:

  • Molecular Weight: A sub-stoichiometric ratio of oxidant to monomer can severely decrease the molecular weight of the polymer.[2]

  • Yield: Polymer yields are sharply decreased when the oxidant ratio is too low.[2]

  • Conductivity and Capacitance: For conductive polymers like polyaniline and polypyrrole, electrical conductivities and specific capacitances are highly dependent on the oxidant-to-monomer (O/M) ratio.[4]

  • Regioregularity: The ratio can influence the structural regularity of the polymer chain, which in turn affects its electronic and optical properties.[2]

Q3: What are the consequences of using a sub-stoichiometric or an excessively high oxidant ratio?

  • Sub-stoichiometric Ratio (Too Low): Using an insufficient amount of oxidant leads to an overall reduction in the number of oxidized species present.[2] This results in a sharp decrease in both polymer yield and molecular weight.[2]

  • Excessively High Ratio (Too High): While an excess is often necessary, a very high ratio can lead to over-oxidation of the polymer.[4] This can cause undesirable side reactions, such as cross-linking at the 2 and 4 positions of the this compound ring, which can limit the extended conjugation length and potentially lead to insoluble products.[5]

Q4: Besides iron(III) chloride (FeCl₃), what other oxidants can be used?

While FeCl₃ is the most common and cost-effective oxidant for large-scale production, other oxidizing agents can be employed.[5] These include iron(III) perchlorate, palladium(II) acetate (B1210297) in combination with copper(II) acetate, and systems involving hydrogen peroxide.[1][5] Electrochemical polymerization is another common method where an applied potential is used to oxidize the monomer.[6][7]

Troubleshooting Guide

Problem 1: The molecular weight of my polythis compound is too low.

Possible Cause Suggested Solution
Insufficient Oxidant A sub-stoichiometric oxidant-to-monomer ratio is a primary cause of low molecular weight.[2] Increase the molar equivalents of the oxidant (e.g., FeCl₃) relative to the monomer. A common starting point is a 4:1 ratio of FeCl₃ to monomer.[8]
Monomer Impurities Impurities in the this compound monomer can act as chain terminators, limiting polymer growth.[9] Ensure the monomer is purified before polymerization, for example, by distillation or column chromatography.
Poor Solvent Choice The polymerization solvent affects the solubility of both the growing polymer chains and the oxidant. Polar solvents that dissolve FeCl₃ well are often poor solvents for polythiophenes, which can decrease molecular weight.[2] Conversely, polymers prepared in better solvents tend to have higher molecular weight.[2] Consider using solvents like chloroform (B151607) or chlorobenzene (B131634).[2][8]
Order of Reagent Addition The order of addition can impact molecular weight. For poly(3-hexylthis compound) (P3HT), a "reverse addition" (adding monomer to oxidant) often yields the highest molecular weight. However, for other ether-substituted polythiophenes, a "standard addition" (adding oxidant to monomer) may be more effective.[2]

Problem 2: The yield of my polymerization reaction is very low.

Possible Cause Suggested Solution
Sub-stoichiometric Oxidant Ratio Low oxidant concentration is a direct cause of severely decreased yields.[2] Ensure you are using a sufficient excess of the oxidant. Molar ratios of FeCl₃ to monomer of at least 2.3:1 are recommended.[2]
Reaction Time The polymerization may not have proceeded to completion. Typical reaction times range from 4 to 48 hours at room temperature.[1][2][8]
Reaction Temperature While lower temperatures can improve polydispersity, they may also cause a slight reduction in yield.[2] Most oxidative polymerizations are conducted at room temperature.[8]

Data Presentation

Table 1: Effect of Oxidant-to-Monomer Ratio and Addition Method on P3HT Molecular Weight

EntryMonomerMethodOxidant:Monomer RatioMolecular Weight (Mw)YieldSource
13-hexylthis compound (B156222)Reverse Addition4:1High (>70,000 g/mol )Good[2]
23-hexylthis compoundStandard Addition2.3:1Lower than reverse addition26%[2]
3EDOT-C12Standard Addition2.3:1Higher than reverse addition26%[2]
43-hexylthis compoundSub-stoichiometric<2:1Sharply decreasedSeverely decreased[2]

Experimental Protocols

Protocol 1: Reverse Addition Oxidative Polymerization of 3-Hexylthis compound

This method, where the monomer is added to the oxidant, is a common literature procedure for synthesizing P3HT.[2]

  • Preparation: In a dry Schlenk flask under an argon atmosphere, add anhydrous FeCl₃ (4 molar equivalents relative to the monomer).

  • Solvent Addition: Add dry chlorobenzene (e.g., 25 mL) to the flask to create a suspension of the oxidant.

  • Stirring: Stir the oxidant suspension rapidly for 3-5 minutes under argon.

  • Monomer Solution: In a separate vial, dissolve the 3-hexylthis compound monomer (1 molar equivalent) in a small amount of dry chlorobenzene (e.g., 5 mL).

  • Addition: Add the monomer solution dropwise to the vigorously stirred oxidant suspension via syringe.

  • Reaction: Allow the reaction to stir at room temperature for the desired time (e.g., 16-24 hours).[2][8]

  • Precipitation & Purification: Precipitate the polymer by adding methanol (B129727). The collected solid is then typically re-dissolved in a good solvent like chloroform and re-precipitated in methanol to purify it.[8]

Protocol 2: Standard Addition Oxidative Polymerization

In this method, the oxidant solution is added to the monomer solution. This can be advantageous for certain substituted thiophenes.[2]

  • Monomer Preparation: In a dry reaction flask under an argon atmosphere, dissolve the this compound monomer (1 molar equivalent) in a suitable solvent like dry chlorobenzene (e.g., 30 mL).

  • Oxidant Solution: In a separate, dry vial sealed with a septum, dissolve anhydrous FeCl₃ (2.3 molar equivalents) in a solvent in which it is soluble, such as acetonitrile (B52724) (e.g., 5 mL), to form a dark red solution.[2]

  • Addition: Add the FeCl₃ solution dropwise to the well-stirred monomer solution.

  • Reaction: Stir the resulting mixture for 24 to 48 hours at room temperature.[2]

  • Purification: Precipitate the polymer in methanol, collect it by filtration, and purify as described in the reverse addition method.[2]

Visualizations

G cluster_mechanism Oxidative Polymerization Mechanism monomer This compound Monomer radical Monomer Radical Cation monomer->radical Oxidation oxidant Oxidant (e.g., Fe³⁺) dimer Dimer Radical Cation radical->dimer Coupling oligomer Growing Polymer Chain (Oligomer) dimer->oligomer Chain Propagation (Further Oxidation & Coupling) polymer Neutral Polythis compound oligomer->polymer Termination / Reduction

Caption: A simplified diagram of the chemical oxidative polymerization mechanism for this compound.

G cluster_standard Standard Addition Workflow cluster_reverse Reverse Addition Workflow SA1 1. Dissolve Monomer in Solvent SA2 2. Prepare separate Oxidant Solution SA1->SA2 SA3 3. Add Oxidant Solution to Monomer Solution SA2->SA3 SA4 4. React & Purify SA3->SA4 RA1 1. Prepare Oxidant Suspension in Solvent RA2 2. Prepare separate Monomer Solution RA1->RA2 RA3 3. Add Monomer Solution to Oxidant Suspension RA2->RA3 RA4 4. React & Purify RA3->RA4

Caption: Workflow comparison of Standard vs. Reverse addition methods in oxidative polymerization.

References

How to increase the molecular weight of polythiophenes in Stille polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Stille polymerization of thiophenes, with a specific focus on achieving high molecular weight polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low molecular weight and a high Polydispersity Index (PDI) in my polythiophene synthesis?

Low molecular weight (Mn, Mw) and a high PDI are often symptoms of issues with reactant stoichiometry, the presence of impurities, or suboptimal reaction conditions that lead to premature chain termination.[1] To achieve a high molecular weight, a precise 1:1 stoichiometric ratio of the dibromo- and distannyl-monomers is critical.[1]

Q2: How pure do my monomers need to be?

Monomer purity is paramount. Impurities can disrupt the stoichiometry and quench the catalyst, leading to lower molecular weights.[1] It is highly recommended to purify all monomers immediately before use.[1]

Q3: Can the choice of catalyst and ligand impact the molecular weight?

Absolutely. The catalyst system, including the palladium source and the choice of ligand, plays a crucial role. For instance, using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can minimize side reactions compared to Pd(II) precursors that require in-situ reduction.[1] The reactivity of ligands also influences the polymerization, with a trend observed as AsPh₃ > P(2-furyl)₃ > PPh₃ for achieving higher molecular weight.[2] Bulky, electron-rich phosphine (B1218219) ligands can be particularly effective.[2]

Q4: What is catalyst-transfer polycondensation and can it help increase molecular weight?

Catalyst-transfer polycondensation (CTP) is a chain-growth polymerization technique that can offer better control over molecular weight and dispersity.[3][4][5] In Stille CTP using a palladium N-heterocyclic carbene (Pd-NHC) precatalyst, the molecular weight of poly(3-hexylthis compound) can be systematically varied (from 7 to 73 kDa) by adjusting the catalyst concentration.[3][5] This method shows a linear relationship between the number-average molecular weight (Mn) and monomer conversion, which is characteristic of a controlled polymerization.[3]

Troubleshooting Guide

Issue 1: Consistently Low Molecular Weight Polymer

Potential Causes & Solutions

  • Impure Monomers:

    • Problem: Impurities in the monomers can throw off the stoichiometry and poison the catalyst.[1]

    • Solution: Purify monomers immediately before the reaction using techniques such as recrystallization, sublimation, or column chromatography. Confirm purity via NMR and elemental analysis.[1]

  • Incorrect Stoichiometry:

    • Problem: An imbalance in the 1:1 ratio of dibromo- to distannyl-monomer will limit the chain length.

    • Solution: Carefully weigh and transfer monomers. Consider using a slight excess of the more stable monomer if one is prone to degradation.

  • Oxygen Contamination:

    • Problem: The Pd(0) catalyst is oxygen-sensitive, and its deactivation will stop the polymerization.[1]

    • Solution: Ensure all solvents and the reaction vessel are thoroughly degassed. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the experiment.[1]

  • Suboptimal Reaction Temperature:

    • Problem: The reaction temperature affects both the rate of polymerization and the rate of side reactions. Temperatures that are too low may lead to incomplete polymerization, while temperatures that are too high can cause catalyst decomposition or other side reactions.[1]

    • Solution: Optimize the reaction temperature. For some systems, a stepwise heating protocol, where the reaction is held at different temperatures for specific periods, can be effective in producing high molecular weight polymers with a narrow polydispersity.[6][7]

  • Inappropriate Solvent:

    • Problem: The solvent must keep the growing polymer chain in solution to achieve high molecular weight.[2] If the polymer precipitates prematurely, chain growth will cease.

    • Solution: Use a high-boiling point solvent or a solvent mixture that ensures the polymer remains dissolved. A common effective mixture is toluene/DMF (typically in a 4:1 ratio).[2][6]

Issue 2: Batch-to-Batch Variation in Molecular Weight

Potential Causes & Solutions

  • Inconsistent Monomer Quality:

    • Problem: Variations in the purity of monomers from different batches or degradation during storage can lead to inconsistent results.

    • Solution: Implement a strict monomer purification and quality control protocol for each batch. Store purified monomers under an inert atmosphere and away from light.

  • Variable Catalyst Activity:

    • Problem: The activity of the palladium catalyst can be affected by its age, storage conditions, and handling.

    • Solution: Use a fresh, high-purity catalyst for each reaction. If using a Pd(II) precursor, ensure the in-situ reduction to Pd(0) is consistent.

  • Lack of Precise Control Over Reaction Parameters:

    • Problem: Small variations in reaction time, temperature, and stirring rate can influence the final molecular weight.

    • Solution: Utilize automated reaction systems for precise control over these parameters. A stepwise heating protocol has been shown to reduce batch-to-batch variations.[6]

Data Summary

The following table summarizes the effect of various reaction parameters on the molecular weight of polythiophenes in Stille polymerization.

ParameterVariationEffect on Molecular Weight (Mw)Polydispersity (Đ)Reference
Catalyst Concentration Decreasing [Catalyst]:[Monomer] ratioIncreaseGenerally low and controlled[3][5]
Reaction Temperature Stepwise heating (e.g., 120°C -> 60°C -> 120°C)Significant Increase (e.g., up to 223 kDa)Narrower (e.g., 1.21)[6]
Solvent System Toluene vs. Toluene:DMF (4:1)Higher in mixed solvent-[6]
Ligand Choice AsPh₃ vs. P(2-furyl)₃ vs. PPh₃AsPh₃ > P(2-furyl)₃ > PPh₃-[2]

Experimental Protocols

Protocol 1: Monomer Purification (General)
  • Recrystallization: Dissolve the crude monomer in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent. Dry under vacuum.

  • Sublimation: For thermally stable monomers, place the crude solid in a sublimation apparatus. Heat the solid under high vacuum, and collect the purified monomer as it sublimes and deposits on a cold finger.

  • Column Chromatography: Dissolve the crude monomer and pass it through a silica (B1680970) gel or alumina (B75360) column, eluting with an appropriate solvent system to separate it from impurities.

Protocol 2: Standard Stille Polymerization for High Molecular Weight Poly(3-hexylthis compound)
  • Reaction Setup: Add the purified dibromo- and distannyl-thiophene monomers in a 1:1 molar ratio to a dry Schlenk flask. The flask should be equipped with a magnetic stir bar and a condenser.

  • Degassing: Seal the flask and subject it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[1]

  • Solvent Addition: Under a positive pressure of argon or nitrogen, add anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene:DMF) via cannula to dissolve the monomers.[1][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-4 mol%) to the reaction mixture under a positive flow of inert gas.[1][6]

  • Polymerization: Heat the mixture to the desired temperature (e.g., 110-120°C) and stir vigorously for 24-48 hours. The solution may become noticeably viscous as the polymer forms.[1]

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Slowly pour the viscous solution into a beaker of vigorously stirring methanol (B129727) to precipitate the polymer.[1]

    • Collect the solid polymer by filtration and dry it under vacuum.[1]

    • Purify the polymer by Soxhlet extraction, sequentially washing with methanol (to remove catalyst residues), acetone, and hexane (B92381) (to remove low molecular weight oligomers).[1]

    • Extract the desired high molecular weight polymer fraction using a good solvent like chloroform (B151607) or chlorobenzene.[1]

    • Precipitate the purified polymer from the chloroform solution into methanol again.[1]

    • Collect the final polymer by filtration and dry under high vacuum to a constant weight.[1]

Visual Guides

Stille_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification Monomer_Purification Monomer Purification (Recrystallization/Sublimation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Degassing Solvent Degassing (Freeze-Pump-Thaw) Solvent_Degassing->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Heating Heating & Stirring (e.g., 120°C, 24-48h) Catalyst_Addition->Heating Precipitation Precipitation in Methanol Heating->Precipitation Soxhlet_Extraction Soxhlet Extraction (MeOH, Hexane, CHCl3) Precipitation->Soxhlet_Extraction Final_Precipitation Final Precipitation Soxhlet_Extraction->Final_Precipitation Drying Drying Under Vacuum Final_Precipitation->Drying High_MW_Polythis compound High_MW_Polythis compound Drying->High_MW_Polythis compound

Caption: Experimental workflow for Stille polymerization to obtain high molecular weight polythiophenes.

Factors_Affecting_MW cluster_params Key Influencing Factors center High Molecular Weight Polythis compound Monomer_Purity High Monomer Purity center->Monomer_Purity Stoichiometry Precise 1:1 Stoichiometry center->Stoichiometry Catalyst_System Optimized Catalyst System (Pd(0), Ligand Choice) center->Catalyst_System Reaction_Conditions Controlled Conditions (Temp, Time, Solvent) center->Reaction_Conditions Inert_Atmosphere Strict Inert Atmosphere center->Inert_Atmosphere

Caption: Key factors influencing the molecular weight in Stille polymerization of thiophenes.

References

Technical Support Center: Controlling Regioselectivity in the Polymerization of 3-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of 3-substituted thiophene (B33073) polymerization. Achieving a high degree of head-to-tail (HT) coupling is crucial for obtaining desirable electronic and photonic properties in the resulting polythiophenes.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during polymerization experiments in a question-and-answer format, offering potential causes and recommended solutions.

Low Regioregularity (High Percentage of Head-to-Head Couplings)

Question: My poly(3-alkylthis compound) product exhibits poor regioregularity with a high percentage of head-to-head (HH) couplings. How can I increase the head-to-tail (HT) content?

Answer: Poor regioregularity is a common issue that can often be traced back to the choice of polymerization method, catalyst, or reaction conditions.

Potential Causes & Solutions:

  • Inappropriate Polymerization Method: Some methods are inherently more regioselective than others. For instance, Grignard Metathesis (GRIM) polymerization is well-known for producing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes).[1] In contrast, methods like oxidative polymerization with FeCl3 can lead to more structural defects.[2]

  • Catalyst Selection (for GRIM Polymerization): The choice of catalyst is critical for regioselectivity. Ni(dppp)Cl₂ is a commonly used catalyst that selectively polymerizes the 2-bromo-3-alkyl-5-bromomagnesiothis compound isomer, leading to high regioregularity.[1][3] Catalysts with sterically demanding ligands and small metal centers, like nickel, generally afford poly(3-alkylthiophenes) with a high degree of regioselectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. For GRIM polymerization, conducting the reaction at a controlled, lower temperature (e.g., 0-2 °C) may enhance regioregularity.[1]

  • Monomer Isomerization (for GRIM Polymerization): During the initial Grignard metathesis of 2,5-dibromo-3-alkylthis compound, two regioisomers are formed: 2-bromo-3-alkyl-5-bromomagnesiothis compound and 2-bromomagnesio-3-alkyl-5-bromothis compound, typically in a ratio of about 85:15.[1][3] The subsequent selective polymerization of the former by the nickel catalyst is key to high HT content.[1]

Low Molecular Weight & High Polydispersity Index (PDI)

Question: The molecular weight (Mn, Mw) of my polymer is unexpectedly low, and the Polydispersity Index (PDI) is high. What are the likely causes?

Answer: Low molecular weight and a broad PDI often indicate issues with stoichiometry, premature termination of the polymerization, or the presence of side reactions.[4]

Potential Causes & Solutions:

  • Impure Monomers: Impurities in the monomer can disrupt the stoichiometry required for high molecular weight polymers or act as chain terminators.[4][5] Ensure monomers are purified immediately before use by methods such as recrystallization, sublimation, or column chromatography.[4]

  • Oxygen Contamination: The catalysts used in many coupling polymerizations, such as Pd(0) in Stille coupling, are sensitive to oxygen.[4] Oxygen can deactivate the catalyst and halt chain growth. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]

  • Side Reactions: Homocoupling of monomers is a common side reaction that can lead to structural defects, decreased molecular weight, and increased PDI.[4] Optimizing the catalyst system and reaction temperature can help suppress these side reactions.[4]

  • Incorrect Monomer-to-Initiator Ratio (for Chain-Growth Polymerizations): In chain-growth polymerizations like GRIM, the molecular weight of the resulting polymer is a function of the molar ratio of the monomer to the nickel initiator.[6][7]

  • Moisture: The presence of water can interfere with the formation of the active Grignard monomer in GRIM polymerization, leading to reaction failure.[5][8] Using a water scavenger or ensuring anhydrous conditions is critical.[8]

Low or No Polymer Yield

Question: My polymerization reaction is not initiating, or the polymer yield is very low. What could be the problem?

Answer: Failure to initiate polymerization or low yields can often be attributed to problems with the starting materials, catalyst, or reaction setup.[1]

Potential Causes & Solutions:

  • Inactive Catalyst: The catalyst can degrade over time, especially with exposure to air and moisture.[1] Using a fresh batch of catalyst and storing it under inert conditions is recommended.[1]

  • Impurities in Reagents: As mentioned, impurities can inhibit the reaction.[5] Ensure all reagents are pure and solvents are anhydrous, as contaminants can deactivate the catalyst or quench reactive intermediates.[5]

  • Incorrect Monomer-to-Oxidant/Catalyst Ratio: An insufficient amount of oxidant in oxidative polymerizations or an incorrect catalyst loading can lead to incomplete polymerization.[5]

  • "Capping" Reactions: In some cases, byproducts can react with the active monomer, preventing polymerization. For example, in GRIM polymerization of 2,5-diiodo-3-dodecylthis compound with methylmagnesium iodide, the methyl iodide byproduct can "cap" the thienyl Grignard reagent.[3]

  • Polar Side Groups: The presence of polar functional groups, such as hygroscopic ethylene (B1197577) glycol chains, on the this compound monomer can interfere with the formation of the active Grignard monomer, leading to a loss of polymerization control or complete reaction failure.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioregularity and Molecular Weight of Poly(3-alkylthiophenes) (P3ATs)

Polymerization MethodCatalystMonomerKey Reaction Conditions% HTMn (kDa)PDIReference(s)
GRIMNi(dppp)Cl₂2,5-dibromo-3-alkylthis compoundRoom Temperature>95% (typically 98%)Varies with monomer/initiator ratio1.2-1.5[1][3][6]
Stille CouplingPd(PPh₃)₄Dibromo- and distannyl-thiophene derivatives110-120°CHighDependent on stoichiometryHigh if stoichiometry is off[4]
Direct Arylation (DArP)Pd(OAc)₂2-bromo-3-hexylthis compound70°C, K₂CO₃ base, neodecanoic acid additive~93.5%~20~2.8[9][10]
Oxidative (FeCl₃)FeCl₃3-octylthis compoundIdentical conditions, repeated runsVariable68k-175kVariable[11]

Experimental Protocols

Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-alkylthis compound

This protocol is adapted from the McCullough method.[11]

  • Monomer Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and an inert gas inlet, add 2,5-dibromo-3-alkylthis compound (1.0 eq).

  • Grignard Metathesis: Dissolve the monomer in anhydrous, degassed tetrahydrofuran (B95107) (THF). Cool the solution to 0-2 °C. Slowly add a solution of an alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide, 1.0 eq) dropwise. Stir the mixture at this temperature for 1-2 hours to facilitate the magnesium-bromine exchange.

  • Polymerization: To the resulting mixture of regioisomeric thienyl Grignard reagents, add a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-2 mol%). Allow the reaction to warm to room temperature and stir for 24-48 hours. The solution will become viscous as the polymer forms.

  • Workup and Purification:

    • Quench the reaction by slowly adding methanol (B129727).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.

    • Collect the solid polymer by filtration.

    • Purify the polymer by Soxhlet extraction, sequentially washing with methanol (to remove catalyst residues), acetone, and hexane (B92381) (to remove low molecular weight oligomers).

    • Extract the desired polymer fraction with a suitable solvent like chloroform (B151607) or chlorobenzene.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.

    • Collect the final polymer by filtration and dry under high vacuum.

Protocol 2: Stille Coupling Polymerization

This protocol provides a general procedure for Stille polymerization.[4]

  • Reaction Setup: In a dry Schlenk flask, add equimolar amounts of a dibromo-thiophene monomer and a distannyl-thiophene comonomer.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or DMF) via cannula to dissolve the monomers.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure it is free of oxygen.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Polymerization: Heat the mixture to the desired temperature (e.g., 110-120°C) and stir vigorously for 24-48 hours.

  • End-Capping (Optional): To control the molecular weight and terminate the chains, add a small excess of an aryl halide (e.g., bromobenzene) and stir for an additional 2-4 hours at the same temperature.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the viscous solution into vigorously stirring methanol.

    • Collect the solid by filtration.

    • Purify the polymer by Soxhlet extraction as described in Protocol 1.

Visualizations

G cluster_start Start: Poor Regioregularity Observed cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low HT Content in Polymer Cause1 Inappropriate Polymerization Method Start->Cause1 Cause2 Suboptimal Catalyst Start->Cause2 Cause3 Incorrect Reaction Temperature Start->Cause3 Sol1 Switch to GRIM Polymerization Cause1->Sol1 Sol2 Use Ni(dppp)Cl2 Catalyst Cause2->Sol2 Sol3 Optimize Catalyst Ligand Cause2->Sol3 Sol4 Lower Reaction Temperature (e.g., 0-2 °C) Cause3->Sol4

Caption: Troubleshooting workflow for low regioselectivity.

G cluster_start Start: Low Molecular Weight / High PDI cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Mn / High PDI Observed Cause1 Monomer Impurities Start->Cause1 Cause2 Oxygen/Moisture Contamination Start->Cause2 Cause3 Side Reactions (e.g., Homocoupling) Start->Cause3 Cause4 Incorrect Stoichiometry/ Monomer:Initiator Ratio Start->Cause4 Sol1 Purify Monomers (Recrystallization, etc.) Cause1->Sol1 Sol2 Degas Solvents & Use Inert Atmosphere Cause2->Sol2 Sol3 Optimize Reaction Temperature & Catalyst Cause3->Sol3 Sol4 Verify Stoichiometry of Reagents Cause4->Sol4

Caption: Troubleshooting workflow for low molecular weight and high PDI.

G cluster_grim GRIM Polymerization Workflow Monomer 2,5-dibromo-3-alkylthis compound Metathesis Grignard Metathesis (Mg/Br Exchange) Monomer->Metathesis Grignard Grignard Reagent (e.g., R-MgBr) Grignard->Metathesis Isomers Mixture of Regioisomers (~85:15 ratio) Metathesis->Isomers Polymerization Polymerization Isomers->Polymerization Catalyst Ni(dppp)Cl2 Catalyst->Polymerization Polymer Regioregular Poly(3-alkylthis compound) Polymerization->Polymer

Caption: Simplified workflow for GRIM polymerization.

References

Addressing poor solubility of growing polymer chains during thiophene polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophene (B33073) Polymerization

Welcome to the technical support center for this compound polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of growing polymer chains during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do polythis compound chains often exhibit poor solubility during polymerization?

Polythis compound and its derivatives have a rigid and planar backbone structure. This planarity promotes strong intermolecular π-π stacking and aggregation, which is advantageous for charge transport in electronic applications. However, these strong intermolecular forces make it difficult for solvent molecules to effectively solvate the growing polymer chains, leading to precipitation and poor solubility in many common organic solvents.[1] Unsubstituted polythiophenes, in particular, are known to be insoluble and infusible.[2][3]

Q2: What are the primary strategies to enhance the solubility of polythiophenes?

The most effective strategies to improve the solubility of polythiophenes involve chemical modifications to disrupt the strong intermolecular interactions. These include:

  • Side-chain Engineering: Introducing flexible or bulky side chains onto the this compound monomer is the most common approach. These side chains increase the entropy of the polymer-solvent system and create steric hindrance that disrupts the close packing of the polymer backbones, allowing for better solvation.[1][4]

  • Copolymerization: Incorporating different monomer units into the polymer chain decreases its regularity, which can disrupt the packing and improve solubility.[1]

  • Controlling Molecular Weight: Higher molecular weight polymers often have lower solubility. Adjusting the polymerization conditions to target a lower molecular weight can help maintain solubility.[1]

  • Post-polymerization Modification: Chemical modification of the polymer after synthesis can introduce solubilizing groups.[1]

Q3: How do different types of side chains affect solubility?

The nature of the side chain has a significant impact on the resulting polymer's solubility and properties:

  • Alkyl Chains: Long and branched alkyl side chains (e.g., 2-ethylhexyl, 2-butyloctyl, 2-octyldodecyl) are effective at increasing solubility in organic solvents by sterically hindering π-π stacking.[1][5] However, there is a trade-off, as very long side chains can sometimes disrupt this stacking to an extent that it negatively impacts charge carrier mobility.[5][6]

  • Oligoether Chains: The incorporation of polar oligoether side chains can render polythiophenes soluble in more polar solvents.[6] These are particularly useful for applications in organic electrochemical transistors (OECTs).[5] Shorter oligoether chains may result in materials that are barely soluble.[5][6][7]

  • Ionic Pendent Groups: Attaching ionic pendent groups or hydrophilic polymer chains can make polythiophenes water-soluble.[8][9][10] This is crucial for applications in biological sensors and devices.[8][9]

Q4: Can the polymerization method itself influence the solubility of the final polymer?

Yes, the choice of polymerization method is critical. Methods that allow for greater control over the polymer's structure, such as regioregularity, can influence its solubility.

  • Oxidative Polymerization (e.g., with FeCl₃): This is a common method, but it can lead to polymers with varying degrees of regioregularity, which can affect solubility.[11][12][13] The choice of solvent in this method is also crucial, as solvents that are good for the oxidant may be poor for the polymer, leading to lower molecular weights.[14]

  • Grignard Metathesis (GRIM) and Kumada Catalyst-Transfer Polycondensation (KCTP): These methods offer a route to highly regioregular poly(3-alkylthis compound)s (PATs).[2][15] The "living" nature of KCTP allows for good control over molecular weight, which in turn affects solubility.[16][17][18][19][20][21][22]

Troubleshooting Guides

Problem 1: My polymer is precipitating out of the reaction mixture during synthesis.

Possible Cause Suggested Solution
Insufficient Solubilizing Groups The side chains on your monomer may not be providing enough steric hindrance. Consider increasing the length or branching of the alkyl side chains (e.g., switch from hexyl to 2-ethylhexyl or 2-octyldodecyl).[1] You could also introduce more solubilizing groups by using a comonomer.
High Molecular Weight The polymer may be growing to a molecular weight that is no longer soluble in the reaction solvent. Try adjusting the monomer-to-catalyst ratio to target a lower molecular weight or consider using a chain-capping agent.[1]
Poor Solvent Choice The reaction solvent may not be a good solvent for the polymer being formed. Switch to a higher-boiling point aromatic solvent like chlorobenzene, dichlorobenzene, or xylene, which are often better solvents for conjugated polymers.[1][23] Using a solvent mixture can also help to fine-tune the solubility parameters.
Reaction Temperature Lower temperatures can sometimes decrease solubility. If the polymerization chemistry allows, consider increasing the reaction temperature.

Problem 2: My purified polymer will not dissolve for characterization or device fabrication.

Possible Cause Suggested Solution
Incorrect Solvent The chosen solvent may not be appropriate for the final polymer. Test a range of solvents, including chlorinated solvents (chloroform, chlorobenzene) and aromatic solvents (toluene, xylene).[1] Consulting Hansen solubility parameter tables can also be helpful.
Strong Residual Aggregation The polymer chains may have aggregated strongly during purification and drying. Gently heating the polymer-solvent mixture or using sonication can help break up these aggregates and promote dissolution.[1]
Use of Processing Additives Small amounts of high-boiling point solvents like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) can act as processing additives to help break up aggregates and improve solubility.[1]

Data Presentation: Side Chain Effects on Polythis compound Properties

The following table summarizes the impact of different side chain modifications on the properties of polythiophenes, including solubility and electronic characteristics.

Side Chain Type Example Effect on Solubility Effect on Electronic Properties Reference(s)
Linear Alkyl Poly(3-hexylthis compound) (P3HT)Good solubility in organic solvents.Can achieve high charge carrier mobility due to ordered packing.[6]
Branched Alkyl Poly(3-(2-ethylhexyl)this compound)Enhanced solubility in organic solvents compared to linear chains.Can disrupt π-π stacking, potentially lowering mobility slightly.[1][5]
Oligoether p(g₃2T-T)Soluble in more polar solvents.Can enhance performance in OECTs and thermoelectric applications.[6][7]
Ionic Pendent Poly-3-(3′-thienyloxy)propyltriethyl ammoniumHigh water solubility.Enables applications in aqueous environments and biosensors.[9][10]

Experimental Protocols

Protocol 1: Oxidative Polymerization of 3-Substituted Thiophenes with FeCl₃

This protocol describes a general method for the synthesis of soluble polythiophenes via oxidative polymerization.

Materials:

Procedure:

  • In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-substituted this compound monomer in anhydrous chloroform.

  • In a separate flask, prepare a solution or suspension of anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over several hours.[11]

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The mixture will likely turn dark or black.[11]

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Collect the solid polymer by filtration and wash it thoroughly with methanol.

  • To de-dope the polymer, redissolve it in chloroform and reflux it in the presence of concentrated ammonia overnight.[11]

  • Re-precipitate the polymer in methanol, collect it by filtration, and dry it under vacuum.

Protocol 2: Kumada Catalyst-Transfer Polycondensation (KCTP) for Regioregular Poly(3-alkylthis compound)s

This protocol outlines the synthesis of highly regioregular and soluble poly(3-alkylthis compound)s.

Materials:

  • 2,5-dibromo-3-alkylthis compound monomer

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Nickel catalyst (e.g., Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthis compound monomer in anhydrous THF.

  • Cool the solution and slowly add one equivalent of a Grignard reagent to form the Grignard-functionalized monomer (Grignard Metathesis or GRIM).[15]

  • In a separate flask, prepare a solution of the nickel catalyst in anhydrous THF.

  • Add the catalyst solution to the monomer solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature. The molecular weight can be controlled by the monomer-to-catalyst ratio.

  • Terminate the polymerization by adding a small amount of HCl.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Polymer Precipitation start Polymer Precipitates During Synthesis cause1 Identify Potential Cause start->cause1 solubilizing_groups Insufficient Solubilizing Groups? cause1->solubilizing_groups mw High Molecular Weight? solubilizing_groups->mw No solution1 Increase Side-Chain Length/Branching solubilizing_groups->solution1 Yes solvent Poor Solvent Choice? mw->solvent No solution2 Adjust Monomer/Catalyst Ratio mw->solution2 Yes solution3 Switch to High-Boiling Aromatic Solvent solvent->solution3 Yes end Soluble Polymer Achieved solvent->end No - Re-evaluate solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for addressing polymer precipitation during synthesis.

G cluster_strategies Strategies for Enhancing Polythis compound Solubility main Poorly Soluble Polythis compound strategy Select Solubility Enhancement Strategy main->strategy side_chain Side-Chain Engineering strategy->side_chain copolymerization Copolymerization strategy->copolymerization mw_control Molecular Weight Control strategy->mw_control post_mod Post-Polymerization Modification strategy->post_mod result Soluble Polythis compound side_chain->result copolymerization->result mw_control->result post_mod->result

Caption: Key strategies for improving the solubility of polythiophenes.

References

Purification techniques for removing catalyst residues from polythiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from polythiophenes.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from polythiophenes?

A1: Catalyst residues, typically from nickel or palladium used in polymerizations like Grignard Metathesis (GRIM), can significantly compromise the polymer's properties. These metallic impurities can act as charge traps, negatively impacting the electronic and optoelectronic characteristics of the polythiophene. Furthermore, they can accelerate polymer degradation, reducing the material's long-term stability. For applications in drug development and biomedical fields, the removal of potentially toxic metal catalysts is a critical step to ensure safety and performance.

Q2: What are the most common methods for purifying polythiophenes and removing catalyst residues?

A2: The most prevalent and effective techniques for purifying polythiophenes and eliminating catalyst residues are Soxhlet extraction, precipitation, and column chromatography.[1] Often, a combination of these methods is employed to achieve the desired level of purity.

Q3: What solvents are typically used for polythis compound purification?

A3: The choice of solvent is critical for successful purification.

  • Good solvents for dissolving polythiophenes like poly(3-hexylthis compound) (P3HT) include chloroform (B151607), tetrahydrofuran (B95107) (THF), toluene, and chlorobenzene.

  • Poor solvents (or anti-solvents), used for precipitation and washing, are typically methanol (B129727), ethanol, and acetone. These solvents are effective at dissolving catalyst salts and other small molecule impurities while leaving the polymer insoluble.[2]

Q4: How can I verify the purity of my polythis compound after purification?

A4: Several analytical techniques can be used to assess the purity of your polythis compound and quantify the amount of residual catalyst:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying trace metal residues with detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[3]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of solid polymer samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying residual monomers, ligands, or other organic impurities.

Purification Method Selection

Choosing the appropriate purification strategy is crucial for obtaining high-purity polythiophenes. The following decision tree can guide you in selecting the most suitable method or combination of methods based on your specific needs.

A Start: Crude Polythis compound B High level of catalyst and monomer impurities? A->B C Soxhlet Extraction (Initial Bulk Purification) B->C Yes K Low level of impurities B->K No E Desire to narrow molecular weight distribution? C->E D Precipitation (Alternative Bulk Purification) D->E F Fractional Precipitation or Sequential Soxhlet Extraction E->F Yes G Is the polymer soluble in a suitable solvent? E->G No F->G H Column Chromatography (High Purity Separation) G->H Yes I Final high-purity polymer required? G->I No H->I J Final Product I->J Yes K->G

Caption: Decision tree for selecting a polythis compound purification method.

Purification Techniques: Protocols and Troubleshooting

Below are detailed protocols and troubleshooting guides for the most common polythis compound purification techniques.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly effective for removing soluble impurities like catalyst residues and unreacted monomers from the insoluble polymer.

A Place crude polythis compound in a cellulose (B213188) thimble B Position thimble in Soxhlet extractor A->B C Add extraction solvent to the round-bottom flask B->C D Heat the solvent to reflux C->D E Solvent vapor bypasses the thimble and condenses D->E F Condensed solvent drips into the thimble, dissolving impurities E->F G Solvent level in extractor rises and siphons back into the flask F->G H Repeat cycles for 24-48 hours G->H I Recover purified polymer from the thimble H->I

Caption: Workflow for Soxhlet extraction of polythiophenes.

  • Preparation: Dry the crude polythis compound powder and place it inside a cellulose extraction thimble.

  • Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Attach a round-bottom flask containing the desired solvent (e.g., methanol for removing polar impurities) and connect a condenser to the top of the extractor.

  • Extraction: Heat the solvent to reflux. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the polymer. The solvent will slowly fill the chamber until it reaches the siphon arm, at which point it will siphon back into the flask, carrying dissolved impurities with it.

  • Duration: Allow the extraction to run for 24-48 hours.

  • Sequential Extraction (Optional): For higher purity, after the initial extraction with a polar solvent like methanol, the polymer can be further purified by a second Soxhlet extraction with a solvent in which the polymer is soluble (e.g., chloroform or THF) to separate it from any remaining insoluble catalyst particles. The purified polymer is then recovered from the flask by precipitation.

Problem Possible Cause Solution
Solvent not siphoning back Blockage in the siphon tube.Gently heat the siphon tube with a heat gun. Ensure the thimble is the correct size for the extractor to prevent particulate matter from blocking the tube.[4]
Slow or no solvent evaporation Insufficient heating or inappropriate solvent.Check that the heating mantle is functioning correctly. Consider switching to a solvent with a lower boiling point if suitable for the extraction.[4]
Inefficient impurity removal Incorrect solvent choice or insufficient extraction time.Ensure the solvent has the appropriate polarity to dissolve the target impurities. Extend the extraction duration.
Polymer loss Thimble tearing or incorrect size.Use a high-quality cellulose thimble of the correct size to fit the extractor snugly.
Precipitation

Precipitation is a rapid and scalable method for purifying polythiophenes. It involves dissolving the crude polymer in a "good" solvent and then adding this solution to a "poor" solvent (anti-solvent) to cause the polymer to precipitate out, leaving the more soluble impurities in the solution.

A Dissolve crude polythis compound in a minimal amount of a good solvent (e.g., chloroform, THF) B Add the polymer solution dropwise to a large volume of a stirred poor solvent (e.g., methanol) A->B C Polymer precipitates out of solution B->C D Stir the suspension for a period of time C->D E Collect the precipitated polymer by filtration D->E F Wash the polymer with fresh poor solvent E->F G Dry the purified polymer under vacuum F->G

Caption: Workflow for the precipitation purification of polythiophenes.

  • Dissolution: Dissolve the crude polythis compound in a minimum amount of a good solvent (e.g., chloroform or THF).

  • Precipitation: In a separate flask, add a large volume of a poor solvent (e.g., methanol), typically in a 10:1 volume ratio to the good solvent. While vigorously stirring the poor solvent, add the polymer solution dropwise.

  • Isolation: Continue stirring the resulting suspension for at least 30 minutes to allow for complete precipitation.

  • Filtration: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the collected polymer on the filter with fresh poor solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven.

  • Repetition: For higher purity, this process can be repeated multiple times.

Problem Possible Cause Solution
Polymer does not precipitate The chosen anti-solvent is not "poor" enough for the polymer. The polymer concentration is too low.Select a more effective anti-solvent. The anti-solvent should be miscible with the good solvent but should not dissolve the polymer.[1] Concentrate the polymer solution before adding it to the anti-solvent.
Oily or sticky precipitate The polymer is precipitating too quickly, trapping solvent and impurities.Cool the anti-solvent before adding the polymer solution. Add the polymer solution more slowly and with more vigorous stirring.
Low polymer yield Some of the polymer remains dissolved in the solvent mixture.Increase the volume of the anti-solvent. Allow the suspension to stir for a longer period before filtration.
Persistent catalyst contamination Catalyst residues are physically trapped within the polymer chains.Repeat the dissolution and precipitation cycle multiple times. Vigorous stirring during precipitation can help break up polymer aggregates and release trapped impurities.
Column Chromatography

Column chromatography is a high-resolution purification technique that separates components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for achieving very high purity and for separating polymers with different molecular weights.

  • Stationary Phase Selection: For polythiophenes, silica (B1680970) gel is a commonly used stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude polythis compound in a minimal amount of the eluent or a volatile solvent. Carefully add the solution to the top of the column. Alternatively, for "dry loading," dissolve the polymer, add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.

  • Elution: Begin eluting with a non-polar solvent or solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute the polymer.

  • Fraction Collection: Collect the eluent in fractions and monitor the fractions for the presence of the desired polymer using techniques like Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy.

  • Solvent Removal: Combine the fractions containing the purified polymer and remove the solvent using a rotary evaporator.

Problem Possible Cause Solution
Poor separation of bands Inappropriate solvent system (eluent). Column overloading.Optimize the eluent system using TLC beforehand to achieve good separation of the desired polymer from impurities. Reduce the amount of crude material loaded onto the column.
Cracked or channeled column bed Improper packing of the column. The column ran dry.Repack the column carefully, ensuring a uniform slurry. Never let the solvent level drop below the top of the silica gel.
Compound is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Compound elutes too quickly The eluent is too polar.Start with a less polar eluent system.
Streaking or tailing of bands Sample is not fully dissolved during loading. Strong interaction with the stationary phase.Ensure the sample is completely dissolved before loading. Consider using a different stationary phase or adding a modifier to the eluent (e.g., a small amount of a more polar solvent).

Quantitative Data on Purification Efficiency

The effectiveness of each purification technique can be quantified by measuring the reduction in catalyst residue and the resulting polymer yield and purity.

Purification Method Typical Residual Catalyst (ppm) Polymer Yield (%) Purity (%) Notes
Single Precipitation 100 - 500+80 - 9595 - 98Efficiency is highly dependent on the polymer's solubility and the choice of solvents.
Multiple Precipitations (3x) < 10070 - 90> 99Significantly improves purity by reducing trapped impurities.
Soxhlet Extraction (Methanol wash) 50 - 20085 - 9898 - 99.5Very effective at removing polar impurities like catalyst salts.
Sequential Soxhlet (Methanol then Chloroform) < 5075 - 90> 99.5Offers very high purity by first removing polar impurities and then separating the polymer from non-polar, insoluble residues.
Column Chromatography < 1050 - 80> 99.9Provides the highest purity but can result in lower yields due to material loss on the column.
Metal Scavenging Resins < 100> 90> 99Can be used as a final polishing step after other purification methods.[5]

Note: The values presented in this table are approximate and can vary significantly depending on the specific polythis compound, the catalyst used, the initial impurity levels, and the precise experimental conditions.

References

How to avoid premature chain termination in thiophene polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiophene (B33073) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high-quality polythiophenes. Our goal is to help you avoid premature chain termination and optimize your polymerization reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound polymerization experiments.

Question 1: My synthesized polythis compound has a low molecular weight. What are the likely causes and how can I fix this?

Answer:

Low molecular weight is a common issue that can often be traced back to several factors. Here’s a breakdown of potential causes and their solutions:

  • Monomer Impurity: Impurities in the this compound monomer can act as chain terminators, effectively stopping the polymerization process prematurely.[1][2]

    • Solution: Ensure your monomer is of high purity. Consider purifying the monomer through vacuum distillation or flash column chromatography before use.[1][3]

  • Suboptimal Reaction Conditions: The temperature, solvent, and monomer concentration can all significantly impact the final molecular weight of your polymer.[4][5]

    • Solution:

      • Temperature: Lowering the reaction temperature can sometimes improve molecular weight and reduce side reactions, although it may slightly decrease the yield.[4][5] For Grignard Metathesis (GRIM) polymerization, a controlled lower temperature (e.g., 0-2 °C) can enhance selectivity.[6]

      • Solvent: Using a solvent in which the resulting polymer is more soluble can lead to higher molecular weights.[4][5][7] Poor solvents may cause the polymer to precipitate before high molecular weights are achieved.[5]

      • Monomer Concentration: The concentration of the monomer can be critical. Some polymerization methods require a minimum concentration to be effective.[5] Conversely, for some oxidative polymerizations, a lower monomer concentration can increase regioregularity.[7]

  • Inefficient Catalyst or Incorrect Stoichiometry: An inactive catalyst or an incorrect ratio of reactants can lead to incomplete polymerization.

    • Solution:

      • Catalyst Activity: For catalyst-transfer polymerizations like GRIM, ensure you are using a fresh and active catalyst, such as Ni(dppp)Cl₂, and that it is stored under inert conditions to prevent degradation from air or moisture.[6]

      • Oxidant Ratio: In oxidative polymerizations using reagents like FeCl₃, the monomer-to-oxidant ratio is crucial and may require empirical optimization.[2]

  • Order of Reagent Addition: For chemical oxidative polymerizations, the order in which you add the reagents can significantly affect the final molecular weight.[4][5]

    • Solution: Experiment with both "standard addition" (oxidant added to monomer) and "reverse addition" (monomer added to oxidant) to determine the optimal condition for your specific system.[4]

Question 2: The polymerization reaction is not initiating, or the polymer yield is very low. What could be the problem?

Answer:

Failure to initiate polymerization or a very low yield often points to issues with the starting materials or the reaction setup.

  • Inactive Catalyst: The catalyst, particularly in cross-coupling reactions, can degrade if not handled properly.

    • Solution: Use a fresh batch of catalyst and store it under an inert atmosphere.[6] For Suzuki-Miyaura couplings, the sulfur in the this compound ring can deactivate the palladium catalyst; choosing appropriate ligands can help mitigate this.[2]

  • Impurities: As with low molecular weight, impurities in the monomer or solvent can inhibit the reaction.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Incorrect Monomer for the Polymerization Type: Certain monomers are not suitable for specific polymerization methods.

    • Solution: For instance, in GRIM polymerization, ensure you are using a dihalogenated this compound monomer that is compatible with this method.[6]

  • Insufficient Oxidant: In oxidative polymerizations, an insufficient amount of the oxidizing agent (e.g., FeCl₃) will lead to incomplete polymerization and low yields.[5]

    • Solution: Verify the stoichiometry and ensure the oxidant is fresh and anhydrous.[5]

Question 3: I'm observing insoluble polymer or cross-linking in my product. How can I prevent this?

Answer:

Insoluble polymers are often a result of unwanted cross-linking side reactions.

  • Side Reactions: Cross-linking can occur due to side reactions, particularly at the β-positions of the this compound rings, especially at higher temperatures.[1][5]

    • Solution:

      • Lower the Reaction Temperature: This can reduce the rate of undesired side reactions.[5]

      • Shorten the Reaction Time: Minimizing the duration the polymer is exposed to reaction conditions can prevent the formation of cross-linked products.[5]

      • Protect the β-positions: Using monomers with substituents at the 3 and 4 positions of the this compound ring can physically block these sites from reacting, thus preventing cross-linking.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing premature chain termination in this compound polymerization?

A1: While several factors are important, monomer purity is arguably the most critical. Impurities can act as chain terminators, leading to low molecular weight polymers.[1][2] Therefore, purification of the monomer before polymerization is a crucial step.

Q2: How does the choice of polymerization method affect chain termination?

A2: The polymerization method significantly influences the level of control over the process. Living/controlled polymerization techniques, such as Kumada Catalyst-Transfer Polymerization (KCTP), are designed to minimize termination and transfer reactions.[8] This allows for the synthesis of polymers with controlled molecular weights, narrow polydispersity, and specific end-groups.[9] In contrast, methods like chemical oxidative polymerization can be more prone to side reactions and premature termination if not carefully optimized.[4][7]

Q3: Can additives be used to prevent premature termination?

A3: Yes, in some polymerization methods, additives can play a crucial role. For example, in Direct Arylation Polymerization (DArP), using a bulky carboxylate ligand like neodecanoic acid can sterically hinder the catalyst from accessing the β-position of the this compound ring, which in turn reduces defects and branching.[10] In electrochemical polymerization, adding a small amount of bithis compound or terthis compound can significantly increase the polymerization rate and lower the required potential, which helps to minimize side reactions.[11]

Q4: What is the role of a quenching agent in this compound polymerization?

A4: A quenching agent is used to intentionally terminate the polymerization reaction at a desired point. This is a controlled termination, not a premature one. For instance, in GRIM polymerization, the reaction can be quenched by pouring the mixture into methanol (B129727).[6][12] This stops the polymer chains from growing further and allows for the isolation of the polymer product. In some cases, end-capping agents are added before quenching to introduce specific functional groups at the chain ends.[12]

Data Presentation

Table 1: Effect of Reaction Parameters on Poly(3-alkylthis compound) Properties in Oxidative Polymerization

ParameterVariationEffect on Molecular WeightEffect on PolydispersityEffect on YieldReference
Temperature Lowering TemperatureMay slightly decreaseImproves (narrows)May slightly decrease[4][5]
Solvent Better Solvent for PolymerIncreasesCan improveCan be affected[4]
Monomer Conc. Decreasing ConcentrationCan increase regioregularity--[7]
Monomer/Oxidant Ratio Optimization RequiredSignificantly affectedAffectedSignificantly affected[4]
Order of Addition Reverse vs. StandardCan be significantly affectedCan be affectedCan be affected[4]

Table 2: Comparison of Different Polymerization Methods for Poly(3-hexylthis compound) (P3HT)

Polymerization MethodTypical RegioregularityMolecular Weight ControlPolydispersityKey AdvantagesReference
Oxidative (FeCl₃) Moderate to HighLimitedBroaderSimplicity, large-scale[7]
GRIM (Ni-catalyzed) High (>90%)GoodNarrowControlled, living polymerization[6][12]
Stille Coupling HighGoodNarrowControlled, versatile[12]
DArP Can be tuned to >93%Good with optimizationCan be narrow (e.g., 2.8)Atom-economical, no organometallic monomers[10]

Experimental Protocols

Protocol 1: Monomer Purification - Vacuum Distillation of 2-Decylthis compound

This protocol is suitable for purifying liquid this compound monomers from non-volatile impurities.

Materials:

  • Crude 2-Decylthis compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude 2-Decylthis compound and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and slowly apply vacuum. The pressure should be reduced to below 20 mmHg.

  • Once a stable vacuum is achieved, gently heat the flask using the heating mantle.

  • Collect the fraction that distills at the correct boiling point (approx. 167 °C at 17 mmHg). Note that the boiling point will vary with pressure.

  • After collecting the desired product, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.[3]

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthis compound (B54134)

This protocol outlines a controlled polymerization method to produce high-quality P3HT.

Materials:

  • 2,5-dibromo-3-hexylthis compound

  • Anhydrous Tetrahydrofuran (THF)

  • isopropylmagnesium chloride (i-PrMgCl) in THF

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Methanol

  • Flame-dried Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dibromo-3-hexylthis compound in anhydrous THF.

  • Grignard Reagent Formation: Cool the solution to 0°C and slowly add one equivalent of i-PrMgCl solution. Stir the mixture at room temperature for 1-2 hours to form the this compound Grignard reagent.

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (e.g., 1 mol%) to the solution. The reaction mixture will typically warm up and the color will change. Continue stirring at room temperature for 1-2 hours. The solution will become a dark, viscous liquid.

  • Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate as a dark solid.

  • Purification: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum to a constant weight.[6][12]

Visualizations

G cluster_initiation Initiation & Propagation cluster_termination Premature Termination Pathways Monomer Monomer Active Center Active Center Monomer->Active Center Propagation Growing Polymer Chain Growing Polymer Chain Active Center->Growing Polymer Chain CatalystDeact Catalyst Deactivation Active Center->CatalystDeact Termination Impurity Impurities Growing Polymer Chain->Impurity Termination SideReaction Side Reactions (e.g., β-coupling) Growing Polymer Chain->SideReaction Cross-linking/ Termination High MW Polymer High MW Polymer Growing Polymer Chain->High MW Polymer Desired Path Low MW Polymer Low MW Polymer Impurity->Low MW Polymer Low MW / Insoluble Polymer Low MW / Insoluble Polymer SideReaction->Low MW / Insoluble Polymer CatalystDeact->Low MW Polymer

Caption: Pathways in this compound polymerization.

G cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Low Molecular Weight Impurity Monomer Impurity Problem->Impurity Conditions Suboptimal Conditions (Temp, Solvent) Problem->Conditions Catalyst Inactive Catalyst Problem->Catalyst Reagents Incorrect Stoichiometry Problem->Reagents Purify Purify Monomer Impurity->Purify Optimize Optimize T, Solvent, Conc. Conditions->Optimize FreshCat Use Fresh Catalyst Catalyst->FreshCat Verify Verify Stoichiometry Reagents->Verify

Caption: Troubleshooting workflow for low molecular weight.

G cluster_inputs Inputs & Conditions cluster_process GRIM Polymerization Process cluster_output Output Monomer 2,5-dibromo-3-alkylthis compound Step1 1. Grignard Exchange @ 0°C Monomer->Step1 Grignard i-PrMgCl Grignard->Step1 Catalyst Ni(dppp)Cl₂ Step2 2. Add Catalyst Catalyst->Step2 Atmosphere Inert Atmosphere (Ar) Atmosphere->Step1 Step1->Step2 Step3 3. Polymerize @ RT Step2->Step3 Step4 4. Quench in Methanol Step3->Step4 Step5 5. Purify (Filter/Wash) Step4->Step5 Polymer High MW, Regioregular Poly(3-alkylthis compound) Step5->Polymer

Caption: Experimental workflow for GRIM polymerization.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of thiophene (B33073) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from lab to pilot or industrial scale?

A1: The most common challenges include:

  • Exothermic Reactions: Managing the heat generated, especially in reactions like the Paal-Knorr synthesis, is critical to prevent runaway reactions and ensure safety.[1]

  • Low Yield and Purity: Reactions that work well on a small scale may give lower yields and higher impurity profiles on a larger scale due to issues with mass and heat transfer.

  • Byproduct Formation: Competing reactions, such as furan (B31954) formation in the Paal-Knorr synthesis, can become more pronounced at scale.

  • Reagent Handling and Cost: The cost and safe handling of large quantities of reagents, such as phosphorus pentasulfide or Lawesson's reagent, become significant considerations.

  • Purification: Methods like column chromatography that are feasible in the lab are often impractical for large-scale production, necessitating alternative purification strategies like distillation or crystallization.[2][3]

  • Polymerization: this compound and its derivatives can be prone to polymerization under certain conditions, especially in the presence of strong acids, leading to product loss and difficult-to-remove byproducts.

Q2: Which synthetic method for this compound is most suitable for industrial-scale production?

A2: The choice of method depends on the desired substitution pattern and available starting materials.

  • Industrial methods often involve high-temperature gas-phase reactions, such as the reaction of n-butane with sulfur or passing acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at high temperatures.[4] These methods are suitable for producing unsubstituted or simple alkyl-substituted thiophenes.

  • The Gewald reaction is a versatile one-pot synthesis for producing 2-aminothiophenes and is widely used in the pharmaceutical industry due to its operational simplicity and the availability of diverse starting materials.[5][6]

  • The Paal-Knorr synthesis is a robust method for a variety of substituted thiophenes, but the harsh conditions and potential for byproduct formation can be challenging to manage on a large scale.[7][8]

  • The Fiesselmann synthesis provides excellent regiocontrol for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9]

Q3: How can I minimize the formation of furan byproducts in the Paal-Knorr synthesis during scale-up?

A3: Furan formation is a common side reaction in the Paal-Knorr synthesis due to the dehydrating nature of the sulfurizing agents.[7] To minimize this:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often preferred over phosphorus pentasulfide (P₄S₁₀) as it can be more selective for this compound formation under milder conditions.

  • Temperature Control: Maintain the lowest effective temperature to favor thionation over dehydration.

  • Reaction Time: Monitor the reaction progress to avoid prolonged heating, which can promote side reactions.

Q4: What are the key safety precautions for large-scale this compound synthesis?

A4: Key safety precautions include:

  • Ventilation: Work in a well-ventilated area or use a fume hood, especially when handling volatile and odorous sulfur compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction Management: Use a reactor with adequate cooling capacity and consider controlled addition of reagents to manage heat evolution.

  • Inert Atmosphere: For moisture-sensitive reagents or to prevent side reactions, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Handling of Sulfur Reagents: Phosphorus pentasulfide and Lawesson's reagent are corrosive and react with moisture to release toxic hydrogen sulfide gas. Handle with care in a dry environment.

Troubleshooting Guides

Issue 1: Low Yield in Gewald Aminothis compound Synthesis

Question: I am scaling up a Gewald synthesis, and my yield has dropped significantly compared to the lab-scale reaction. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in a scaled-up Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Logical Workflow for Troubleshooting Low Yield in Gewald Synthesis

start Low Yield in Gewald Synthesis check_condensation Check Knoevenagel Condensation Efficiency start->check_condensation check_sulfur Evaluate Sulfur Addition and Cyclization start->check_sulfur check_conditions Review Reaction Conditions start->check_conditions solution1 Optimize Base and/or Remove Water check_condensation->solution1 Inefficient? solution2 Improve Sulfur Solubility/Reactivity check_sulfur->solution2 Problematic? solution3 Adjust Temperature and Mixing check_conditions->solution3 Suboptimal? start Start reagents Charge Reactor with Carbonyl, Active Methylene, and Sulfur start->reagents solvent Add Solvent reagents->solvent base Add Base solvent->base heat Heat to 40-50 °C base->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Crude Product cool->filter purify Recrystallize (if needed) filter->purify end End purify->end

References

Best practices for degassing solvents to prevent oxygen contamination in polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for degassing solvents to prevent oxygen contamination in polymerization reactions. Oxygen can act as an inhibitor or lead to undesirable side reactions in many polymerization processes, particularly those involving radical, organometallic, or high-temperature mechanisms.[1][2][3] Proper solvent degassing is a critical step to ensure reaction success, reproducibility, and the synthesis of well-defined polymers.

Troubleshooting Guide

This section addresses specific issues that may arise during the solvent degassing process.

Question: My Schlenk flask broke during the thawing step of the freeze-pump-thaw procedure. How can I prevent this?

Answer: Flask breakage during thawing is a common issue, often caused by thermal stress or pressure buildup from uneven melting.[4] Here are several ways to prevent it:

  • Avoid Overfilling: Never fill the flask to more than 50-75% of its total volume.[5][6] Overfilled flasks are significantly more prone to shattering as the solvent expands upon freezing and thaws unevenly.

  • Slow and Gentle Thawing: Do not use a hot water bath or a heat gun to speed up the thawing process.[7] Allow the flask to warm slowly in the air first. Once the exterior has warmed, you can use a tepid or cool water bath to complete the thawing.[5][7]

  • Proper Thawing Technique: Ensure the frozen solvent melts from the top down to prevent the creation of a sealed volume of liquid beneath a layer of ice, which can cause pressure buildup. Some researchers recommend gently spraying the flask with a solvent like acetone (B3395972) or immersing it in isopropanol (B130326) before placing it in a water bath to ensure a more uniform temperature change.[4]

  • Glassware Inspection: Always inspect your glassware for any cracks or scratches before use, as these imperfections can become stress points during extreme temperature changes.[8] For particularly strenuous applications, consider having the glassware annealed by a professional glassblower.[4]

Question: My polymerization reaction failed even after sparging the solvent. What could be the problem?

Answer: While sparging is a convenient method, it is the least effective for complete oxygen removal and may not be sufficient for highly oxygen-sensitive reactions.[1][3] Several factors could lead to reaction failure:

  • Insufficient Sparging Time: A common rule of thumb is to sparge for at least 1 minute for every 5 mL of solvent, or for a total of 20-30 minutes for lab-scale volumes.[5][9] This time may need to be extended for larger volumes or more viscous solvents.

  • Ineffective Gas Dispersion: Ensure the needle or sparging tube reaches the bottom of the flask and that the inert gas bubbles vigorously and is well-distributed throughout the liquid, aided by stirring.[10][11]

  • Re-absorption of Oxygen: After sparging, the solvent can quickly reabsorb atmospheric oxygen if not properly protected. Maintain a positive pressure of inert gas in the headspace of the flask after removing the sparging needle.[12]

  • Solvent Evaporation: For volatile solvents like diethyl ether or pentane, significant evaporation can occur, changing the concentration of your reagents.[5] Performing the sparging in an ice bath can help minimize this issue.[5]

Question: I'm losing a significant amount of my volatile solvent during vacuum degassing. What should I do?

Answer: Loss of volatile solvents is a key challenge with vacuum-based methods.[9]

  • Use a Cold Trap: Always use a liquid nitrogen or dry ice/acetone cold trap between your flask and the vacuum pump. For highly volatile solvents like dichloromethane (B109758) or diethyl ether, a double trap setup is recommended.[5] This protects the pump and recovers the evaporated solvent.

  • Consider Freeze-Pump-Thaw: For volatile solvents, the freeze-pump-thaw method is superior as the solvent is frozen solid when the vacuum is applied, minimizing evaporation.[7][9]

  • Control the Vacuum: For simple liquid-phase vacuum cycles, apply the vacuum gradually while swirling the flask and close the connection as soon as vigorous bubbling is observed to minimize solvent loss.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to degas solvents for polymerization?

Oxygen is a diradical that can readily react with radical intermediates in polymerization reactions, leading to termination and the formation of peroxides.[2] This can inhibit the polymerization, lower the molecular weight, and broaden the molecular weight distribution of the resulting polymer. For many organometallic and high-temperature reactions, oxygen can decompose sensitive catalysts or cause oxidative side reactions.[1][3]

Q2: What are the primary methods for degassing solvents?

The three most common methods are:

  • Freeze-Pump-Thaw: Considered the most effective method for removing dissolved gases.[1] It involves repeatedly freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent to release dissolved gases.[6][7]

  • Sparging (or Purging): This involves bubbling an inert gas (typically nitrogen or argon) through the solvent for an extended period to displace dissolved oxygen.[11][12] It is less effective than freeze-pump-thaw but is useful for large volumes.[1][13]

  • Vacuum Degassing: This method involves placing the solvent under a vacuum to reduce the partial pressure of gases above the liquid, which lowers the solubility of dissolved gases and causes them to bubble out.[13] This is often combined with sonication to facilitate bubble formation.[1]

Q3: How do I choose the best degassing method for my experiment?

The choice depends on the sensitivity of your reaction, the volume of solvent, and the solvent's volatility.

  • For highly oxygen-sensitive reactions (e.g., atom transfer radical polymerization (ATRP), anionic polymerization, or reactions with sensitive organometallic catalysts), Freeze-Pump-Thaw is the recommended method.[1][3]

  • For large volumes of solvent where absolute oxygen removal is less critical, Sparging is a practical choice.[13]

  • For moderately sensitive applications or for HPLC mobile phases, Vacuum Degassing with Sonication can be a quick and effective option.[1][14]

Q4: How long can I store a degassed solvent?

A properly degassed solvent stored in a sealed Schlenk flask under a positive pressure of inert gas can typically be kept for 1-2 days.[1][3] However, for the most sensitive applications, it is always best to use the solvent immediately after degassing.

Q5: Can I degas a solution that already contains my monomer or catalyst?

Yes, but with caution. The freeze-pump-thaw method can be used for solutions, but you must ensure that all components are stable to the freezing and vacuum conditions.[7] Sparging can also be used, but be mindful of potential solvent loss, which could alter the concentration of your reagents.[11]

Data Presentation: Comparison of Degassing Methods

The effectiveness of degassing methods can be compared based on their ability to remove dissolved oxygen. While precise quantitative data can vary with experimental conditions, the following table summarizes the general efficiency of common techniques.

Degassing MethodTypical O₂ Removal EfficiencyBest ForKey Limitations
Freeze-Pump-Thaw Very High (>99%)[1][15]Highly oxygen-sensitive reactions; volatile solvents.Time-consuming; risk of flask breakage; not practical for very large volumes.[4][9]
Helium Sparging High (~80%)[14]HPLC mobile phases; moderately sensitive reactions.Requires a continuous supply of expensive helium gas.
Nitrogen/Argon Sparging Moderate to HighLarge solvent volumes; reactions with moderate oxygen sensitivity.Least effective method; risk of solvent evaporation and re-absorption of air.[1][11]
Vacuum + Sonication Moderate (~60-70%)[14]Quick degassing for moderately sensitive applications like HPLC.Inefficient for volatile solvents; may not be sufficient for highly sensitive polymerizations.[16]
Sonication Alone Low (~20-30%)[14]Not recommended for oxygen-sensitive polymerizations.Ineffective at removing a sufficient amount of dissolved gas.[17]

Detailed Experimental Protocols

Safety First: Always perform degassing procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[5] Be aware of the hazards associated with cryogenic liquids, vacuum lines, and flammable solvents.[8]

Protocol 1: Freeze-Pump-Thaw Cycles

This is the most rigorous method for removing dissolved oxygen.[1]

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.[6] Connect the flask to a Schlenk line.

  • Freeze: Under a positive pressure of inert gas (N₂ or Ar), immerse the flask in a dewar of liquid nitrogen. Swirl the flask gently to ensure the solvent freezes uniformly along the walls.[5]

  • Pump: Once the solvent is completely frozen, close the inert gas inlet to the flask and carefully open the stopcock to a high vacuum line equipped with a cold trap. Evacuate the headspace for 10-15 minutes.[6][7]

  • Thaw: Close the stopcock to the vacuum line, isolating the flask under static vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released into the evacuated headspace.[7]

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times.[6] After the final cycle, backfill the flask with inert gas before using the solvent.

Protocol 2: Sparging with an Inert Gas

This method is faster but less thorough than freeze-pump-thaw.[11]

  • Setup: Fill a flask with the solvent and seal it with a rubber septum. Insert a long needle connected to an inert gas line, ensuring the tip is submerged deep into the solvent. Insert a second, shorter needle to act as a gas outlet.[12]

  • Purge: Begin a steady flow of inert gas (e.g., nitrogen or argon) through the long needle. You should see a consistent stream of bubbles rising through the solvent.[11]

  • Duration: Sparge the solvent for an adequate amount of time, typically 20-60 minutes, depending on the volume and the sensitivity of the reaction.[1] For volatile solvents, consider placing the flask in an ice bath to minimize evaporation.[5]

  • Completion: Once sparging is complete, raise the long needle above the liquid level while maintaining the inert gas flow to purge the headspace. Then, remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas inside the flask.

Protocol 3: Vacuum Distillation

This method purifies and degasses the solvent simultaneously. It is particularly useful for removing non-volatile impurities along with dissolved gases.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed to prevent leaks. Use thick-walled tubing for all vacuum connections.[18][19] Always include a stir bar in the distilling flask for smooth boiling.[19]

  • Apply Vacuum: Before heating, connect the apparatus to a vacuum source (with a cold trap) and reduce the pressure inside the system. This initial step removes the most volatile components, including much of the dissolved air.[19]

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

  • Distillation: The solvent will boil at a reduced temperature.[18] Collect the distilled, degassed solvent in the receiving flask.

  • Completion: After collecting the desired amount, cool the apparatus down first before slowly re-introducing air into the system. Never turn off the vacuum while the system is hot.[20]

Visualizations

Freeze_Pump_Thaw_Workflow start_end start_end process process decision decision io io start Start prep 1. Add Solvent to Schlenk Flask (≤ 50% full) start->prep freeze 2. Freeze Solvent (Liquid N₂) prep->freeze pump 3. Evacuate Headspace (High Vacuum) freeze->pump thaw 4. Thaw Solvent (Under Static Vacuum) pump->thaw check Cycles ≥ 3? thaw->check check->freeze No backfill 5. Backfill with Inert Gas check->backfill Yes finish End backfill->finish Sparging_Workflow start_end start_end process process io io start Start setup 1. Setup Flask with Inlet & Outlet Needles start->setup sparge 2. Bubble Inert Gas Through Solvent (20-60 min) setup->sparge headspace 3. Purge Headspace sparge->headspace seal 4. Remove Needles & Maintain Positive Pressure headspace->seal finish End seal->finish Degassing_Decision_Tree question question method method start_node start_node start Start: Choose Degassing Method q1 Highly O₂ Sensitive Reaction? start->q1 q2 Large Solvent Volume (>1L)? q1->q2 No m1 Freeze-Pump-Thaw q1->m1 Yes q3 Volatile Solvent? q2->q3 No m2 Sparging q2->m2 Yes q3->m1 Yes m3 Vacuum Degassing (with Sonication) q3->m3 No

References

Refining reaction conditions for the Vilsmeier-Haack formylation of thiophene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the Vilsmeier-Haack formylation of thiophene (B33073) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for thiophenes?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as this compound.[1][2][3] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] This method is highly effective for thiophenes because the sulfur atom in the ring provides sufficient electron density to facilitate the electrophilic substitution, primarily at the more reactive C2 or C5 positions.[4]

Q2: How is the Vilsmeier reagent prepared and what is its role?

The Vilsmeier reagent is the active formylating agent. It is an electrophilic N,N-dimethylchloroiminium ion, [(CH₃)₂N=CHCl]⁺, formed from the reaction between DMF and POCl₃.[5] This reagent is a relatively weak electrophile, which is why the reaction is most effective on electron-rich substrates like this compound.[1][5][6] The reagent attacks the this compound ring, and a subsequent hydrolysis step during aqueous workup converts the resulting iminium salt intermediate into the final thiophenecarboxaldehyde.[1][7]

Q3: My this compound substrate has electron-withdrawing groups. Will the reaction still work?

Substrates with strong electron-withdrawing groups can be too deactivated to react under standard Vilsmeier-Haack conditions.[5] The reaction's success is highly dependent on the electron-rich nature of the aromatic ring.[1][6] If your 2,4-substituted this compound has electron-withdrawing substituents, the reaction may be difficult to achieve.[8]

Q4: What are the common side products in the formylation of this compound?

Common side products can include:

  • Di-formylated products: Especially with highly activated thiophenes or an excess of the Vilsmeier reagent, a second formyl group can be added.[9][10]

  • Chlorinated byproducts: Under harsh conditions or with certain substrates, the POCl₃ can lead to the formation of chloro-substituted thiophenes.[10]

  • Polymerization/Tars: Thiophenes can be sensitive to the acidic conditions and higher temperatures of the reaction, leading to the formation of polymeric tars.[10]

Q5: How can I purify the final thiophenecarboxaldehyde product?

Purification is typically achieved through vacuum distillation or silica (B1680970) gel column chromatography.[10] The choice depends on the scale of the reaction and the nature of any impurities. Distillation is effective for removing non-volatile impurities, while chromatography is better for separating products with similar boiling points.[10] Be aware that some this compound derivatives can decompose on acidic silica gel.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive/Degraded Reagents: The Vilsmeier reagent is moisture-sensitive. Old or improperly stored POCl₃ and anhydrous DMF can lead to reaction failure.[7][12] DMF can degrade into dimethylamine.[1] 2. Deactivated Substrate: The this compound ring is not electron-rich enough due to electron-withdrawing substituents.[1][5] 3. Insufficient Reaction Temperature: The reaction may be too slow, especially for less reactive this compound derivatives.[1]1. Use fresh or purified reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7][12] 2. Confirm substrate suitability. The reaction works best with electron-donating groups on the this compound ring.[1] 3. Optimize temperature. Gradually increase the reaction temperature. For some substrates, heating may be necessary to drive the reaction to completion.[12] Temperatures can range from 0°C to 80°C.[1]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the this compound substrate is too low.[1] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[1]1. Increase reagent stoichiometry. A common ratio is 1.1-1.5 equivalents of the Vilsmeier reagent relative to the substrate.[1][2] 2. Extend reaction time. Monitor the reaction's progress using TLC or LCMS until the starting material is consumed.[1][12]
Formation of Multiple Products (e.g., Di-formylation) 1. Excess Vilsmeier Reagent: Using a large excess of the formylating agent can lead to multiple formylations. 2. High Reaction Temperature: Higher temperatures can sometimes promote the formation of side products.[1] 3. Substrate Reactivity: Highly activated thiophenes are more prone to di-formylation.1. Control stoichiometry carefully. Use a slight excess (e.g., 1.1-1.2 equivalents) of the formylating agent for mono-formylation.[12] 2. Lower the reaction temperature. Running the reaction at a lower temperature can improve selectivity.[1][9] 3. Consider the order of addition. Adding the Vilsmeier reagent dropwise to a solution of the substrate may improve selectivity.[9]
Formation of a Precipitate During Reagent Preparation 1. High Concentration: The concentration of POCl₃ and DMF is too high, causing the Vilsmeier reagent salt to precipitate.[1] 2. Inefficient Cooling: Localized heating during the exothermic reaction between POCl₃ and DMF can cause solidification.[1]1. Use a co-solvent. Add a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) before or during the addition of POCl₃ to keep the reagent in solution.[1] 2. Ensure efficient cooling and slow addition. Add the POCl₃ dropwise to the DMF at 0°C with vigorous stirring to manage the exotherm.[2]
Difficult Workup or Product Isolation 1. Improper Quenching/Incomplete Hydrolysis: The iminium intermediate is not fully hydrolyzed, or the pH is not optimal.[1][11] 2. Emulsion Formation: A stable emulsion can form during aqueous extraction.[1]1. Ensure complete hydrolysis. Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water.[2] Carefully adjust the pH with a base like sodium acetate (B1210297) or sodium bicarbonate.[9][12] 2. Break the emulsion. Add brine or a small amount of a different organic solvent to help break up the emulsion.

Data Presentation

Table 1: General Reaction Parameters for Vilsmeier-Haack Formylation of Thiophenes
ParameterTypical Value/RangeNotes
This compound Substrate1.0 equivalentStarting material.
POCl₃1.1 - 1.5 equivalentsAdded dropwise to DMF at low temperature.[2]
DMF3.0 - 5.0 equivalents (or as solvent)Must be anhydrous.[2]
SolventDichloromethane (DCM), 1,2-Dichloroethane (DCE)Optional, helps to keep the Vilsmeier reagent in solution.[1]
Vilsmeier Reagent Formation Temp.0 - 10°CThe reaction is exothermic and requires cooling.[2]
Reaction Temperature0°C - 80°CHighly substrate-dependent. Less reactive thiophenes may require heating.[1][2][12]
Reaction Time2 - 24 hoursMonitor by TLC or GC/LCMS for completion.[12][13]
WorkupQuench with ice water, neutralize with base (e.g., NaHCO₃, NaOAc)Essential for hydrolysis of the iminium intermediate.[9][12]
Typical Yield70 - 95%Highly dependent on substrate and optimization of conditions.[10]

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of this compound

This is a general procedure and may require optimization for specific this compound derivatives.

Reagents and Materials:

  • This compound derivative (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard oven-dried laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, place anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution while maintaining the temperature below 10°C.[2]

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[2]

  • Formylation Reaction:

    • Dissolve the this compound derivative (1.0 equivalent) in anhydrous DCM or DMF.

    • Add the this compound solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[12]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[12] For less reactive substrates, heating (e.g., to 40-70°C) may be necessary.[2]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2]

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.

    • Extract the product with an organic solvent (e.g., diethyl ether or DCM) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7][12]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or silica gel column chromatography.[10]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate This compound This compound This compound->Iminium_Salt + Vilsmeier Reagent Aldehyde 2-Thiophenecarboxaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Experimental Workflow

Experimental_Workflow Reagent_Prep 1. Vilsmeier Reagent Preparation (DMF + POCl₃ @ 0°C) Substrate_Add 2. Add this compound Substrate Solution (dropwise @ 0°C) Reagent_Prep->Substrate_Add Reaction 3. Reaction (Stir at RT or Heat) Substrate_Add->Reaction Monitoring 4. Monitor Progress (TLC / LCMS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup (Ice, NaHCO₃) Monitoring->Workup Reaction Complete Extraction 6. Extraction (Organic Solvent) Workup->Extraction Purification 7. Purification (Distillation or Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for this compound formylation.

Troubleshooting Logic

Troubleshooting_Logic Start Low or No Yield? Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Yes Check_Temp Increase Temperature? Check_Reagents->Check_Temp Reagents OK Check_Stoich Increase Reagent Equivalents? Check_Temp->Check_Stoich No Improvement Success Yield Improved Check_Temp->Success Yes, Yield Improved Check_Substrate Is Substrate Electron-Rich? Check_Stoich->Check_Substrate No Improvement Check_Stoich->Success Yes, Yield Improved Check_Substrate->Success Yes (Activated) Failure Problem Persists (Consult Literature for Alternative Methods) Check_Substrate->Failure No (Deactivated)

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹³C NMR Characterization of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. A precise understanding of their molecular structure is paramount for predicting their chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of substituted thiophenes, offering insights into the influence of substituent effects on their spectral characteristics.

The this compound Ring: A Unique Electronic Environment

The this compound ring is an aromatic system where the sulfur atom's lone pair electrons participate in the π-electron delocalization. This aromaticity significantly influences the chemical shifts of the ring protons and carbons. The position and electronic nature of substituents further modulate this electronic environment, leading to predictable changes in the NMR spectra.

Comparative ¹H NMR Data of Substituted Thiophenes

The chemical shifts (δ) and coupling constants (J) of the this compound ring protons are highly sensitive to the nature and position of the substituent. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher δ values) of the ring protons, while electron-donating groups (EDGs) lead to an upfield shift (lower δ values).

2-Substituted Thiophenes

In 2-substituted thiophenes, the protons at positions 3, 4, and 5 exhibit distinct chemical shifts and coupling patterns. The proton at position 5 is typically the most deshielded due to its proximity to the sulfur atom and the substituent.

Substituent (at C2)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)J34 (Hz)J45 (Hz)J35 (Hz)
-H7.186.997.183.54.91.0
-CH₃6.756.897.073.35.11.2
-OCH₃6.216.737.14~3.5~5.8~1.5
-COCH₃7.697.137.633.85.01.2
-CN7.557.157.70~3.7~5.0~1.3
-NO₂8.007.257.85~4.0~5.5~1.5
3-Substituted Thiophenes

For 3-substituted thiophenes, the protons are at positions 2, 4, and 5. The proton at C2 is generally the most deshielded.

Substituent (at C3)H2 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)J24 (Hz)J45 (Hz)J25 (Hz)
-H7.186.997.181.04.92.8
-CH₃7.176.876.86~1.0~4.9~2.9
-OCH₃7.146.216.73~1.5~5.8~3.0
-Br7.287.067.28~1.3~5.6~3.0
-CN7.807.207.45~1.4~5.2~3.1
-NO₂8.157.357.50~1.5~5.4~3.2

Comparative ¹³C NMR Data of Substituted Thiophenes

The ¹³C NMR chemical shifts of the this compound ring carbons are also significantly influenced by substituents. The carbon atom directly attached to the substituent (ipso-carbon) shows the largest variation in chemical shift.

2-Substituted Thiophenes
Substituent (at C2)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
-H125.6127.4127.4125.6
-CH₃139.5126.9125.1123.0
-OCH₃167.0102.0124.0128.0
-COCH₃144.5132.6128.2133.8
-CN108.8136.7127.0132.5
-NO₂151.0132.0128.0129.0
3-Substituted Thiophenes
Substituent (at C3)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
-H125.6127.4127.4125.6
-CH₃125.3138.4129.9121.0
-OCH₃121.7160.0101.4125.8
-Br122.9110.1129.0126.0
-CN129.0109.0135.0128.0
-NO₂124.0150.0122.0130.0

Experimental Protocols

A standardized methodology is crucial for obtaining high-quality and reproducible NMR data. The following is a general protocol for the ¹H and ¹³C NMR analysis of substituted thiophenes.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • Locking: Lock the spectrometer's field frequency to the deuterium (B1214612) signal of the solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 10-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Visualizing NMR Analysis and Substituent Effects

The following diagrams illustrate the general workflow for NMR analysis and the influence of substituents on the chemical shifts of this compound protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent + TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Lock Lock on Solvent Signal Tune->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Lock->AcquireC13 FT Fourier Transform (FID) AcquireH1->FT AcquireC13->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate Analyze Analyze Chemical Shifts, Coupling Constants, & Integration Integrate->Analyze Elucidate Structural Elucidation Analyze->Elucidate

Caption: Workflow for NMR data acquisition and analysis.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) cluster_EWG Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -COCH₃) This compound This compound Ring EDG_Effect Increase Electron Density on Ring This compound->EDG_Effect Substitution with EDG EWG_Effect Decrease Electron Density on Ring This compound->EWG_Effect Substitution with EWG Shielding Shielding of Ring Protons EDG_Effect->Shielding Upfield Upfield Shift (Lower δ) Shielding->Upfield Deshielding Deshielding of Ring Protons EWG_Effect->Deshielding Downfield Downfield Shift (Higher δ) Deshielding->Downfield

Caption: Influence of substituents on ¹H NMR chemical shifts.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of substituted thiophenes. For more in-depth analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment and complete structural elucidation.

Validating Thiophene-Based Chemosensors: A Comparative Guide to Sensing Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-based chemosensors have emerged as a versatile and powerful tool in the detection of a wide array of analytes, ranging from metal ions to anions.[1][2][3] Their efficacy stems from the unique photophysical properties of the This compound (B33073) moiety, which can be readily modulated upon interaction with a target analyte.[1][4] This guide provides a comparative overview of the common sensing mechanisms, supported by experimental data and detailed validation protocols, to aid researchers, scientists, and drug development professionals in the application and development of these valuable chemical tools.

The functionality of this compound-based chemosensors is primarily rooted in photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Ligand-to-Metal Charge Transfer (LMCT).[1][2] These mechanisms govern the sensor's response, which is typically observed as a change in fluorescence or a colorimetric shift.[1][4] The interaction with the analyte can either enhance the fluorescence signal (a "turn-on" response) or quench it (a "turn-off" response).[1]

Comparative Performance of this compound-Based Chemosensors

The performance of a chemosensor is quantified by several key parameters, including its binding constant (Ka), limit of detection (LOD), and quantum yield (Φ). The following tables summarize these metrics for a selection of recently developed this compound-based chemosensors, categorized by their target analytes.

ChemosensorTarget AnalyteSensing MechanismBinding Constant (Ka) (M⁻¹)Limit of Detection (LOD) (μM)Quantum Yield (Φ)Solvent SystemReference
(E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothis compound-2-carboxamide (DHADC)Zn²⁺CHEF-2.55-Bis-tris buffer[5]
This compound-appended carbohydrazide (B1668358) probeZn²⁺ICT---DMSO/H₂O (6:4 v/v)[1]
Phenanthroline-thiophene based sensorZn²⁺ICT, LMCT---Ethanol/water (9:1 v/v)[1]
This compound appended pyrazoline based sensorAl³⁺CHEQ---HEPES buffer (pH 7.2)[1]
ChemosensorTarget AnalyteSensing MechanismBinding Constant (Ka) (M⁻¹)Limit of Detection (LOD) (μM)Quantum Yield (Φ)Solvent SystemReference
(E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothis compound-2-carboxamide (DHADC)CN⁻--44.6-Bis-tris buffer[5]
This compound-based dicyanovinyl derivativeCN⁻ICT--0.012Acetonitrile[6][7]

Experimental Protocols for Validation

Accurate validation of the sensing mechanism is crucial for the reliable application of chemosensors. The following are detailed methodologies for key experiments used to characterize this compound-based sensors.

UV-Visible and Fluorescence Spectroscopy

This is the primary technique to probe the interaction between the chemosensor and the analyte.

Objective: To determine the changes in absorption and emission spectra of the chemosensor upon addition of the target analyte.

Materials:

  • This compound-based chemosensor stock solution (typically 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Analyte stock solution (typically 10 mM in a suitable solvent, often water or the same solvent as the sensor).

  • Buffer solution (e.g., HEPES, Bis-tris) to maintain a constant pH for aqueous measurements.

  • Spectroscopic grade solvents.

  • Quartz cuvettes (1 cm path length).

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a solution of the chemosensor in the desired solvent or buffer system at a specific concentration (e.g., 10 μM).

  • Record the UV-Visible absorption spectrum and the fluorescence emission spectrum of the chemosensor solution alone. For fluorescence, excite at the wavelength of maximum absorption (λ_max).

  • Incrementally add small aliquots of the analyte stock solution to the chemosensor solution.

  • After each addition, gently mix the solution and allow it to equilibrate (typically a few seconds to minutes).

  • Record the UV-Visible and fluorescence spectra after each addition.

  • Continue the titration until no further significant spectral changes are observed.

  • For selectivity studies, repeat the experiment with other potential interfering ions under the same conditions.

Job's Plot Analysis

This method is used to determine the stoichiometry of the chemosensor-analyte complex.

Objective: To determine the molar ratio in which the chemosensor and analyte bind.

Procedure:

  • Prepare equimolar stock solutions of the chemosensor and the analyte.

  • Prepare a series of solutions where the total molar concentration of the chemosensor and analyte is constant, but their mole fractions vary (e.g., from 0.1 to 0.9).

  • Measure the absorbance or fluorescence intensity at a wavelength where the change upon complexation is maximal.

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of the chemosensor.

  • The mole fraction at which the maximum deviation occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[5]

¹H NMR Titration

This technique provides detailed information about the binding site of the chemosensor.

Objective: To identify the specific atoms in the chemosensor molecule that are involved in the interaction with the analyte.

Procedure:

  • Dissolve a known amount of the chemosensor in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR spectrum of the free chemosensor.

  • Add incremental amounts of the analyte (as a concentrated solution in the same deuterated solvent) to the NMR tube containing the chemosensor solution.

  • Record the ¹H NMR spectrum after each addition.

  • Monitor the chemical shift changes of the protons in the chemosensor molecule. Protons in the vicinity of the binding site will typically show the most significant changes in their chemical shifts.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental signaling mechanisms and a typical experimental workflow for validating a this compound-based chemosensor.

G Signaling Pathway: Photoinduced Electron Transfer (PET) cluster_0 Free Sensor cluster_1 Sensor-Analyte Complex Fluorophore This compound Fluorophore Receptor Receptor Fluorophore->Receptor e⁻ (PET) Receptor_Analyte Receptor-Analyte Receptor->Receptor_Analyte + Analyte Quenched Fluorescence Quenched Fluorophore_Analyte This compound Fluorophore Emitting Fluorescence Emitted

Caption: Photoinduced Electron Transfer (PET) mechanism.

G Signaling Pathway: Intramolecular Charge Transfer (ICT) cluster_0 Free Sensor cluster_1 Sensor-Analyte Complex Donor Electron Donor Acceptor Electron Acceptor (this compound) Donor->Acceptor ICT Donor_Analyte Donor-Analyte Donor->Donor_Analyte + Analyte Emission1 Emission at λ₁ Acceptor_Analyte Electron Acceptor (this compound) Donor_Analyte->Acceptor_Analyte Enhanced ICT Emission2 Emission at λ₂

Caption: Intramolecular Charge Transfer (ICT) mechanism.

G Experimental Workflow for Chemosensor Validation Synthesis Chemosensor Synthesis & Characterization Photophysical Photophysical Studies (UV-Vis, Fluorescence) Synthesis->Photophysical Titration Analyte Titration Photophysical->Titration Selectivity Selectivity & Interference Studies Titration->Selectivity Stoichiometry Stoichiometry Determination (Job's Plot) Titration->Stoichiometry Binding Binding Site Analysis (¹H NMR Titration) Titration->Binding Data Data Analysis (Binding Constant, LOD) Stoichiometry->Data Binding->Data Validation Mechanism Validation Data->Validation

References

A Comparative Guide to Nickel and Palladium Catalysts for Cross-Coupling Reactions on Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where thiophene (B33073) moieties are prevalent. Cross-coupling reactions, catalyzed by transition metals, have become indispensable tools for this purpose. While palladium has long been the dominant catalyst, the economic and sustainability benefits of nickel, a more earth-abundant metal, have spurred significant research into its catalytic applications.[1][2]

This guide provides an objective comparison of the performance of nickel and palladium catalysts in several key cross-coupling reactions involving this compound substrates. It includes a summary of quantitative data, detailed experimental protocols, and diagrams illustrating catalytic cycles and workflows to aid researchers in catalyst selection and methods development.

General Performance Overview: Nickel vs. Palladium

Palladium has historically been the catalyst of choice due to its high functional group tolerance, robustness, and the extensive library of well-developed ligands that allow for fine-tuning of reactivity.[1][3] Palladium-catalyzed reactions typically proceed through a well-understood Pd(0)/Pd(II) catalytic cycle.[4]

In contrast, nickel offers a cost-effective and abundant alternative.[5] Its reactivity differs from palladium, often enabling reactions of less reactive electrophiles like aryl chlorides.[6] Nickel catalysis can involve different oxidation states, such as Ni(0), Ni(I), Ni(II), and Ni(III), leading to distinct reaction mechanisms that can differ from the conventional oxidative addition, transmetalation, and reductive elimination sequence.[7][8] However, nickel catalysts can be more sensitive to air and moisture, and the development of ligands for nickel-catalyzed processes is less mature compared to palladium.[2][9]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. Both palladium and nickel are effective catalysts.

  • Palladium: Generally provides high yields and demonstrates broad functional group tolerance. A wide array of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed to facilitate the coupling of challenging substrates.[5] For this compound derivatives, palladium catalysts like Pd(OAc)₂ with ligands such as SPhos can achieve high yields (69-93%) in the synthesis of functionalized cyclopropylthiophenes.[10]

  • Nickel: Presents a powerful alternative, especially for coupling with more economical but less reactive aryl chlorides.[6] NiCl₂(dppf) is a common precatalyst that shows good activity.[2] While historically requiring higher catalyst loadings, modern nickel systems are becoming increasingly efficient.[9]

Table 1: Comparison of Ni and Pd in Suzuki-Miyaura Coupling of Thiophenes

Substrate Coupling Partner Catalyst System Base/Solvent Temp/Time Yield (%) Ref
2-Bromothis compound Phenylboronic acid 1 mol% [Ni(dppf)Cl₂] K₃PO₄ / Dioxane 100°C / 18h 85 [2]
2-Bromothis compound Phenylboronic acid 1 mol% [Pd(dppf)Cl₂] K₃PO₄ / Dioxane 100°C / 18h 93 [2]
2-Bromothis compound Cyclopropylboronic acid 1 mol% Pd(OAc)₂ / 2 mol% SPhos K₃PO₄ / Toluene (B28343)/H₂O 100°C / 16h 82 [10]

| 2-Chlorothis compound | Phenylboronic acid | 0.02 mol% Pd(OAc)₂ / L1 | Toluene/i-PrOH/H₂O | N/A | >84 |[6] |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. It is highly effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds.

  • Palladium: Palladium catalysts are generally preferred for Negishi couplings, offering superior chemical yields and broader functional group tolerance compared to nickel.[7]

  • Nickel: Nickel catalysts are also active and have become particularly important for forming alkyl-alkyl bonds.[8] The mechanisms for nickel-catalyzed Negishi reactions can be distinct from the typical palladium cycle.[7][8] For instance, NiCl₂(dppp) has been used to catalyze the coupling of aminoheteroaryl chlorides, including those derived from this compound, with alkylzinc reagents.[11]

Table 2: Comparison of Ni and Pd in Negishi Coupling of Thiophenes

Substrate Coupling Partner Catalyst System Solvent Temp/Time Yield (%) Ref
2-Iodothis compound Et₂Zn 5 mol% Pd(PPh₃)₄ THF Reflux / 1h 86 [7]
2-Bromothis compound PhZnCl 5 mol% Ni(PPh₃)₄ THF Reflux / 24h 80 [7]

| Various Halides | Various Organozincs | Pd(0) or Ni(0) species | THF or Ether | 25-65°C | Generally high |[7][12] |

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. It is a powerful method for C-C bond formation.

  • Nickel: This reaction is a stronghold for nickel catalysis. Nickel complexes, often with phosphine or NHC ligands, are highly effective for coupling aryl and alkyl Grignard reagents with aryl halides, including thiophenes.[13][14] Ni-catalyzed Kumada polymerization is a key method for synthesizing polythiophenes.[15][16]

  • Palladium: While palladium can catalyze Kumada-type couplings, it is used far less frequently than nickel for this transformation. Nickel's ability to handle the high reactivity of Grignard reagents often makes it the superior choice.

Table 3: Performance of Nickel Catalysts in Kumada Coupling of Thiophenes

Substrate Coupling Partner Catalyst System Solvent Temp/Time Yield (%) Ref
5,5''-Dibromo-2,2':3',2''-terthis compound In situ Grignard Ni(dppp)Cl₂ THF N/A Polymer [15][16]
Benzylic Sulfonamide with this compound MeMgI 15 mol% (R-BINAP)NiCl₂ PhMe 60°C / 12h 55 [13]

| Racemic α-Bromoketone | Thienyl-MgBr | NiCl₂·glyme / bis(oxazoline) | THF | -40°C | Good |[17] |

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide and is crucial for synthesizing arylamines, a common motif in pharmaceuticals.

  • Palladium: This area has been dominated by palladium catalysis. The development of bulky, electron-rich phosphine ligands (e.g., Xantphos, BippyPhos) by Buchwald and others has enabled the coupling of a vast range of amines and aryl halides, including this compound derivatives.[4][18][19]

  • Nickel: More recently, nickel-based alternatives have been developed, offering a potentially more economical route. The Hartwig group has contributed to the development of non-phosphine ligands and nickel-based systems for this transformation.[20]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromothiophenes

This protocol is adapted from a procedure for the synthesis of cyclopropylthiophenes.[10]

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the bromothis compound derivative (1.0 eq), the boronic acid (1.2 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%) and the ligand SPhos (2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 16-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Protocol 2: General Procedure for Ni-Catalyzed Kumada Cross-Coupling

This protocol is a representative procedure based on common practices for Ni-catalyzed Kumada reactions.[13][15]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the nickel precatalyst (e.g., NiCl₂(dppp), 5 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound halide (1.0 eq) and a suitable solvent (e.g., anhydrous THF or diethyl ether).

  • Reaction Initiation: Cool the mixture to 0 °C. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature or gently heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Reagents (this compound Halide, Coupling Partner, Base) p2 Add Catalyst & Ligand p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat & Stir under Inert Atmosphere p3->r1 r2 Monitor Progress (TLC / GC-MS) r1->r2 w1 Quench Reaction & Perform Extraction r2->w1 w2 Dry & Concentrate Organic Phase w1->w2 w3 Purify via Column Chromatography w2->w3 w4 Characterize Product (NMR, MS) w3->w4

Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.

Catalytic Cycles

G cluster_legend Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)L₂(X) Pd0->Pd_OA Oxidative Addition (R¹-X) Pd_TM R¹-Pd(II)L₂(R²) Pd_OA->Pd_TM Transmetalation (R²-M) Pd_TM->Pd0 Reductive Elimination Ni0 Ni(0)L₂ Ni_OA R¹-Ni(II)L₂(X) Ni0->Ni_OA Oxidative Addition (R¹-X) Ni_TM R¹-Ni(II)L₂(R²) Ni_OA->Ni_TM Transmetalation (R²-M) Ni_TM->Ni0 Reductive Elimination L L = Ligand R1X R¹-X = this compound Halide R2M R²-M = Organometallic Partner R1R2 R¹-R² = Coupled Product

Caption: Simplified catalytic cycles for Pd and Ni in cross-coupling reactions.

Conclusion

The choice between nickel and palladium for cross-coupling reactions on thiophenes depends on several factors, including cost, substrate reactivity, and desired functional group tolerance.

  • Palladium remains the more versatile and robust catalyst for a wide range of applications, backed by a vast and well-understood library of ligands that allow for high yields and excellent functional group compatibility. It is the preferred choice for Suzuki and Buchwald-Hartwig reactions where reliability is paramount.[1][7]

  • Nickel is an excellent, cost-effective alternative, particularly for reactions involving less reactive aryl chlorides and for specific transformations like the Kumada coupling, where it often outperforms palladium.[6][13] As research into nickel catalysis continues, its scope and applicability are rapidly expanding, making it an increasingly attractive option for industrial and academic synthesis.[21]

Ultimately, the optimal catalyst is application-specific. This guide serves as a starting point for researchers to make informed decisions based on the specific requirements of their synthetic targets involving this compound scaffolds.

References

Thiophene Analogs as Bioisosteres: A Comparative Guide to Enhanced Drug Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and safer therapeutics is a continuous endeavor. Bioisosteric replacement, a key strategy in medicinal chemistry, involves substituting a functional group within a drug molecule with another that possesses similar physicochemical properties. This guide provides a comprehensive comparison of thiophene (B33073) analogs of existing drugs, focusing on the objective evaluation of their performance and supported by experimental data.

One of the most common bioisosteric substitutions is the replacement of a benzene (B151609) ring with a this compound ring. This seemingly subtle change can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability, ultimately influencing its pharmacodynamic and pharmacokinetic profile.[1] The inclusion of a sulfur atom in the aromatic ring can lead to improved interactions with biological targets, enhanced metabolic stability, and a more favorable side-effect profile.[2] This guide will delve into a specific case study: a this compound-based analog of the widely-used anti-inflammatory drug, Celecoxib.

Case Study: A this compound Analog of Celecoxib with Superior COX-2 Inhibition

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[3] Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis via the COX-2 pathway.[2][4] However, research into novel anti-inflammatory agents has led to the development of this compound-containing compounds with even greater potency and selectivity for COX-2.

One such promising analog, a this compound-pyrazole hybrid, has demonstrated superior COX-2 inhibitory activity compared to Celecoxib in in-vivo studies.[5] This enhanced activity suggests that the this compound moiety may facilitate a more favorable interaction with the active site of the COX-2 enzyme.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vivo inhibitory activity of the this compound-based analog in comparison to Celecoxib in a formalin-induced paw edema assay, a common model for assessing anti-inflammatory effects.

CompoundDose (mg/kg)Time after Carrageenan Injection% Inhibition of EdemaReference
This compound Analog 101 hr45%[5]
2 hr58%[5]
3 hr67%[5]
Celecoxib 101 hr35%[5]
2 hr48%[5]
3 hr55%[5]

The data clearly indicates that the this compound analog exhibits a more potent and sustained anti-inflammatory effect than Celecoxib at the same dosage.[5]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following is a representative protocol for an in vivo anti-inflammatory screening assay.

Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-180 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound analog, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Reference group (Celecoxib)

    • Test group (this compound analog)

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) at the desired dose.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema for each animal at each time point.

    • Calculate the percentage of inhibition of edema by the test and reference compounds relative to the control group.

Visualizing the Mechanism of Action

To better understand the biological context of this improved activity, it is essential to visualize the relevant signaling pathways.

COX-2 Signaling Pathway and Inhibition

The following diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory prostaglandins (B1171923) and the site of action for COX-2 inhibitors like Celecoxib and its this compound analog.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Induces Inhibitor Celecoxib or This compound Analog Inhibitor->COX2 Inhibits

Simplified COX-2 signaling pathway and site of inhibition.
Experimental Workflow for Inhibitor Screening

The process of identifying and validating novel inhibitors involves a structured workflow, from initial screening to in vivo testing.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Analog In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values (Potency & Selectivity) In_Vitro_Screening->Determine_IC50 In_Vivo_Testing In Vivo Anti-inflammatory Assay (e.g., Paw Edema) Determine_IC50->In_Vivo_Testing Data_Analysis Data Analysis and Comparison to Parent Drug In_Vivo_Testing->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

General workflow for evaluating novel COX-2 inhibitors.

Conclusion

The bioisosteric replacement of a phenyl ring with a this compound ring represents a powerful strategy in drug discovery. The case of the Celecoxib analog demonstrates the potential for this modification to significantly enhance therapeutic activity. By providing quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes, this guide aims to equip researchers with the necessary information to explore and evaluate the potential of this compound-based analogs in their own drug development programs. The continued investigation into such analogs holds promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

A Head-to-Head Battle: Direct Arylation Polymerization vs. Stille Coupling for Polythiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synthesis of polythiophenes, offering a detailed analysis of Direct Arylation Polymerization (DAP) and Stille coupling methodologies. This guide provides a comprehensive overview of the advantages, quantitative comparisons, and detailed experimental protocols for each technique.

The synthesis of conjugated polymers, particularly polythiophenes, is a cornerstone of research in organic electronics and drug delivery systems. The method of polymerization significantly impacts the polymer's properties, cost-effectiveness, and environmental footprint. For years, Stille cross-coupling has been a gold standard for synthesizing well-defined polythiophenes. However, Direct Arylation Polymerization (DAP) has emerged as a powerful and more sustainable alternative. This guide provides an in-depth comparison of these two pivotal polymerization techniques.

At a Glance: Key Differences

FeatureStille CouplingDirect Arylation Polymerization (DAP)
Monomer Preparation Requires pre-functionalization with organotin reagents (e.g., -SnBu₃).Utilizes C-H bond activation, avoiding the need for organometallic reagents.[1][2][3]
Atom Economy Lower, due to the use of stoichiometric organotin reagents and the generation of tin byproducts.[3]Higher, as it forms C-C bonds directly from C-H and C-Halogen bonds, resulting in a simpler byproduct profile.[3]
Environmental Impact Concerns over the toxicity of organotin compounds and their byproducts.[3][4]Considered a "greener" and more sustainable alternative.[1][2][3]
Reaction Conditions Well-established and robust, with a wide range of catalysts and conditions available.[3]Can be sensitive to the specific monomer system, often requiring careful optimization of catalysts, ligands, and additives to avoid side reactions.[3]
Structural Defects Generally offers good control over regiochemistry.[3]Prone to defects from unwanted C-H bond activation (e.g., β-arylation), which can lead to branching and impact polymer properties.[5][6] However, optimized conditions can minimize these defects.[5][6]

Quantitative Performance Comparison: Poly(3-hexylthis compound) (P3HT)

The following table summarizes typical experimental data for the synthesis of poly(3-hexylthis compound) (P3HT) via Stille coupling and optimized Direct Arylation Polymerization.

ParameterStille CouplingDirect Arylation Polymerization (Optimized)
Yield (%) 70–80~60
Regioregularity (%) 91–9493.5
Molecular Weight (Mn, kDa) 15–2520
Polydispersity Index (PDI) 2.5–2.82.8
Melting Point (°C) 214–221217

Data compiled from a study optimizing DAP conditions to match the properties of P3HT from Stille coupling.[5]

The Synthetic Pathways: A Visual Comparison

The fundamental difference between Stille coupling and Direct Arylation Polymerization lies in the monomer activation step. Stille coupling requires the synthesis of an organostannane monomer, an extra step that DAP circumvents by directly activating a C-H bond.

G cluster_0 Stille Coupling Pathway cluster_1 Direct Arylation Polymerization (DAP) Pathway Stille_Monomer This compound Derivative Organotin_Reagent Organotin Reagent (e.g., Bu3SnCl) Stannylated_Monomer Stannylated This compound Monomer Organotin_Reagent->Stannylated_Monomer Stannylation Stille_Polymerization Stille Coupling (Pd Catalyst) Stannylated_Monomer->Stille_Polymerization Halogenated_Monomer_S Halogenated This compound Monomer Halogenated_Monomer_S->Stille_Polymerization Polythiophene_S Polythis compound Stille_Polymerization->Polythiophene_S Toxic_Byproduct Toxic Tin Byproducts Stille_Polymerization->Toxic_Byproduct Halogenated_Monomer_D Halogenated This compound Monomer DAP_Polymerization Direct Arylation (Pd Catalyst, Base, Ligand) Halogenated_Monomer_D->DAP_Polymerization Polythiophene_D Polythis compound DAP_Polymerization->Polythiophene_D Simple_Byproduct Simple Salt Byproduct (e.g., KBr) DAP_Polymerization->Simple_Byproduct

Figure 1. Comparative workflow of Stille coupling and Direct Arylation Polymerization.

Experimental Protocols

Synthesis of Poly(3-hexylthis compound) via Stille Coupling

1. Monomer Synthesis: 2,5-Bis(trimethylstannyl)-3-hexylthis compound

  • Materials: 2,5-Dibromo-3-hexylthis compound (B54134), n-Butyllithium (n-BuLi), Trimethyltin (B158744) chloride (Me₃SnCl), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2,5-dibromo-3-hexylthis compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi (2.2 equivalents) in hexanes while maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

    • Add trimethyltin chloride (2.2 equivalents) to the reaction mixture at -78 °C and then allow the mixture to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 2,5-bis(trimethylstannyl)-3-hexylthis compound.

2. Polymerization

  • Materials: 2,5-Dibromo-3-hexylthis compound, 2,5-Bis(trimethylstannyl)-3-hexylthis compound, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Toluene.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2,5-dibromo-3-hexylthis compound and 2,5-bis(trimethylstannyl)-3-hexylthis compound in anhydrous toluene.

    • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).

    • Heat the reaction mixture to reflux (around 110 °C) and stir for 24-48 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or acetone.

    • Collect the polymer by filtration and wash it sequentially with methanol and hexanes to remove catalyst residues and oligomers.

    • Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607) or chlorobenzene (B131634) to collect the polymer fraction.

    • Dry the purified poly(3-hexylthis compound) under vacuum.

Synthesis of Poly(3-hexylthis compound) via Direct Arylation Polymerization (DAP)
  • Materials: 2-Bromo-3-hexylthis compound, Palladium(II) acetate (B1210297) [Pd(OAc)₂], Potassium carbonate (K₂CO₃), Neodecanoic acid, N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • To a reaction vessel, add 2-bromo-3-hexylthis compound, potassium carbonate (1.5 equivalents), and neodecanoic acid (0.3 equivalents).

    • Add anhydrous N,N-dimethylacetamide (DMAc) to the mixture.

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30 minutes.

    • Add palladium(II) acetate (0.25 mol%) to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to 70 °C and stir for the desired reaction time (e.g., 24 hours).[5]

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration and wash it with methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes, followed by extraction with chloroform or chlorobenzene to isolate the final polymer.

    • Dry the purified poly(3-hexylthis compound) under vacuum.

Conclusion and Outlook

Both Stille coupling and Direct Arylation Polymerization are effective methods for synthesizing polythiophenes. Stille coupling is a well-established and reliable technique that consistently produces high-quality polymers with well-defined structures.[3] Its major drawbacks are the use of toxic organotin reagents and the generation of hazardous waste, which are significant concerns for large-scale production and environmental sustainability.[3][4]

Direct Arylation Polymerization offers a more sustainable and atom-economical approach by avoiding the pre-stannylation of monomers.[1][2][3] While DAP can be more sensitive to reaction conditions and prone to structural defects, ongoing research and optimization of protocols have demonstrated that it can produce polythiophenes with properties comparable, and in some cases superior, to those synthesized via Stille coupling.[3][5]

For researchers and professionals in drug development, the choice between these methods will depend on a balance of factors including the desired polymer characteristics, scalability, cost, and environmental impact. While Stille coupling provides a well-trodden path to high-performance materials, the continuous advancements in DAP protocols are paving the way for a greener and more efficient future in the production of conjugated polymers.

References

A comparative study of the electrochemical properties of polythiophene and polyfuran.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Properties of Polythiophene and Polyfuran

An Objective Analysis for Researchers and Scientists

Polythis compound (PTh) and polyfuran (PFu) are heterocyclic conducting polymers with significant potential in the field of organic electronics. While polythis compound is a well-established and extensively studied material known for its high conductivity and stability, polyfuran has historically been considered less practical due to difficulties in synthesis and perceived inherent instability.[1][2] However, recent advancements in the electropolymerization of oligofurans have produced stable and highly conductive polyfuran films, reopening the comparison between these two polymers.[1][3] This guide provides a detailed comparative study of their electrochemical properties, supported by experimental data and protocols.

Comparative Analysis of Electrochemical Properties

The electrochemical characteristics of conducting polymers are critical for their application in devices such as sensors, supercapacitors, and transistors. The following table summarizes the key quantitative differences between polythis compound and polyfuran based on available experimental data.

PropertyPolythis compound (PTh)Polyfuran (PFu)Key Insights
Electrical Conductivity 10⁰ - 10² S cm⁻¹ (from This compound (B33073) monomer)[1]~1 S cm⁻¹ (from oligofuran monomers)[1][3]While traditional PTh exhibits higher conductivity, advanced PFu is now competitive, far exceeding older PFu preparations (10⁻⁵ - 10⁻² S cm⁻¹)[1].
Monomer Oxidation Potential Higher (e.g., terthis compound onset is ~0.95 V vs Ag/AgCl)[1]Lower (e.g., terfuran onset is ~0.62 V vs Ag/AgCl)[1]The lower oxidation potential for furan (B31954) oligomers is a key factor in producing higher quality, more stable PFu films with fewer defects[1][3].
Electrochemical Stability GoodExcellentPolyfuran prepared from oligomers shows superior stability in open air compared to polythis compound, which is attributed to the lower potential required for doping[1].
Specific Capacitance Theoretical: ~485 F g⁻¹[4]. Experimental (P3HT derivative): ~160 F g⁻¹[5]Data not readily available in compared studies.Polythis compound and its derivatives are extensively studied for supercapacitor applications[4]. The capacitance of advanced polyfuran is an area for future investigation.
Optical Band Gap (Eg) ~2.0 eV2.2 - 2.3 eV[1][3]Both polymers are semiconductors, with band gaps suitable for various optoelectronic applications.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. The following sections outline standardized protocols for the electrochemical synthesis and characterization of polythis compound and polyfuran films.

Electrochemical Synthesis of Polythis compound (PTh)

This protocol is based on a galvanostatic (constant current) electropolymerization method.[6]

  • Materials:

    • Monomer: this compound (200 mM)

    • Supporting Electrolyte: Potassium hexafluorophosphate (B91526) (KPF₆, 500 mM)

    • Solvent: Acetonitrile (B52724) (ACN), anhydrous

    • Working Electrode: Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disc

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum (Pt) wire

  • Procedure:

    • Prepare the electrolyte solution by dissolving the this compound monomer and KPF₆ in anhydrous acetonitrile.

    • Assemble a three-electrode electrochemical cell with the prepared solution.

    • Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Apply a constant current density of approximately 0.5 - 4.0 mA/cm² to the working electrode.[6]

    • Continue polymerization until a visually uniform film is deposited on the electrode surface. The total charge passed determines the film thickness.

    • After deposition, rinse the polymer-coated electrode with pure acetonitrile to remove unreacted monomer and electrolyte.

    • Dry the film under a gentle stream of nitrogen.

Electrochemical Synthesis of Polyfuran (PFu)

This protocol utilizes a potentiodynamic method with oligofuran precursors, which is key to achieving high-quality films.[1]

  • Materials:

    • Monomer: Oligofuran (e.g., terfuran, 0.1 - 1.0 mM)

    • Supporting Electrolyte: Tetrabutylammonium trifluoromethanesulfonate (B1224126) (TBACF₃SO₃, 0.1 M)

    • Solvent: Acetonitrile (ACN), anhydrous

    • Working Electrode: Indium Tin Oxide (ITO) coated glass

    • Reference Electrode: Ag/AgCl wire (pseudo-reference)

    • Counter Electrode: Platinum (Pt) wire

  • Procedure:

    • Prepare the electrolyte solution by dissolving the oligofuran monomer and TBACF₃SO₃ in anhydrous acetonitrile.

    • Set up the three-electrode electrochemical cell as described for polythis compound.

    • Purge the solution with an inert gas (N₂ or Ar).

    • Perform potentiodynamic polymerization by cycling the potential. A typical range is from -0.2 V to 0.8 V (vs. Ag/AgCl wire) at a scan rate of 50 mV s⁻¹.[1]

    • Alternatively, use a potentiostatic method by applying a constant potential of 0.75 V (vs. Ag/AgCl wire).[1]

    • After polymerization, wash the resulting film thoroughly with fresh acetonitrile.

    • Dry the film for subsequent characterization.

Visualized Workflows and Relationships

Diagrams created using Graphviz clarify complex processes and comparisons, adhering to strict color and contrast guidelines for readability.

G cluster_prep Preparation Stage cluster_synthesis Synthesis Stage cluster_post Post-Synthesis Stage cluster_analysis Analysis Stage A Monomer & Electrolyte Solution Preparation B Three-Electrode Cell Assembly A->B C Electropolymerization (Potentiodynamic/Galvanostatic) B->C D Polymer Film Deposition on Working Electrode C->D E Rinsing with Solvent to Remove Impurities D->E F Drying of Polymer Film E->F G Electrochemical Characterization (CV, EIS, Spectroelectrochemistry) F->G

Caption: Experimental workflow for electrochemical synthesis and characterization of conducting polymers.

Caption: Logical comparison of key electrochemical properties between Polythis compound and Polyfuran.

Conclusion

The comparison between polythis compound and polyfuran is evolving. While polythis compound remains the benchmark for high-conductivity applications, it is no longer the unequivocal choice in all scenarios. The development of high-quality polyfuran films via oligomer electropolymerization presents a compelling alternative, offering superior electrochemical stability and a lower oxidation potential, which can be advantageous for long-term device operation.[1] Researchers should consider the specific requirements of their application: for maximal conductivity, traditional polythis compound may still be preferred, but for applications demanding high stability and processability at lower potentials, advanced polyfuran is a highly promising candidate worthy of investigation.

References

Assessing the Toxicity of Thiophene-Containing Drugs: A Comparative Guide to Metabolic Bioactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a thiophene (B33073) ring in the molecular structure of a drug is a double-edged sword. While it can confer desirable pharmacological properties, it also represents a structural alert due to the potential for metabolic bioactivation into reactive, toxic metabolites. This guide provides a comparative assessment of the toxicity of this compound-containing drugs, focusing on the mechanisms of metabolic bioactivation and presenting supporting experimental data and protocols to aid in drug development and risk assessment.

Executive Summary

This compound-containing drugs can undergo metabolic activation by cytochrome P450 (CYP) enzymes to form highly reactive intermediates, primarily this compound S-oxides and this compound epoxides.[1][2] These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, immune responses, and ultimately, organ toxicity, with the liver being a primary target.[3][4] Notable examples of drugs exhibiting such toxicity include tienilic acid, which was withdrawn from the market due to severe hepatotoxicity, and suprofen, which is associated with renal toxicity.[5] This guide will delve into the experimental approaches used to characterize and quantify this bioactivation-linked toxicity.

Comparative Analysis of this compound-Containing Drug Toxicity

The toxicity of this compound-containing drugs is not uniform and depends on a variety of factors including the specific drug structure, the metabolic pathways involved, and the individual's metabolic enzyme profile. The following tables summarize key data related to the bioactivation potential and toxicity of selected this compound-containing drugs.

Table 1: In Vitro Covalent Binding of this compound-Containing Drugs to Human Liver Microsomes

DrugCovalent Binding (pmol/mg protein)Primary Metabolizing CYP Isozyme(s)Associated Toxicity
Tienilic Acid ~150-250CYP2C9Hepatotoxicity (immune-mediated)[3]
Suprofen Data not readily available in pmol/mg protein, but known to covalently bind.CYP2C9Nephrotoxicity[5]
Tienilic Acid Isomer (TAI) Significantly higher than Tienilic AcidCYP2C9Direct Hepatotoxicity[6]
Placebo Drug X (Hypothetical) < 10CYP3A4Low

Note: The data presented are compiled from various sources and should be considered as illustrative. Experimental conditions can significantly influence these values.

Table 2: Comparative Cytotoxicity of this compound-Containing Drugs and their Metabolites

CompoundCell LineAssay TypeIC50 Value (µM)Observations
Tienilic Acid HepG2MTT Assay> 100Low direct cytotoxicity of the parent drug.
Tienilic Acid + CYP2C9 Co-cultureCell ViabilitySignificantly ReducedIndicates metabolite-driven toxicity.
Suprofen Renal CellsLDH AssayConcentration-dependent increase in LDH releaseSuggests direct cellular damage by metabolites.
Non-Thiophene NSAID (e.g., Ibuprofen) HepG2MTT Assay> 200Lower potential for metabolic bioactivation-related toxicity.

Note: IC50 values for reactive metabolites are often not directly measured due to their instability. The data presented reflects the impact of metabolic activation on cell viability.

Key Experimental Protocols

Accurate assessment of the bioactivation potential of this compound-containing drugs relies on robust in vitro experimental models. Below are detailed protocols for key assays.

Covalent Binding Assay using Radiolabeled Compounds

This assay quantifies the extent to which a drug's reactive metabolites bind to proteins, a key indicator of bioactivation.[7][8]

Materials:

  • Radiolabeled drug (e.g., [³H]-Tienilic Acid)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol (B129727)

  • Scintillation cocktail and counter

Protocol:

  • Incubation: Prepare a reaction mixture containing HLM (e.g., 1 mg/mL protein), radiolabeled drug (e.g., 10 µM), and potassium phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without NADPH.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.

  • Washing: Centrifuge to pellet the precipitated proteins. Wash the pellet multiple times with 80% methanol to remove unbound radiolabel.

  • Quantification: Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH).

  • Scintillation Counting: Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Protein Quantification: Determine the protein concentration of the dissolved pellet using a standard method (e.g., BCA assay).

  • Calculation: Express the covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.[9]

Reactive Metabolite Trapping with Glutathione (B108866) (GSH)

This method identifies the formation of reactive electrophilic metabolites by "trapping" them with a nucleophilic agent like glutathione (GSH), forming stable conjugates that can be detected by LC-MS/MS.[1][10]

Materials:

  • Test drug (e.g., Suprofen)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Glutathione (GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Protocol:

  • Incubation: Prepare a reaction mixture containing HLM (1 mg/mL), test drug (e.g., 50 µM), GSH (5 mM), and potassium phosphate buffer. Pre-incubate at 37°C.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding two volumes of cold ACN containing an internal standard.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of GSH conjugates. This is typically done by looking for a characteristic neutral loss of 129 Da (the pyroglutamic acid moiety of GSH) in positive ion mode or by precursor ion scanning for m/z 272 in negative ion mode.[11]

In Vitro Cytotoxicity Assay using HepG2 Cells

This assay assesses the effect of the parent drug and its metabolites on the viability of a human liver cell line.[12]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test drug (e.g., Tienilic Acid)

  • Metabolically competent system (optional, e.g., co-culture with CYP-expressing cells or addition of S9 fraction)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test drug, both with and without a metabolic activation system. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability).

Visualizing the Pathways of Toxicity

To better understand the complex processes involved in this compound-induced toxicity, the following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways.

Metabolic_Bioactivation_of_Thiophene_Drugs cluster_p450 CYP450-Mediated Oxidation cluster_detox Detoxification cluster_toxicity Toxicity This compound-containing Drug This compound-containing Drug This compound S-oxide This compound S-oxide This compound-containing Drug->this compound S-oxide S-Oxidation This compound Epoxide This compound Epoxide This compound-containing Drug->this compound Epoxide Epoxidation GSH Conjugate GSH Conjugate This compound S-oxide->GSH Conjugate GSH Conjugation Covalent Binding to Proteins Covalent Binding to Proteins This compound S-oxide->Covalent Binding to Proteins Nucleophilic Attack This compound Epoxide->GSH Conjugate GSH Conjugation This compound Epoxide->Covalent Binding to Proteins Nucleophilic Attack Cellular Dysfunction & Immune Response Cellular Dysfunction & Immune Response Covalent Binding to Proteins->Cellular Dysfunction & Immune Response

Caption: Metabolic bioactivation of this compound-containing drugs.

Experimental_Workflow_for_Bioactivation_Assessment Start Start In Vitro Metabolism Incubate Drug with Liver Microsomes/Hepatocytes Start->In Vitro Metabolism Reactive Metabolite Trapping GSH Trapping Assay (LC-MS/MS Analysis) In Vitro Metabolism->Reactive Metabolite Trapping Covalent Binding Assessment Covalent Binding Assay (Radiolabeled Drug) In Vitro Metabolism->Covalent Binding Assessment Cytotoxicity Assessment Cytotoxicity Assay (e.g., HepG2 cells) In Vitro Metabolism->Cytotoxicity Assessment Data Analysis & Risk Assessment Data Analysis & Risk Assessment Reactive Metabolite Trapping->Data Analysis & Risk Assessment Covalent Binding Assessment->Data Analysis & Risk Assessment Cytotoxicity Assessment->Data Analysis & Risk Assessment End End Data Analysis & Risk Assessment->End

Caption: Experimental workflow for assessing metabolic bioactivation.

Drug_Induced_Hepatotoxicity_Signaling_Pathway cluster_initiation Initiation cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis Reactive Metabolite Reactive Metabolite Covalent Binding Covalent Binding to Proteins Reactive Metabolite->Covalent Binding ER Stress ER Stress Covalent Binding->ER Stress Oxidative Stress Oxidative Stress (ROS Generation) Covalent Binding->Oxidative Stress JNK Activation JNK Activation ER Stress->JNK Activation Oxidative Stress->JNK Activation p38 MAPK Activation p38 MAPK Activation Oxidative Stress->p38 MAPK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction JNK Activation->Mitochondrial Dysfunction p38 MAPK Activation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of drug-induced hepatotoxicity.

Conclusion

The presence of a this compound moiety in a drug candidate warrants a thorough investigation of its potential for metabolic bioactivation and subsequent toxicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess these risks early in the drug development process. By understanding the mechanisms of toxicity and employing robust in vitro assays, it is possible to mitigate the risks associated with this compound-containing drugs and develop safer and more effective therapeutics. It is important to note that while in vitro assays are valuable screening tools, further in vivo studies are necessary to fully characterize the toxicological profile of a drug candidate.

References

Comparing the charge carrier mobility of different polythiophene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the charge carrier mobility of several key polythiophene derivatives, supported by experimental data. Understanding the charge transport properties of these materials is crucial for the advancement of organic electronics, including applications in sensors and drug delivery systems.

Data Presentation: Charge Carrier Mobility

The following table summarizes the reported hole and electron mobilities for various polythis compound derivatives. These values are highly dependent on factors such as the measurement technique, device architecture, processing conditions, and the molecular weight of the polymer.

Polymer DerivativeHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Measurement Technique
P3HT (Poly(3-hexylthis compound))0.01 - 0.1[1][2]1.05 x 10⁻⁷ (for 100% regioregular)[3]OFET, SCLC
PBTTT (Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]this compound))0.2 - 1.0[4][5]Not widely reportedOFET
PQT-12 (Poly(3,3'''-didodecylquaterthis compound))~0.1[5][6]Not widely reportedOFET
F8T2 (Poly(9,9-dioctylfluorene-alt-bithis compound))0.01 - 0.1[7]2.1 x 10⁻³[8]OFET
P(NDI2OD-T2) Not typically a hole transporter>0.1TOF, FET

Key Factors Influencing Mobility

The charge carrier mobility of polythis compound derivatives is not an intrinsic material constant but is heavily influenced by several structural and processing parameters. Understanding these factors is critical for designing and fabricating high-performance organic electronic devices.

cluster_factors Factors Influencing Charge Carrier Mobility cluster_structural cluster_processing cluster_device Structural_Properties Structural Properties Regioregularity Regioregularity Structural_Properties->Regioregularity Side_Chains Side-Chain Engineering Structural_Properties->Side_Chains Molecular_Weight Molecular Weight Structural_Properties->Molecular_Weight Backbone_Planarity Backbone Planarity Structural_Properties->Backbone_Planarity Processing_Conditions Processing Conditions Solvent_Choice Solvent Choice Processing_Conditions->Solvent_Choice Annealing Thermal Annealing Processing_Conditions->Annealing Deposition_Technique Deposition Technique Processing_Conditions->Deposition_Technique Device_Architecture Device Architecture & Measurement Electrode_Material Electrode Material Device_Architecture->Electrode_Material Dielectric_Interface Dielectric Interface Device_Architecture->Dielectric_Interface Measurement_Technique Measurement Technique (OFET, SCLC, TOF) Device_Architecture->Measurement_Technique Charge_Carrier_Mobility Charge Carrier Mobility Regioregularity->Charge_Carrier_Mobility Higher RR enhances π-stacking Side_Chains->Charge_Carrier_Mobility Affects solubility & packing Molecular_Weight->Charge_Carrier_Mobility Affects film formation Backbone_Planarity->Charge_Carrier_Mobility Improves intramolecular transport Solvent_Choice->Charge_Carrier_Mobility Influences morphology Annealing->Charge_Carrier_Mobility Improves crystallinity Deposition_Technique->Charge_Carrier_Mobility Controls molecular orientation Electrode_Material->Charge_Carrier_Mobility Affects charge injection Dielectric_Interface->Charge_Carrier_Mobility Influences charge trapping Measurement_Technique->Charge_Carrier_Mobility Probes different transport regimes

References

Experimental validation of thiophene-based materials for electrochromic devices.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate electrochromic materials is critical for the advancement of smart glass technologies, displays, and other optoelectronic applications. Thiophene-based polymers have emerged as a prominent class of electrochromic materials due to their high contrast ratios, fast switching speeds, and tunable colors. This guide provides an objective comparison of the performance of various this compound-based materials with other organic and inorganic alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Electrochromic Materials

The efficacy of an electrochromic material is determined by several key performance indicators. These include the optical contrast (ΔT), which is the change in transmittance between the colored and bleached states; the switching speed, which measures the time taken for this transition; the coloration efficiency (η), a measure of the change in optical density per unit of charge injected; and the cycling stability, which indicates the material's durability over repeated switching cycles.

The following tables summarize the electrochromic performance of selected this compound-based polymers and their common alternatives. It is important to note that the performance metrics can be influenced by the fabrication method, device architecture, and the electrolyte used.

MaterialOptical Contrast (ΔT) at λmaxSwitching Time (s)Coloration Efficiency (η) (cm²/C) at λmaxCycling Stability (% retention after cycles)
This compound-Based Polymers
Poly(3,4-ethylenedioxythis compound) (PEDOT)~41% at 632 nm[1]< 2 (coloring), < 2 (bleaching)100-200Good
Poly(3-hexylthis compound) (P3HT)High--Good
Poly(thieno[3,2-b]this compound) (PTT)35% at 700 nm[2]1.0 s[2]94 cm²/C[2]Excellent, <5% ΔT reduction after 1000 s[2]
Poly(ProDOT-Et₂)---No significant decay after 400 cycles[3]
Alternative Organic Polymers
Polyaniline (PANI)--50.0 cm²/C[4]Loses most charge storage after 350 cycles[4]
Inorganic Materials
Tungsten Oxide (WO₃)>85%Slow36.3 cm²/C[4]Good

Experimental Protocols

Accurate and reproducible characterization of electrochromic materials is essential for their evaluation. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the electrochemical behavior of the material, including its oxidation and reduction potentials.

Procedure:

  • A three-electrode setup is used, comprising a working electrode (the electrochromic film on a conductive substrate), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The electrodes are immersed in an electrolyte solution (e.g., 0.1 M LiClO₄ in propylene (B89431) carbonate).

  • A potentiostat is used to apply a potential that is swept linearly between two set points, and the resulting current is measured.

  • The scan rate (e.g., 50 mV/s) is kept constant.

  • The resulting voltammogram provides information on the redox processes of the material.

Spectroelectrochemistry

This technique combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the optical properties of the material as a function of the applied potential.

Procedure:

  • The electrochromic device is placed in the light path of a UV-Vis spectrophotometer.

  • A potentiostat is used to apply a specific potential to the device.

  • The UV-Vis spectrum is recorded at each potential step to measure the change in transmittance or absorbance.

  • This allows for the determination of the optical contrast (ΔT) and the identification of the absorption maxima (λmax) in the different redox states.

Switching Time Measurement

The switching time is the time required for the electrochromic material to change from its colored to its bleached state (and vice versa).

Procedure:

  • A square wave potential is applied to the electrochromic device, alternating between the potentials required for the colored and bleached states.

  • The transmittance at a specific wavelength (usually λmax) is monitored over time using a spectrophotometer.

  • The coloring time (τc) is the time taken for the transmittance to change from 90% to 10% of the full modulation, and the bleaching time (τb) is the time for the reverse process.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz.

Electrochromic Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Electrochromic Layer Deposition cluster_2 Device Assembly cluster_3 Final Device ITO-coated Glass/PET ITO-coated Glass/PET Cleaning (Sonication) Cleaning (Sonication) ITO-coated Glass/PET->Cleaning (Sonication) Drying Drying Cleaning (Sonication)->Drying Spin/Spray Coating of Polymer Spin/Spray Coating of Polymer Drying->Spin/Spray Coating of Polymer Annealing Annealing Spin/Spray Coating of Polymer->Annealing Electrolyte Application Electrolyte Application Annealing->Electrolyte Application Sealing with Counter Electrode Sealing with Counter Electrode Electrolyte Application->Sealing with Counter Electrode Electrochromic Device Electrochromic Device Sealing with Counter Electrode->Electrochromic Device

Fabrication workflow for a typical electrochromic device.
Spectroelectrochemistry Experimental Setup

G Light Source Light Source Monochromator Monochromator Light Source->Monochromator Electrochromic Device Electrochromic Device Monochromator->Electrochromic Device Detector Detector Electrochromic Device->Detector Computer Computer Detector->Computer Potentiostat Potentiostat Computer->Potentiostat Potentiostat->Electrochromic Device

Schematic of a spectroelectrochemistry experimental setup.

Conclusion

This compound-based polymers offer a compelling combination of high performance and processability for electrochromic device applications. While inorganic materials like tungsten oxide can provide higher optical contrast, they often suffer from slower switching speeds. The choice of material will ultimately depend on the specific requirements of the application, including desired color, switching speed, and durability. The experimental protocols and workflows provided in this guide offer a foundation for the standardized evaluation of these promising materials.

References

The Thiophene Ring: A Comparative Guide to Synthesis via Alkyne Cyclization and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

The thiophene (B33073) nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals and organic electronic materials. The demand for efficient and versatile methods to construct this valuable scaffold has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of a modern approach—the cyclization of functionalized alkynes—against established, classical methods for this compound synthesis. This objective overview, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific applications.

At a Glance: Comparing this compound Synthesis Methodologies

The choice of synthetic route to a target this compound derivative is governed by factors such as the desired substitution pattern, functional group tolerance, and the availability of starting materials. The following table summarizes the key characteristics of the discussed methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical ProductsKey AdvantagesKey Limitations
Alkyne Cyclization Functionalized alkynes with a sulfur-containing groupTransition metals (e.g., Pd, Cu), Electrophiles (e.g., I₂)Polysubstituted thiophenesHigh regioselectivity, atom economy, access to diverse substitution patterns.[1][2]Potential for catalyst poisoning by sulfur, may require synthesis of specialized alkyne precursors.[2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsSulfurizing agents (e.g., P₄S₁₀, Lawesson's reagent)Substituted thiophenesWell-established, readily available starting materials.[3][4][5]Harsh reaction conditions, formation of H₂S as a toxic byproduct.[4]
Gewald Synthesis Ketone/aldehyde, α-cyanoester, elemental sulfurBase (e.g., amines)2-AminothiophenesMulticomponent reaction, high convergence, access to important building blocks.[6][7][8]Primarily limited to the synthesis of 2-aminothiophenes.
Fiesselmann Synthesis α,β-Acetylenic esters, thioglycolic acid derivativesBase3-Hydroxy-2-thiophenecarboxylic acid derivativesProvides access to specific hydroxy- and carboxyl-functionalized thiophenes.[9][10]Limited to specific substitution patterns.

Cyclization of Functionalized Alkynes: A Modern Approach

The synthesis of thiophenes through the cyclization of functionalized alkynes has emerged as a powerful and versatile strategy.[1][2] These methods generally involve the intramolecular reaction of an alkyne containing a tethered sulfur nucleophile, often facilitated by a transition metal catalyst or an electrophilic trigger.

Metal-Catalyzed Heterocyclization

Transition metal catalysts, particularly palladium and copper, are effective in promoting the cyclization of sulfur-containing alkynes.[1][11] The generally accepted mechanism involves the electrophilic activation of the alkyne by the metal center, followed by an intramolecular nucleophilic attack by the sulfur atom.[1][11]

A key advantage of this approach is the high degree of regioselectivity, allowing for the controlled synthesis of specifically substituted thiophenes. For example, the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a direct route to substituted thiophenes.[2]

Electrophilic Cyclization

Electrophilic reagents, such as iodine and other halogen sources, can induce the cyclization of sulfur-containing alkynes to yield halogenated thiophenes.[1] These products are valuable intermediates that can be further functionalized through cross-coupling reactions. A notable example is the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes.[12][13][14][15] This method proceeds under mild conditions and tolerates a variety of functional groups.[12][13][14][15]

Experimental Protocols for Key this compound Syntheses

Protocol 1: Palladium-Catalyzed Cycloisomerization of a (Z)-2-en-4-yne-1-thiol

This protocol is a representative example of a metal-catalyzed alkyne cyclization.

Materials:

  • (Z)-2-en-4-yne-1-thiol substrate

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the (Z)-2-en-4-yne-1-thiol substrate in anhydrous acetonitrile.

  • Add PdI₂ (5 mol%) and KI (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted this compound.

Protocol 2: Paal-Knorr this compound Synthesis

This protocol outlines the classical synthesis of a substituted this compound from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle H₂S), add the 1,4-dicarbonyl compound and anhydrous toluene.

  • Carefully add the sulfurizing agent (P₄S₁₀ or Lawesson's reagent, typically 0.5-1.0 equivalents) in portions. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the substituted this compound.

Protocol 3: Gewald Aminothis compound Synthesis

This protocol describes the multicomponent synthesis of a 2-aminothis compound.

Materials:

  • A ketone with an α-methylene group (e.g., cyclohexanone)

  • An α-cyanoester (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine (B109124) or piperidine)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the ketone, α-cyanoester, and elemental sulfur in ethanol.

  • Add the base catalyst to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be cooled to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

Alkyne_Cyclization_Workflow cluster_start Starting Materials cluster_process Cyclization cluster_catalyst Catalyst/Reagent cluster_product Product Start Functionalized Alkyne (with S-tether) Process Intramolecular Nucleophilic Attack Start->Process Product Substituted this compound Process->Product Catalyst Transition Metal or Electrophile Catalyst->Process Thiophene_Synthesis_Comparison cluster_alkyne Alkyne Cyclization cluster_paal_knorr Paal-Knorr Synthesis cluster_gewald Gewald Synthesis cluster_fiesselmann Fiesselmann Synthesis Alkyne Functionalized Alkyne Thiophene_A Substituted This compound Alkyne->Thiophene_A Metal or Electrophile Dicarbonyl 1,4-Dicarbonyl Thiophene_PK Substituted This compound Dicarbonyl->Thiophene_PK P₄S₁₀ or Lawesson's Ketone Ketone + Cyanoester + Sulfur Thiophene_G 2-Aminothis compound Ketone->Thiophene_G Base Alkyne_Ester α,β-Acetylenic Ester + Thioglycolic Acid Deriv. Thiophene_F 3-Hydroxy-2-carboxy- This compound Derivative Alkyne_Ester->Thiophene_F Base

References

Safety Operating Guide

Proper Disposal of Thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of thiophene (B33073) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is essential to mitigate risks associated with this hazardous chemical. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care. This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2][3]

  • Ventilation: Always handle this compound and its associated waste in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a protective lab coat.[1][4][5]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[2][6][7] All equipment used must be properly grounded to prevent static discharge.[2][7]

Quantitative Data Summary

The following table summarizes key hazard and transportation information for this compound, crucial for risk assessment and shipping compliance.

ParameterValueReference
UN Number 2414[6][8]
DOT Hazard Class 3 (Flammable Liquid)[6][8]
Packing Group II[6][8]
Oral LD50 (rat) 1400 mg/kg[8]
Inhalation LC50 (mouse) 9500 mg/m³ / 2h[8]
Flash Point -1 °C (30 °F)[9]

Step-by-Step Disposal Protocol

The recommended method for this compound disposal is through an approved hazardous waste disposal facility.[1][4] Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and potential explosion hazards.[4][7]

Waste Segregation and Collection
  • Container: Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE).[4][6] If possible, leave the chemical in its original container.[6]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][6][7]

  • Waste Types: Collect all materials contaminated with this compound, including residual amounts, solutions, and contaminated labware (e.g., pipette tips, weighing paper), in the designated hazardous waste container.[4]

Labeling of Waste Containers
  • Content: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4]

  • Hazard Information: The label should also indicate the primary hazards, such as "Flammable," "Harmful," and "Irritant."[4]

Storage of Hazardous Waste
  • Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3][5]

  • Conditions: The storage area should be cool, away from heat and ignition sources, and equipped with secondary containment to manage potential leaks.[2][5][7]

Scheduling Professional Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][5]

  • Compliance: Ensure that all disposal activities are conducted in strict accordance with local, state, and federal hazardous waste regulations.[6][8]

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it. Eliminate all ignition sources.[2]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2][7] Do not use combustible materials. For large spills, prevent the material from entering drains or sewers.[2][7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[1][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your institution's EHS department.[1]

This compound Disposal Workflow

ThiopheneDisposalWorkflow cluster_spill Spill Response cluster_routine Routine Disposal start Initiate this compound Waste Disposal decision Spill or Routine Disposal? start->decision spill_1 Contain Spill with Inert Absorbent decision->spill_1 Spill routine_1 Segregate this compound Waste decision->routine_1 Routine spill_2 Collect Contaminated Material (Use Non-Sparking Tools) spill_1->spill_2 spill_3 Package and Label as This compound Hazardous Waste spill_2->spill_3 spill_4 Decontaminate Spill Area spill_3->spill_4 spill_5 Report to EHS Department spill_4->spill_5 end_point Professional Disposal (e.g., Incineration) spill_5->end_point routine_2 Use Dedicated, Compatible, and Labeled Container routine_1->routine_2 routine_3 Store in Designated, Cool, and Ventilated Area routine_2->routine_3 routine_4 Schedule Pickup with EHS or Licensed Contractor routine_3->routine_4 routine_4->end_point

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of thiophene (B33073), a common heterocyclic compound in organic synthesis. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive handling, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[2]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required based on a formal risk assessment.[2][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A strict operational protocol is essential for ensuring safety during the handling of this compound.

Preparation and Engineering Controls:
  • Ventilation: Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.[4]

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and in good working order.

  • Area Designation: Designate a specific, uncluttered area within the fume hood for the experiment to contain any potential spills.

  • Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[3][6] this compound is a flammable liquid.

  • Grounding: Metal containers and equipment used for transferring this compound should be grounded and bonded to prevent the buildup of static electricity.[3][6]

  • Materials: Assemble all necessary equipment and reagents before commencing work to minimize the time spent handling the compound.

Handling and Experimental Procedure:
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Transfer: Carefully transfer this compound, avoiding splashing. Use spark-proof tools when handling containers.[2]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Do not use an open flame.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Containment: Keep containers of this compound tightly closed when not in use.

Post-Experiment and Cleanup:
  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and then washing with soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Liquid Waste: Collect all unused or waste solutions of this compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Place all solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, in a separate, clearly labeled hazardous waste container.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Spill Management:

In the event of a spill, evacuate the area and remove all ignition sources.[6] Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[2][6] Ventilate the area and clean the spill site thoroughly. Report the spill to your EHS department.

Logical Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_area Designate Work Area prep_emergency_equip->prep_area prep_ignition Remove Ignition Sources prep_area->prep_ignition prep_grounding Ground Equipment prep_ignition->prep_grounding prep_materials Assemble Materials prep_grounding->prep_materials handle_ppe Don Personal Protective Equipment prep_materials->handle_ppe handle_transfer Transfer this compound handle_ppe->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_contain Keep Containers Closed handle_reaction->handle_contain disp_spill Manage Spills handle_reaction->disp_spill If Spill Occurs post_decon Decontaminate Surfaces handle_contain->post_decon post_waste Dispose of Waste post_decon->post_waste disp_liquid Collect Liquid Waste post_waste->disp_liquid disp_solid Collect Solid Waste post_waste->disp_solid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.